beta-Thujene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
GJYKUZUTZNTBEC-UHFFFAOYSA-N |
SMILES |
CC1C=CC2(C1C2)C(C)C |
Canonical SMILES |
CC1C=CC2(C1C2)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-Thujene
Introduction
β-Thujene, a bicyclic monoterpene, is a naturally occurring organic compound found in the essential oils of various plants. As a structural isomer of α-thujene and sabinene, it contributes to the characteristic aromas of these oils. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of β-thujene, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure
The foundational framework of β-thujene is the bicyclo[3.1.0]hex-2-ene skeleton. This structure consists of a five-membered cyclopentene (B43876) ring fused to a three-membered cyclopropane (B1198618) ring. The molecule is substituted with an isopropyl group at the C1 position and a methyl group at the C4 position. The double bond is located between carbons C2 and C3 of the cyclopentene ring.
Below is a diagram illustrating the chemical structure of β-thujene with the IUPAC numbering system.
Caption: Chemical structure of β-thujene with IUPAC numbering.
Table 1: General Chemical Properties of β-Thujene
| Property | Value | Reference(s) |
| IUPAC Name | 4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | [1] |
| Synonyms | 2-Thujene, β-Thujene | [1] |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 28634-89-1 | [1] |
| InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 | [1] |
| InChIKey | GJYKUZUTZNTBEC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1C=CC2(C1C2)C(C)C | [1] |
Stereochemistry
β-Thujene possesses three stereocenters at the C1, C4, and C5 positions, giving rise to multiple stereoisomers. The naturally occurring enantiomer is typically (-)-β-thujene, which has the absolute configuration (1S,4R,5S).
Table 2: Stereochemical Identifiers for (-)-β-Thujene
| Identifier | Value | Reference(s) |
| IUPAC Name | (1S,4R,5S)-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | [2] |
| InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3/t8-,9+,10+/m1/s1 | [2] |
| InChIKey | GJYKUZUTZNTBEC-VWHDNNRLSA-N | [2] |
The relationship between β-thujene and its structural isomer, α-thujene, is depicted in the following diagram. The key difference lies in the position of the double bond and the methyl group on the bicyclic core.
Caption: Structural isomerism between β-thujene and α-thujene.
Spectroscopic Data
The structural elucidation of β-thujene is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of β-thujene exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Characteristic IR Absorptions for β-Thujene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Alkene (=C-H) |
| 2850-3000 | C-H Stretch | Alkane (C-H) |
| ~1650 | C=C Stretch | Alkene |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of β-thujene results in a molecular ion peak and a characteristic fragmentation pattern.
Table 4: Key Mass Spectrometry Fragments for β-Thujene
| m/z | Proposed Fragment | Relative Intensity | Reference(s) |
| 136 | [C₁₀H₁₆]⁺ (Molecular Ion) | Present | [1] |
| 93 | [C₇H₉]⁺ | Base Peak | [1] |
| 77 | [C₆H₅]⁺ | High | [1] |
| 91 | [C₇H₇]⁺ | High | [1] |
Experimental Protocols
Synthesis of β-Thujene via Isomerization of Sabinene (General Protocol)
A common method for the synthesis of thujenes is the isomerization of sabinene. While a specific protocol for the exclusive synthesis of β-thujene is not detailed in the available literature, a general procedure for the isomerization to α-thujene using an alkali metal and an amine can be adapted.[3] The product distribution between α- and β-thujene would likely depend on the specific reaction conditions (e.g., temperature, catalyst, and reaction time).
-
Materials: Sabinene, alkali metal (e.g., lithium), primary or secondary amine (e.g., ethylenediamine), and an appropriate anhydrous solvent.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, the alkali metal is reacted with the amine in an anhydrous solvent to form the metal amide catalyst.
-
Sabinene is added to the catalyst mixture.
-
The reaction mixture is heated to a specified temperature for a defined period to facilitate isomerization.
-
The reaction is quenched, and the organic product is extracted using a suitable solvent.
-
The extracted product is purified, typically by distillation, to isolate the thujene isomers.
-
-
Note: This is a generalized protocol and requires optimization to favor the formation of β-thujene.
The following workflow illustrates the general process for obtaining thujene isomers from sabinene.
Caption: General workflow for the synthesis of thujene isomers.
Analysis of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
GC-MS is a standard method for the identification and quantification of volatile compounds like β-thujene in complex mixtures such as essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for separating terpenes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 3°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Injector: Split/splitless injector, with a split ratio of 1:50.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Identification: Based on comparison of the obtained mass spectrum and retention index with those from reference libraries (e.g., NIST, Wiley).
-
Conclusion
β-Thujene is a significant bicyclic monoterpene with a well-defined chemical structure and stereochemistry. Its unique bicyclo[3.1.0]hex-2-ene framework and specific substituent pattern distinguish it from its isomers and contribute to its characteristic properties. While detailed quantitative NMR data is not widely published, its structure is readily confirmed by mass spectrometry and infrared spectroscopy. The synthesis and analysis of β-thujene are achievable through established organic chemistry techniques, providing a basis for further research into its biological activities and potential applications.
References
Natural sources and occurrence of β-Thujene in plants
An In-depth Technical Guide to the Natural Sources and Occurrence of β-Thujene in Plants
Abstract
β-Thujene is a bicyclic monoterpene naturally present in the essential oils of a diverse range of plant species. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for β-thujene. This document details the primary plant sources of this compound, presents quantitative data on its prevalence, and outlines detailed experimental protocols for its extraction and quantification. Furthermore, it includes diagrams of the biosynthetic pathway of thujene isomers and experimental workflows to provide a thorough understanding of this phytochemical.
Introduction
β-Thujene is a volatile monoterpene, an isomer of α-thujene and sabinene (B1680474), that contributes to the characteristic aroma of numerous plants. Its presence and concentration within essential oils are of considerable interest for various applications, including the flavor and fragrance industries, as well as for its potential biological activities. A thorough understanding of the natural sources and the factors influencing the occurrence of β-thujene is fundamental for its targeted extraction and potential applications in scientific research and drug development.
Natural Sources and Quantitative Occurrence of β-Thujene
β-Thujene has been identified as a component of the essential oils of various plant species. The concentration of this compound can differ significantly based on the plant species, geographical origin, chemotype, and the specific part of the plant being analyzed.
Primary Plant Families
β-Thujene is frequently found in plants from the following families:
-
Cupressaceae: This family includes coniferous trees such as Thuja and Juniperus species.
-
Rutaceae: This family encompasses citrus plants and other aromatic species like Zanthoxylum.
-
Lamiaceae: This family consists of many common culinary and medicinal herbs.
-
Asteraceae: This is a large and widespread family of flowering plants.
Tabulated Quantitative Data of β-Thujene Occurrence
The following table provides a summary of the quantitative data on the occurrence of β-thujene in the essential oils of several plant species.
| Plant Species | Family | Plant Part | β-Thujene Concentration (%) |
| Thuja plicata | Cupressaceae | Leaves | 0.31[1] |
| Zanthoxylum piperitum | Rutaceae | Fruit Peel | 2.1[2] |
| Juniperus communis | Cupressaceae | Berries | Trace - 0.1[3][4] |
| Citrus sinensis | Rutaceae | Leaves | 0.6[5] |
Note: The concentration of β-thujene is subject to variation based on factors such as the specific chemotype of the plant, environmental growing conditions, and the extraction methodology employed.
Experimental Protocols
This section outlines detailed methodologies for the extraction and subsequent quantification of β-thujene from plant materials.
Extraction of Essential Oils by Steam Distillation
Steam distillation is a widely used and effective method for the extraction of volatile compounds such as β-thujene from plant matrices.[6][7][8]
Objective: To isolate the essential oil from a given plant sample.
Materials and Apparatus:
-
Dried and ground plant material (e.g., leaves, fruits, or bark)
-
Distilled water
-
2 L Round-bottom flask
-
Heating mantle
-
Claisen adapter
-
Condenser
-
Receiving flask or separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: The plant material should be air-dried to reduce its moisture content. Subsequently, it should be ground into a coarse powder to increase the surface area available for extraction.
-
Apparatus Setup: The steam distillation apparatus should be assembled as per standard laboratory practice. The ground plant material is placed into the 2 L round-bottom flask, and a sufficient amount of distilled water is added to completely cover the material.
-
Distillation Process: The flask is heated using a heating mantle. The steam produced will pass through the plant material, volatilizing the essential oils.
-
Condensation: The mixture of steam and essential oil vapor is directed into the condenser. The cold water circulating through the condenser will cool the vapor, causing it to condense back into a liquid.
-
Collection of Distillate: The condensed liquid, which appears as a milky emulsion of essential oil and water, is collected in the receiving flask.
-
Separation of Essential Oil: The collected distillate is transferred to a separatory funnel. The mixture is allowed to stand until two distinct layers are formed. The essential oil, being less dense than water, will typically form the upper layer.
-
Drying the Essential Oil: The lower aqueous layer is carefully drained off, and the essential oil layer is collected. A small quantity of anhydrous sodium sulfate is added to the essential oil to remove any residual water.
-
Storage: The final, dried essential oil is transferred to a sealed glass vial and stored in a cool, dark environment to prevent degradation.
Quantification of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique used for the separation and identification of individual components within a complex mixture like an essential oil.[9][10][11]
Objective: To determine the percentage composition of β-thujene in an essential oil sample.
Materials and Apparatus:
-
Extracted essential oil sample
-
High-purity solvent (e.g., n-hexane)
-
Analytical standard of β-thujene
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: A dilute solution of the essential oil is prepared in n-hexane (e.g., a 1:100 v/v dilution) to ensure concentrations are within the linear range of the instrument.
-
Preparation of Standards: A series of standard solutions of β-thujene in n-hexane are prepared at known concentrations. These will be used to construct a calibration curve for quantification.
-
GC-MS Instrument Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, followed by a temperature ramp of 3 °C/min up to 240 °C, which is then held for 5 minutes.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at an ionization energy of 70 eV. The scan range is set from m/z 40 to 400.
-
-
Injection and Analysis: A 1 µL aliquot of the prepared sample and each of the standard solutions is injected into the GC-MS system.
-
Data Processing and Analysis:
-
The β-thujene peak in the chromatogram of the sample is identified by comparing its retention time and mass spectrum with those of the β-thujene analytical standard.
-
The concentration of β-thujene in the sample is determined by using the calibration curve generated from the standard solutions. The peak area of β-thujene in the sample is plotted against the calibration curve to calculate its concentration.
-
Biosynthesis of Thujene Isomers
The biosynthesis of β-thujene and its isomers, α-thujene and sabinene, is a part of the broader terpenoid biosynthetic pathway.[12] The pathway commences with the precursor geranyl pyrophosphate (GPP), which undergoes cyclization reactions catalyzed by specific terpene synthases.
Figure 1. Proposed biosynthetic pathway of thujene isomers.
The initial step in the pathway is the isomerization of Geranyl Pyrophosphate (GPP) to Linalyl Pyrophosphate (LPP).[12] The enzyme sabinene synthase then facilitates the cyclization of LPP to produce sabinene.[13] Following the formation of sabinene, it is proposed that a putative thujene isomerase acts on sabinene to yield its double-bond isomers, α-thujene and β-thujene.[14] The precise enzymatic machinery responsible for this final isomerization is an area of ongoing research. The product specificity and distribution are largely governed by the action of various terpene synthases.[2][15][16][17][18]
Experimental and Analytical Workflow
The diagram below provides a schematic representation of a typical workflow for the extraction and analysis of β-thujene from plant sources.
Figure 2. General workflow for β-thujene analysis.
Conclusion
This technical guide has presented a detailed examination of the natural sources, quantitative occurrence, and analytical methodologies pertaining to β-thujene in plants. The compilation of quantitative data, the provision of detailed experimental protocols, and the visual representation of the biosynthetic pathway and experimental workflow offer a valuable resource for professionals engaged in phytochemistry, natural product chemistry, and drug discovery. Future research should aim to broaden the scope of plant species screened for β-thujene, to fully elucidate the enzymatic steps in its biosynthesis, and to explore its potential pharmacological properties.
References
- 1. Stereochemical mechanism of two sabinene hydrate synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vup.sk [vup.sk]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. cir-safety.org [cir-safety.org]
- 6. magritek.com [magritek.com]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. purodem.com [purodem.com]
- 9. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sabinene - Wikipedia [en.wikipedia.org]
- 13. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroboration of terpenes. V. Isomerization of (+)-sabinene to (+)-.alpha.-thujene. Hydroboration of (+)-sabinene and (+).alpha.-thujene with configurational assignments for the thujanols | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Functional Characterization of Terpene Synthases from Masson Pine (Pinus massoniana) under Feeding of Monochamus alternatus Adults [mdpi.com]
- 18. Frontiers | Linking Terpene Synthases to Sesquiterpene Metabolism in Grapevine Flowers [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis of Thujene Isomers in Essential Oils
This technical guide provides a comprehensive overview of the biosynthetic pathway of thujene isomers, a group of monoterpenes found in the essential oils of various plants. The guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development. It details the enzymatic reactions, key intermediates, and regulatory aspects of thujene biosynthesis, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.
The Biosynthetic Pathway of Thujene Isomers
The biosynthesis of thujene isomers, like all monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2][3] These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][4] For monoterpene biosynthesis, the MEP pathway is the primary source of IPP and DMAPP.[3][4][5]
The key steps in the biosynthesis of thujene isomers are as follows:
-
Formation of Geranyl Diphosphate (B83284) (GPP): A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[3][5][6]
-
Cyclization of GPP: The central step in the formation of the thujane (B1196268) skeleton is the cyclization of GPP, catalyzed by a class of enzymes known as monoterpene synthases (TPSs).[7][8][9] Specifically, enzymes such as sabinene (B1680474) synthase and α-thujene synthase are responsible for producing the characteristic bicyclic [3.1.0] structure of thujane-type monoterpenes.[10][11][12]
-
Formation of Thujene Isomers: The cyclization of GPP is a complex process involving the formation of a geranyl cation, its isomerization to a linalyl cation, and subsequent cyclization and rearrangements to yield various monoterpene products.[13] In the case of thujene biosynthesis, the primary product is often (+)-sabinene, which can be accompanied by other isomers such as α-thujene, β-thujene, and other monoterpenes depending on the specific terpene synthase and plant species.[10][14] For instance, sabinene synthase from Western red cedar (Thuja plicata) predominantly produces (+)-sabinene.[10][11][12]
The proposed mechanism for the formation of (+)-sabinene from GPP involves the initial ionization of GPP to the geranyl cation, followed by isomerization and cyclization to form the bicyclic sabinene skeleton.[10]
Quantitative Data on Thujene Biosynthesis
The following table summarizes the available quantitative data for key enzymes involved in the biosynthesis of thujene isomers. The data is primarily from studies on sabinene synthase from Thuja plicata (TpSS).
| Enzyme | Substrate | Product(s) | Metal Cofactor | Km (µM) | kcat (s⁻¹) | Product Distribution (%) | Source |
| Sabinene Synthase (TpSS) | GPP | (+)-Sabinene, Myrcene, γ-Terpinene, α-Pinene, Terpinen-4-ol | Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺ | N/A | N/A | (+)-Sabinene (~90%) | [10][11][12] |
| α-Thujene Synthase (TPS2) | GPP | α-Thujene | N/A | N/A | N/A | N/A | [7] |
N/A: Data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of thujene biosynthesis.
-
Gene Cloning: The coding sequence of the terpene synthase (e.g., sabinene synthase) is amplified from cDNA of the source organism (e.g., Thuja plicata) and cloned into an expression vector (e.g., pET series) suitable for E. coli.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 18°C) for a defined period (e.g., 16 hours).
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer. The recombinant protein, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis.
-
Reaction Mixture: The standard assay mixture contains the purified terpene synthase, the substrate geranyl diphosphate (GPP), a divalent metal cofactor (e.g., MgCl₂ or MnCl₂), and a suitable buffer (e.g., Tris-HCl or Bis-Tris) in a final volume of 50-100 µL.[15]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: The reaction is stopped, and the volatile products are extracted by adding an organic solvent (e.g., hexane (B92381) or pentane) and vortexing.[16] An internal standard (e.g., nonyl acetate) can be added for quantification.
-
Analysis: The organic phase containing the terpene products is separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[17]
-
GC Conditions: The extracted samples are injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). A temperature gradient is used to separate the different terpene isomers.
-
MS Analysis: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the separated compounds are recorded.
-
Identification: The terpene products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).
-
Quantification: The relative amounts of each product are determined by integrating the peak areas in the total ion chromatogram. Absolute quantification can be performed using a calibration curve of authentic standards.
-
Agroinfiltration: The terpene synthase gene, cloned into a plant expression vector, is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of Nicotiana benthamiana plants.[9]
-
Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient expression of the terpene synthase.
-
Volatile Collection: The volatile organic compounds emitted from the infiltrated leaves are collected using a dynamic headspace collection system or by solvent extraction of the leaf tissue.
-
Analysis: The collected volatiles are analyzed by GC-MS to identify the terpene products synthesized by the expressed enzyme in vivo.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the core biosynthetic pathway leading to the formation of thujene isomers from the central precursor, geranyl diphosphate.
Caption: Biosynthesis pathway of thujene isomers from geranyl diphosphate.
References
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product. | Semantic Scholar [semanticscholar.org]
- 13. Predictive Engineering of Class I Terpene Synthases Using Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimising Terpene Synthesis with Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of β-Thujene
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Thujene, a bicyclic monoterpene, is a naturally occurring isomeric form of thujene. It is characterized by a bicyclo[3.1.0]hex-2-ene skeleton substituted at positions 1 and 4 by isopropyl and methyl groups, respectively.[1][2] Found in the essential oils of various plants, β-thujene contributes to their characteristic aroma and possesses noteworthy biological activities. This technical guide provides a detailed overview of the physical and chemical properties of β-thujene, along with experimental protocols for its synthesis, extraction, and analysis, to support further research and development.
Physical and Chemical Properties
β-Thujene is a volatile, water-insoluble compound with a woody aroma.[1] Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties of β-Thujene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 28634-89-1 | [1] |
| IUPAC Name | 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-2-ene | [2] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | |
| Boiling Point | 152 °C | [3] |
| Density | 0.8301 g/cm³ | [3] |
| Refractive Index | 1.4515 | [3] |
| Flash Point | 36 °C | [3] |
| Vapor Pressure | 4.77 mmHg at 25°C | [3] |
| Solubility | Insoluble in water | [1] |
Spectroscopic Data of β-Thujene
| Spectroscopy | Data | Reference(s) |
| Mass Spectrometry (MS) | Available in the NIST WebBook and PubChem databases. | [2][3][4] |
| Infrared (IR) Spectroscopy | Available in the NIST WebBook and PubChem databases. | [2][4] |
| ¹H Nuclear Magnetic Resonance (NMR) | Specific assigned data not available in the reviewed literature. Predicted shifts would show signals in the olefinic, aliphatic, and methyl regions characteristic of its bicyclic structure. | |
| ¹³C Nuclear Magnetic Resonance (NMR) | Specific assigned data not available in the reviewed literature. Expected signals would include those for sp² carbons of the double bond and sp³ carbons of the bicyclic ring and substituent groups. |
Chemical Reactions
β-Thujene, as a monoterpene with a double bond and a strained bicyclic system, undergoes several characteristic chemical reactions.
-
Isomerization: β-Thujene can be isomerized to its more stable isomer, α-thujene, often through acid or base catalysis.
-
Oxidation: The double bond in β-thujene is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives such as epoxides, diols, and ketones.
-
Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens and hydrohalic acids.
-
Rearrangement Reactions: Under certain conditions, the strained bicyclo[3.1.0]hexane skeleton can undergo rearrangement to form other cyclic monoterpenes.
A logical workflow for a typical chemical transformation of β-thujene is illustrated below.
Caption: A generalized workflow for the chemical transformation of β-thujene.
Experimental Protocols
Synthesis of β-Thujene via Isomerization of Sabinene (B1680474)
While a specific protocol for the exclusive synthesis of β-thujene was not found, a general procedure for the isomerization of sabinene to thujene isomers using a base catalyst can be adapted. The ratio of α- to β-thujene will depend on the specific reaction conditions.
Objective: To synthesize a mixture of thujene isomers, including β-thujene, from sabinene.
Materials:
-
Sabinene
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous DMSO to the flask.
-
Add potassium tert-butoxide to the stirring DMSO.
-
Heat the mixture gently to ensure the base dissolves completely.
-
Cool the solution to room temperature.
-
Slowly add sabinene to the reaction mixture via a syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by gas chromatography (GC).
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting mixture of thujene isomers by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of β-thujene.
Note: The specific molar ratios of reactants, reaction time, and temperature will need to be optimized to maximize the yield of β-thujene.
Extraction of β-Thujene from Essential Oils
β-Thujene is a component of various essential oils, such as that from Artemisia absinthium.[1][5] Hydrodistillation is a common method for extracting essential oils from plant material.
Objective: To extract the essential oil containing β-thujene from a suitable plant source.
Materials:
-
Dried plant material (e.g., aerial parts of Artemisia absinthium)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a known amount of the dried and powdered plant material.
-
Place the plant material into the round-bottom flask of the Clevenger apparatus.
-
Add a sufficient amount of distilled water to the flask to cover the plant material completely.
-
Assemble the Clevenger apparatus and begin heating the flask.
-
Continue the hydrodistillation for a set period (e.g., 3 hours) until no more oil is collected.
-
After cooling, carefully collect the separated essential oil from the collection arm of the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the dried essential oil in a sealed, dark glass vial at low temperature to prevent degradation.
Analysis of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like β-thujene in essential oil mixtures.
Objective: To identify and quantify β-thujene in an essential oil sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating monoterpenes.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp at a rate of 3-5 °C/min to a final temperature of 240-280 °C, and hold for a few minutes. This program will need to be optimized based on the specific column and sample.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Procedure:
-
Prepare a dilute solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Acquire the data.
-
Identify β-thujene by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
The logical flow of the analytical process is depicted in the following diagram.
Caption: A flowchart illustrating the steps involved in the GC-MS analysis of β-thujene.
Conclusion
This technical guide has provided a comprehensive overview of the physical and chemical properties of β-thujene, along with foundational experimental protocols for its synthesis, extraction, and analysis. While detailed NMR spectral assignments and specific, optimized synthetic and extraction procedures require further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The unique structure and biological potential of β-thujene warrant continued exploration to unlock its full therapeutic and commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. beta-Thujene | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. Bicyclo[3.1.0]hex-2-ene, 4-methyl-1-(1-methylethyl)- [webbook.nist.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
β-Thujene: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, biological activities, and analytical methodologies of the bicyclic monoterpene, β-thujene. This document serves as a critical resource for researchers, scientists, and professionals engaged in drug development, natural product chemistry, and related fields.
Core Compound Data
β-Thujene is a bicyclic monoterpene, a class of naturally occurring organic compounds derived from two isoprene (B109036) units. It is an isomer of α-thujene and is found in the essential oils of various plants. Its rigid, strained bicyclic structure is responsible for its characteristic chemical reactivity and aroma.
Below is a summary of the key identifiers and physicochemical properties of β-thujene.
| Property | Value | Citation(s) |
| CAS Number | 28634-89-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆ | [1][2][3] |
| Molecular Weight | 136.23 g/mol | [2][3] |
| IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene | [1] |
| Synonyms | 2-Thujene, beta-Thujene | [2] |
| Boiling Point | ~150-163°C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| Octanol-Water Partition Coefficient (LogP) | ~3.4 | [2] |
Biosynthesis and Chemical Synthesis
The production of β-thujene can be achieved through natural biosynthetic pathways within plants or via chemical synthesis in a laboratory setting.
Biosynthesis
In plants, β-thujene is synthesized via the cyclization of geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[2] The biosynthesis is closely related to that of other thujane-type monoterpenes, such as sabinene (B1680474) and thujone. The general pathway involves the initial formation of a sabinene intermediate, which can then be further transformed.
Chemical Synthesis: Isomerization of Sabinene
β-Thujene can be synthesized via the isomerization of sabinene. One common method involves the use of an alkali metal and a primary or secondary amine. The following protocol is adapted from a procedure for the synthesis of α-thujene, which also yields other thujene isomers.
Experimental Protocol: Isomerization of Sabinene to Thujenes
Materials:
-
Sabinene
-
Lithium metal
-
Ethylenediamine
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of the Reagent: In a reaction vessel under a nitrogen atmosphere, combine 0.48 g (69 mmol) of lithium and 9 g (150 mmol) of ethylenediamine. Heat the mixture at 128-133°C for 4 hours to form the lithium amide reagent.
-
Isomerization Reaction: To the prepared reagent, add 82 g of sabinene oil (containing a known concentration of sabinene, e.g., 35.7 g or 262 mmol).
-
Reaction Conditions: Maintain the reaction mixture at 130°C for 6 hours with continuous stirring.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the resulting oil by fractional distillation under reduced pressure (e.g., 60-75°C at 30 mmHg) to isolate the thujene isomers.
-
Analysis: Analyze the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of α-thujene, β-thujene, and other isomers.
Note: This reaction is known to produce a mixture of thujene isomers. The ratio of α- to β-thujene can be influenced by reaction conditions.
Biological and Pharmacological Activities
β-Thujene has demonstrated a range of biological activities that are of interest to the pharmaceutical and agricultural industries.
| Activity | Description | Citation(s) |
| Antimicrobial | Exhibits activity against various bacteria and fungi, suggesting potential applications as a natural preservative or in the development of antimicrobial agents. | [2] |
| Anti-inflammatory | Like many monoterpenes, β-thujene is suggested to possess anti-inflammatory properties. This is often attributed to the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.[1][4] | [1][4] |
| Pest Control | Shows potential as a natural pest control agent, positioning it as a candidate for environmentally friendly pesticides. | [2] |
Putative Anti-inflammatory Signaling Pathway
Monoterpenes are known to exert anti-inflammatory effects by modulating cytokine release through key signaling pathways. A generalized pathway illustrating this mechanism is presented below.
Analytical Methodologies
The identification and quantification of β-thujene, particularly within complex mixtures like essential oils, are typically performed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile compounds like β-thujene. It separates the components of a mixture and provides mass spectra for their identification.
Experimental Protocol: GC-MS Analysis of β-Thujene
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Sample Preparation:
-
Extract the essential oil from the plant material using hydrodistillation or solvent extraction.
-
Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as ethyl acetate (B1210297) or diethyl ether.
-
If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted sample.
GC-MS Conditions:
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split, with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 5 minutes.
-
Ramp: Increase to 216-240°C at a rate of 4-7°C/min.
-
(Optional) Second Ramp: Increase to 300°C at 30°C/min and hold for 2 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Identify β-thujene by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a library (e.g., NIST, Wiley).
-
Quantify the compound by integrating the peak area and comparing it to the peak area of the internal standard.
References
A Technical Guide to the Solubility of β-Thujene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of β-thujene, a bicyclic monoterpene of interest in various scientific fields, including pharmacology and natural product chemistry. Due to its nonpolar nature, β-thujene exhibits poor solubility in aqueous solutions but is readily soluble in many organic solvents. Understanding its solubility profile is critical for its extraction from natural sources, purification, formulation development, and for designing effective in vitro and in vivo studies.
Core Concepts of β-Thujene Solubility
β-Thujene (C₁₀H₁₆, Molar Mass: 136.23 g/mol ) is a hydrophobic molecule, a characteristic dictated by its hydrocarbon skeleton.[1] Its solubility behavior is primarily governed by the principle of "like dissolves like." As a nonpolar compound, it demonstrates favorable interactions with nonpolar and weakly polar organic solvents, leading to good solubility. These interactions are mainly based on weak van der Waals forces.[1]
Conversely, β-thujene is practically insoluble in water.[1] This is due to the lack of polar functional groups that can form strong hydrogen bonds with water molecules. An estimated water solubility for β-thujene is approximately 3.756 mg/L at 25°C.
Quantitative Solubility Data
| Solvent Classification | Solvent | β-Thujene | α-Pinene | Limonene | Sabinene |
| Polar Protic | Ethanol | Readily Soluble[1] | ~20 mg/mL[2]; Miscible[3][4] | ~20 mg/mL[5]; Miscible[6] | ~20 mg/mL[7] |
| Methanol | Likely Soluble | Data not available | Data not available | Data not available | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | ~20 mg/mL[2] | ~20 mg/mL[5] | ~20 mg/mL[7] |
| Dimethylformamide (DMF) | Likely Soluble | ~20 mg/mL[2] | ~20 mg/mL[5] | 20 mg/mL[8] | |
| Acetone | Likely Soluble | Miscible[3] | Data not available | Data not available | |
| Nonpolar | n-Hexane | Readily Soluble[1] | Soluble[9] | Data not available | Data not available |
| Chloroform | Likely Soluble | Soluble[9] | Data not available | Data not available | |
| Diethyl Ether | Likely Soluble | Miscible[3] | Miscible[6] | Data not available | |
| Toluene | Likely Soluble | Soluble[9] | Data not available | Data not available |
Note: "Readily Soluble" and "Likely Soluble" are qualitative descriptions. The quantitative data for analogous compounds are provided to offer a general understanding of terpene solubility.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of β-thujene solubility in an organic solvent, based on the widely accepted isothermal shake-flask method.
1. Materials and Equipment:
-
β-Thujene (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
2. Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of β-thujene to a vial containing a known volume of the organic solvent. The excess solid phase is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved β-thujene to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.
-
-
Quantification by Gas Chromatography (GC):
-
Prepare a series of standard solutions of β-thujene in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a validated GC-FID or GC-MS method to generate a calibration curve.
-
Analyze the diluted sample solution under the same GC conditions.
-
Determine the concentration of β-thujene in the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL, g/100g of solvent, or mole fraction.
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]
- 4. α-Pinene - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. SABINENE | 3387-41-5 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
The Historical Unraveling of β-Thujene: From Cedar Swamps to Spectrometers
A Technical Guide on the Discovery and Isolation of a Key Bicyclic Monoterpene
For Immediate Release
This whitepaper provides a comprehensive technical overview of the historical discovery and isolation of β-thujene, a bicyclic monoterpene found in the essential oils of various plants, most notably the Eastern white cedar (Thuja occidentalis). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look into the early methodologies and analytical data that led to the characterization of this compound.
Introduction: The Emergence of β-Thujene in Terpene Chemistry
The story of β-thujene is intrinsically linked to the broader exploration of terpenes, a diverse class of organic compounds produced by a variety of plants. While its isomer, α-thujene, garnered earlier attention, β-thujene was first identified as a distinct chemical entity in the mid-20th century through systematic investigations into the composition of essential oils from coniferous trees.[1] Early research focused on differentiating it from the more abundant α-thujene and its precursor, sabinene.
The initial discovery was made possible by the pioneering work of chemists in the late 19th and early 20th centuries, such as Otto Wallach and Friedrich Semmler, who laid the groundwork for terpene chemistry. While Lev Tschugaeff's 1900 publication in Berichte der deutschen chemischen Gesellschaft on "thujen" was a landmark in the study of this class of compounds, it primarily dealt with what is now recognized as α-thujene. The subsequent differentiation and characterization of β-thujene represent a significant step in understanding the complexity of essential oils.
The Natural Source: Thuja occidentalis
The primary source for the historical and ongoing study of β-thujene is the essential oil of Thuja occidentalis, commonly known as Eastern white cedar or arborvitae. The essential oil of this plant is a complex mixture of monoterpenes and their oxygenated derivatives. Early 20th-century analyses of Thuja oil identified thujone as a major component, with later, more refined techniques revealing the presence of both α- and β-thujene. The relative abundance of these isomers can vary depending on the geographical origin and specific cultivar of the plant.[2][3]
Historical Isolation and Purification Protocols
The isolation of β-thujene in the mid-20th century relied on a multi-step process involving the extraction of the essential oil followed by purification to separate the individual terpene isomers.
Extraction of Thuja occidentalis Essential Oil
The principal method for extracting the essential oil from the leaves and twigs of Thuja occidentalis has historically been steam distillation . This technique remains a common practice today.
Experimental Protocol: Historical Steam Distillation of Thuja occidentalis
-
Plant Material Preparation: Freshly harvested leaves and small twigs of Thuja occidentalis were coarsely chopped or macerated to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A large distillation flask was charged with the prepared plant material and a sufficient quantity of water. The flask was then connected to a steam generator on one side and a condenser on the other. The condenser outlet was directed into a collection vessel, often a Florentine flask, designed to separate immiscible liquids of different densities.
-
Distillation Process: Steam was passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor then passed into the condenser.
-
Condensation and Collection: The condenser, cooled with a continuous flow of cold water, liquefied the vapors. The resulting distillate, a mixture of water and essential oil, was collected in the Florentine flask.
-
Separation: Due to their immiscibility and density difference, the essential oil and water separated into two layers. The oil, being less dense than water, formed the upper layer and was carefully decanted or separated.
The logical workflow for this historical extraction process can be visualized as follows:
Purification by Fractional Distillation
The crude essential oil obtained from steam distillation is a mixture of numerous compounds. To isolate β-thujene, fractional distillation was employed. This technique separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization and condensation cycles.
Experimental Protocol: Historical Fractional Distillation of Thujene Isomers
-
Apparatus Setup: A round-bottom flask was charged with the crude Thuja oil. The flask was fitted with a fractionating column (e.g., a Vigreux or packed column) which was, in turn, connected to a condenser and a series of collection flasks. A thermometer was placed at the top of the column to monitor the temperature of the vapor.
-
Heating and Fractionation: The crude oil was gently heated. As the mixture boiled, the vapors rose through the fractionating column. The component with the lowest boiling point (the most volatile) reached the top of the column first.
-
Collection of Fractions: The vapor at a specific temperature was then condensed and collected as a fraction. The temperature was carefully monitored, and fractions were collected over narrow boiling point ranges.
-
Isolation of β-Thujene: Based on the known boiling points of the components, the fraction corresponding to the boiling point of β-thujene was collected. This process would be repeated multiple times to achieve higher purity.
The logical relationship in the separation of thujene isomers from the crude oil is depicted below:
Early Characterization and Quantitative Data
Prior to the advent of modern spectroscopic techniques, the characterization of newly isolated compounds relied on the determination of their physical constants. While specific historical data for the very first isolation of β-thujene is scarce in readily available literature, the following table summarizes the types of quantitative data that would have been collected, along with modern, accepted values for comparison.
| Property | Historical Method of Determination | Modern Accepted Value |
| Boiling Point | Measurement using a thermometer during distillation under a specific pressure. | 147 °C at 739 mmHg |
| Molecular Formula | Elemental analysis (combustion analysis) to determine the empirical formula, followed by molecular weight determination (e.g., cryoscopy or ebullioscopy). | C₁₀H₁₆ |
| Molecular Weight | See above. | 136.23 g/mol |
| Density | Measurement using a pycnometer. | Not widely reported |
| Optical Rotation | Measurement using a polarimeter to determine the rotation of plane-polarized light. | Varies with enantiomeric purity |
The Advent of Modern Analytical Techniques
The development of gas chromatography (GC) in the mid-20th century revolutionized the analysis of essential oils. GC allowed for the rapid and efficient separation of the complex mixtures of terpenes present in Thuja oil. The subsequent coupling of GC with mass spectrometry (GC-MS) provided a powerful tool for the definitive identification of individual components, including β-thujene, based on their mass spectra.
The general workflow for the modern analysis of β-thujene in essential oils is as follows:
Conclusion
The historical discovery and isolation of β-thujene represent a significant chapter in the study of natural products. The journey from the steam distillation of Thuja occidentalis to the meticulous separation by fractional distillation and characterization by physical constants showcases the ingenuity of early to mid-20th-century chemists. While modern techniques have greatly simplified the identification and quantification of this bicyclic monoterpene, understanding the historical context and foundational experimental protocols provides valuable insight into the evolution of natural product chemistry. This knowledge continues to be relevant for researchers exploring the vast chemical diversity of the plant kingdom and its potential applications in medicine and industry.
References
β-Thujene: A Technical Guide to Its Known Biological Activities and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Thujene is a bicyclic monoterpene naturally occurring in the essential oils of various plants, including species of Thuja (cedar), Zanthoxylum (Sichuan pepper), and Eucalyptus.[1][2] While often identified as a component in phytochemical analyses, research dedicated to the specific biological activities of isolated β-thujene is notably limited. Much of the available data pertains to essential oils containing β-thujene as one of many constituents, making it challenging to attribute specific effects solely to this compound. Furthermore, β-thujene is frequently confused in literature with the more extensively studied ketone, thujone (which also exists as α- and β-isomers). This technical guide aims to consolidate the current state of knowledge on the biological activities associated with β-thujene, clearly distinguishing between data from isolated compound studies and those from essential oil analyses. It provides a transparent overview for researchers, highlighting significant data gaps and opportunities for future investigation.
Chemical and Physical Properties
β-Thujene, systematically named 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene, is a hydrocarbon with the molecular formula C₁₀H₁₆.[3] It is a structural isomer of α-thujene and sabinene. Its chemical identity is crucial for distinguishing its activities from its oxygenated counterpart, β-thujone.
| Property | Value | Reference |
| IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene | [3] |
| Molecular Formula | C₁₀H₁₆ | [3] |
| Molecular Weight | 136.23 g/mol | [3] |
| CAS Number | 28634-89-1 | [3] |
Antimicrobial Activity
Direct evidence for the antimicrobial activity of pure β-thujene is scarce in the reviewed literature. Its activity is typically inferred from studies on essential oils where it is present as a component.
Data from Essential Oil Studies
The following table summarizes the antimicrobial activities of essential oils reported to contain thujene isomers. It is critical to note that these activities are the result of the synergistic or additive effects of all components in the oil, and not of β-thujene alone.
| Plant Source | Thujene Isomer & (%) | Test Organism | Assay | Result (MIC/MBC in mg/mL) | Reference |
| Teucrium ramosissimum | α-Thujene (5.51%) | Staphylococcus aureus | Broth Microdilution | MIC: 0.24, MBC: 1.3 | [4] |
| Enterococcus faecalis | Broth Microdilution | MIC: 0.28, MBC: 1.9 | [4] | ||
| Escherichia coli | Broth Microdilution | MIC: 0.31, MBC: 2.1 | [4] | ||
| Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.36, MBC: 2.9 | [4] | ||
| Zanthoxylum mantaro (fruits) | α-Thujone (39.85%), β-Thujone (25.04%)* | Aspergillus niger | Broth Microdilution | MIC: 1.0 | [5] |
| Croton adipatus | α-Thujene (12.69%) | Bacillus subtilis | Broth Microdilution | MIC: 0.286 | [6] |
| Candida albicans | Broth Microdilution | MIC: 0.572 | [6] |
Note: This study measured α- and β-thujone , the ketone, not the hydrocarbon thujene. It is included to highlight the common point of confusion in the literature.
Standard Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
To rigorously assess the antimicrobial potential of isolated β-thujene, a standardized broth microdilution assay would be employed.
Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Pure, isolated β-thujene
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (medium with solvent)
-
Microplate reader or visual inspection
Methodology:
-
Preparation of Stock Solution: A stock solution of β-thujene is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the β-thujene stock solution is performed across the wells of a 96-well plate using the appropriate growth medium to achieve a range of decreasing concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (final concentration typically ~5 x 10⁵ CFU/mL for bacteria).
-
Controls: Positive control wells (medium, inoculum, and standard antibiotic) and negative control wells (medium, inoculum, and solvent only) are included on each plate. A sterility control (medium only) is also prepared.
-
Incubation: The plates are incubated under optimal conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of β-thujene at which there is no visible turbidity or growth of the microorganism.[7][8] This can be assessed visually or by measuring absorbance with a microplate reader.
Below is a Graphviz diagram illustrating the workflow for this protocol.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
As with antimicrobial studies, there is no direct quantitative data, such as IC₅₀ values, for the anti-inflammatory effects of isolated β-thujene. The anti-inflammatory potential of essential oils containing thujene isomers has been suggested, but the activity is often attributed to other major components.[9][10] For instance, studies on related monoterpenes like α-pinene have shown inhibition of the NF-κB and JNK signaling pathways in human chondrocytes, suggesting a potential mechanism that could be explored for β-thujene.[10]
Standard Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the ability of a compound to reduce the production of the pro-inflammatory mediator NO in activated immune cells.
Materials:
-
Pure, isolated β-thujene
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Positive control (e.g., Dexamethasone)
-
MTT or similar reagent for cytotoxicity assessment
Methodology:
-
Cell Seeding: RAW 264.7 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of β-thujene for a defined period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours. Control groups include untreated cells, cells treated with LPS only, and cells treated with LPS and a positive control.
-
NO Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) is measured by adding Griess Reagent and quantifying the resulting color change spectrophotometrically at ~540 nm.
-
Cytotoxicity Assay: The viability of the cells remaining in the plate is assessed using an MTT assay to ensure that the observed reduction in NO is not due to cell death.[11]
-
IC₅₀ Calculation: The concentration of β-thujene that inhibits NO production by 50% (IC₅₀) is calculated from the dose-response curve.
Below is a diagram illustrating the proposed mechanism of inflammatory signaling that could be investigated for β-thujene.
Caption: Hypothesized anti-inflammatory mechanism of action for β-Thujene.
Cytotoxic and Anticancer Activity
No studies were found that evaluated the cytotoxic or anticancer activity of isolated β-thujene. While some essential oils containing thujene have been tested, the lack of activity from the pure compound or its minor contribution to the overall effect cannot be ruled out without direct testing.[12]
Standard Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Pure, isolated β-thujene
-
Cancer cell lines (e.g., HepG2 - liver, A549 - lung, PC-3 - prostate)[1]
-
Normal cell line for selectivity assessment (e.g., Vero or fibroblasts)
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO, isopropanol)
-
Positive control (e.g., Doxorubicin)
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of β-thujene. Wells with untreated cells and cells treated with a positive control drug are also prepared.
-
Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: A solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Other Biological Activities
Pest Control and Insecticidal Activity
Conclusion and Future Directions
The current body of scientific literature reveals a significant gap in the understanding of β-thujene's biological activities. While it is a known constituent of many phytochemically active essential oils, its individual contribution to these effects remains unquantified. The primary areas of activity suggested by related compounds and essential oil studies—antimicrobial, anti-inflammatory, and insecticidal—are yet to be confirmed through rigorous testing of the pure, isolated compound.
For researchers and drug development professionals, β-thujene represents an under-investigated natural product. Future research should prioritize:
-
Isolation and Purification: Obtaining high-purity β-thujene to enable accurate bioactivity assessment.
-
Systematic Screening: Performing in vitro assays, such as those detailed in this guide, to establish its antimicrobial, anti-inflammatory, and cytotoxic profiles and determine quantitative metrics (MIC, IC₅₀).
-
Mechanism of Action Studies: Investigating the effects of β-thujene on key signaling pathways (e.g., NF-κB, MAPK) to elucidate its molecular mechanisms.
-
In Vivo Validation: Progressing promising in vitro findings to appropriate animal models to assess efficacy and safety.
By addressing these fundamental questions, the scientific community can determine whether β-thujene holds therapeutic potential or is merely a minor, inactive component of the complex chemical mixtures in which it is found.
References
- 1. researchgate.net [researchgate.net]
- 2. foreverest.net [foreverest.net]
- 3. beta-Thujene | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical composition and antimicrobial activity of the essential oil of Teucrium ramosissimum (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Profile of the Volatile Constituents and Antimicrobial Activity of the Essential Oils from Croton adipatus, Croton thurifer, and Croton collinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-Thujene (CAS 2867-05-2) - High-Purity Research Compound [benchchem.com]
- 15. Chemical Composition and Larvicidal Activity Against Aedes aegypti of the Leaf Essential Oils from Croton blanchetianus - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of β-Thujene as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Thujene, a bicyclic monoterpene found in the essential oils of numerous plant species, is a volatile organic compound of significant interest due to its diverse biological activities. As a plant secondary metabolite, it plays a crucial role in plant defense mechanisms and communication. This technical guide provides an in-depth overview of β-thujene, focusing on its biosynthesis, natural occurrence, and demonstrated biological effects, including its antimicrobial, insecticidal, and anti-inflammatory properties. Detailed experimental protocols for the extraction, identification, and quantification of β-thujene are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Introduction
β-Thujene, systematically named 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-2-ene, is a monoterpene isomer of α-thujene and sabinene.[1] It is a characteristic component of the essential oils of various aromatic and medicinal plants, contributing to their distinctive aromas.[2] Its presence is particularly notable in species of the Cupressaceae (e.g., Thuja occidentalis) and Lamiaceae (e.g., Salvia officinalis) families.[3][4] Beyond its role as a fragrance component, β-thujene exhibits a range of biological activities that are of increasing interest to the scientific community. This guide aims to consolidate the current knowledge on β-thujene, providing a technical resource for researchers exploring its potential applications in pharmacology and agriculture.
Biosynthesis of β-Thujene
The biosynthesis of β-thujene, like other monoterpenes, originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.
The formation of the characteristic bicyclic thujane (B1196268) skeleton is catalyzed by a class of enzymes known as terpene synthases. Specifically, (+)-sabinene synthase catalyzes the cyclization of GPP to (+)-sabinene. Subsequent enzymatic modifications, which can include isomerization, lead to the formation of α-thujene and β-thujene. The precise enzymatic steps and regulatory mechanisms can vary between plant species.
Natural Occurrence and Quantitative Data
β-Thujene is found in a wide array of plant species, with its concentration varying significantly depending on the plant organ, geographical location, and harvesting time.[3] The following tables summarize the quantitative data on the presence of β-thujene in the essential oils of several well-studied plants.
| Plant Species | Plant Part | β-Thujene Concentration (%) | Reference(s) |
| Thuja occidentalis (Eastern Arborvitae) | Leaves | 7.2 - 12.0 | [3][5] |
| Thuja occidentalis 'Globosa' | Leaves | 5.58 | [6] |
| Thuja occidentalis 'Aurea' | Leaves | 2.70 | [6] |
| Salvia officinalis (Common Sage) | Leaves | 1.34 - 15.6 | [4][7] |
| Artemisia herba-alba | Leaves | 11.4 | |
| Zanthoxylum schinifolium (Sichuan Pepper) | Fruit | 4.29 | [5] |
| Croton adipatus | - | 12.69 | [8] |
Table 1: Concentration of β-Thujene in the Essential Oils of Various Plant Species.
Biological Activities of β-Thujene
β-Thujene has demonstrated a spectrum of biological activities, highlighting its potential for therapeutic and agricultural applications.
Antimicrobial Activity
Essential oils containing β-thujene have shown activity against a range of pathogenic bacteria and fungi. While data for pure β-thujene is limited, the antimicrobial efficacy of these oils is often attributed to the synergistic effects of their components, including β-thujene.
| Microorganism | Essential Oil Source | MIC (mg/mL) | Reference(s) |
| Staphylococcus aureus | Thuja spp. (α- and β-thujone mixture) | >10 | [6] |
| Escherichia coli | Thuja spp. (α- and β-thujone mixture) | >10 | [6] |
| Candida albicans | Thuja spp. (α- and β-thujone mixture) | >10 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Essential Oils/Components Containing Thujones against Various Microorganisms.
Insecticidal Activity
β-Thujene has been identified as a potent insect deterrent, particularly against aphids. Studies have shown that it can alter the probing and settling behavior of these agricultural pests.
| Insect Species | Compound/Essential Oil | LC50/LD50 | Reference(s) |
| Spodoptera littoralis | Majorana hortensis essential oil (containing γ-terpinene and terpinen-4-ol as major components) | LD50: 2.48 µ g/larva | [9] |
| Aphis fabae | Majorana hortensis essential oil | LC50: 1.88 g/L | [9] |
Table 3: Insecticidal Activity of Essential Oils Containing Monoterpenes. (Note: Data for pure β-thujene is limited; this table provides context from related monoterpenes).
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanisms of β-thujene are emerging, research on other monoterpenes and essential oils containing β-thujene suggests a potential role in modulating inflammatory pathways. It is hypothesized that β-thujene may exert its anti-inflammatory effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[2][10]
The following diagram illustrates the proposed mechanism by which β-thujene may inhibit inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of β-thujene from plant materials.
Extraction of β-Thujene via Steam Distillation
Steam distillation is a common method for extracting essential oils from plant material.[11]
Materials:
-
Fresh or dried plant material (e.g., Thuja occidentalis leaves)
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Weigh a known amount of the plant material. If using fresh material, coarsely chop it to increase the surface area. For dried material, it can be used as is or lightly crushed.
-
Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with deionized water to about two-thirds of its volume. Place the plant material in the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile compounds, including β-thujene, to vaporize.
-
Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.
-
Separation and Drying: Separate the essential oil layer from the hydrosol using a separatory funnel. Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C.
Identification and Quantification of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.[12]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium as carrier gas
Procedure:
-
Sample Preparation: Dilute a small amount of the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/minute
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-500 m/z
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Identification: Identify β-thujene by comparing its mass spectrum and retention time with those of a certified reference standard and with data from mass spectral libraries (e.g., NIST).
-
Quantification: Quantify the amount of β-thujene by creating a calibration curve using a series of known concentrations of a β-thujene standard. The peak area of β-thujene in the sample chromatogram is then used to determine its concentration.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the investigation of β-thujene from plant sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemosystematic Value of the Essential Oil Composition of Thuja species Cultivated in Poland—Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Profile of the Volatile Constituents and Antimicrobial Activity of the Essential Oils from Croton adipatus, Croton thurifer, and Croton collinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nile.enal.sci.eg [nile.enal.sci.eg]
- 10. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. distillique.co.za [distillique.co.za]
- 12. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
β-Thujene: A Technical Guide to its Olfactory Properties and Aroma Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olfactory Properties of β-Thujene
β-Thujene is consistently described as having a pleasant aromatic profile. Its scent is primarily characterized by woody and green notes. Research indicates that a higher relative concentration of β-Thujene can impart a more pronounced woody flavor, similar to that of crushed wood chips[1]. It is considered an important volatile compound that provides a distinct "woody sense" to the essential oils in which it is present, such as those from Sichuan pepper and certain species of Cinnamomum[1][2].
Aroma Profile
The aroma profile of β-Thujene is defined by the following key descriptors:
Its isomer, α-thujene, is often described with more earthy and spicy notes, commonly found in frankincense and thyme oils, providing a point of comparison[2].
Odor Detection Threshold
A specific, quantitatively determined odor detection threshold for pure β-Thujene is not widely reported in scientific literature. The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell. To provide context for its potential potency, the following table summarizes the reported odor thresholds of several structurally related bicyclic and monocyclic monoterpenes.
| Compound | Structure | Odor Description | Odor Detection Threshold (in water) | Citation(s) |
| β-Thujene | Bicyclic Monoterpene | Woody, Green | Not Reported | |
| α-Pinene | Bicyclic Monoterpene | Piney, Woody, Turpentine-like | 5.2 μg/L | |
| β-Pinene | Bicyclic Monoterpene | Piney, Woody, Fresh | 30 μg/L | |
| Sabinene | Bicyclic Monoterpene | Woody, Spicy, Peppery | 4.5 μg/L | |
| Limonene | Monocyclic Monoterpene | Citrus, Orange | 16 μg/L | |
| γ-Terpinene | Monocyclic Monoterpene | Citrus, Woody | 4.0 μg/L |
Note: Threshold values can vary significantly based on the medium (air or water), the purity of the compound, and the sensory methodology employed.
Experimental Protocols for Aroma Analysis
The characterization of β-Thujene's aroma profile and the determination of its relative contribution to an essential oil's scent are typically performed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). A powerful technique for assessing the potency of odorants is Aroma Extract Dilution Analysis (AEDA).
Protocol: Aroma Extract Dilution Analysis (AEDA) by GC-O
AEDA is used to identify the most potent odor-active compounds in a sample by determining the highest dilution at which an aroma compound can still be detected by a human assessor via a "sniffer port". This value is known as the Flavor Dilution (FD) factor.
Objective: To determine the Flavor Dilution (FD) factor of β-Thujene and other volatile compounds in an essential oil sample.
Materials:
-
Essential oil sample containing β-Thujene
-
High-purity dichloromethane (B109758) (solvent)
-
Series of clean, labeled vials
-
Gas Chromatograph coupled with an Olfactory Detection Port (GC-O) and a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[4][5]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the essential oil in dichloromethane.
-
Create a serial dilution series from the stock solution. Typically, a factor of 2 or 3 is used (e.g., 1:1, 1:3, 1:9, 1:27, 1:81, etc.)[4]. Each dilution is placed in a separate vial.
-
-
GC-O Analysis:
-
Begin by injecting an aliquot (e.g., 1 µL) of the most diluted extract into the GC-O system.
-
A trained sensory panelist (or panel) sniffs the effluent from the olfactory detection port and records the retention time and a descriptor for any aroma detected.
-
Repeat the analysis with the next concentration level in the dilution series.
-
Continue this process, moving from most dilute to most concentrated, until the original (undiluted) extract is analyzed.
-
-
Data Recording:
-
For each odorant detected at a specific retention time (e.g., β-Thujene), the highest dilution factor at which it was still perceivable is recorded. This is its FD factor[4].
-
-
Compound Identification (GC-MS):
-
Analyze the undiluted essential oil sample using GC-MS under the same chromatographic conditions as the GC-O analysis.
-
Identify the compound corresponding to the retention time of the target aroma by comparing its mass spectrum with a reference library (e.g., NIST) and by comparing its calculated Linear Retention Index (LRI) with published values.
-
GC Parameters (Example): [5][6]
-
Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40-60 °C, hold for 2-5 minutes, then ramp at 3-5 °C/min to 200-240 °C, and hold for 5-10 minutes.
-
Split Ratio: Adjusted as needed (e.g., 1:25).
-
MS Detector: Ion source at 220-230 °C, transfer line at 250 °C, scan mode m/z 40-400.
-
Olfactory Port: Humidified air is added to the effluent to prevent nasal dehydration. The transfer line to the port is typically heated to ~220 °C.
Visualization of Methodologies and Pathways
Experimental Workflow for Aroma Analysis
The following diagram illustrates the logical workflow for identifying key aroma compounds, such as β-Thujene, in a complex volatile sample using AEDA.
Olfactory Signal Transduction Pathway
The perception of odorants like β-Thujene begins with the activation of Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific receptor(s) that bind to β-Thujene have not been identified, the subsequent intracellular signaling cascade is well-understood.
Pathway Description:
-
Binding: β-Thujene binds to a specific Olfactory Receptor (OR) on the neuron's membrane.
-
G-Protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein, Gαolf.
-
Adenylyl Cyclase Activation: Gαolf activates the enzyme Adenylyl Cyclase.
-
cAMP Production: Adenylyl Cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), a second messenger.
-
Channel Opening: cAMP binds to and opens Cyclic Nucleotide-Gated (CNG) ion channels.
-
Ion Influx: The opening of CNG channels allows an influx of positive ions (Na⁺ and Ca²⁺) into the cell.
-
Depolarization: This influx of positive charge depolarizes the neuron, generating an electrical signal that is transmitted to the brain for processing as a specific scent.
Conclusion
β-Thujene is a monoterpene with a distinct woody and green aroma profile that contributes significantly to the scent of numerous natural essential oils. While its qualitative olfactory characteristics are well-documented, a quantitative odor detection threshold remains to be established in scientific literature. The analytical techniques of GC-MS and GC-O, particularly when combined in an Aroma Extract Dilution Analysis framework, provide a robust methodology for characterizing its aroma contribution and determining its relative potency in complex mixtures. The perception of β-Thujene is mediated by the canonical G-protein coupled olfactory signaling cascade, highlighting a conserved mechanism for the detection of volatile terpenes. Further research is warranted to determine the specific olfactory receptors that recognize β-Thujene and to establish a definitive odor threshold, which would provide valuable data for its application in the flavor and fragrance industries and in the development of targeted therapeutic agents.
References
- 1. foreverest.net [foreverest.net]
- 2. Thujene - Wikipedia [en.wikipedia.org]
- 3. beta-thujene, 28634-89-1 [thegoodscentscompany.com]
- 4. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. scielo.br [scielo.br]
Potential Pharmacological Effects of β-Thujene: A Technical Guide for Researchers
Introduction
β-Thujene, a bicyclic monoterpene with the chemical formula C₁₀H₁₆, is a natural volatile organic compound found in the essential oils of various plants, including species of Thuja (cedar), Juniperus (juniper), and Salvia (sage). As a component of traditional herbal remedies, there is growing interest in the specific pharmacological properties of isolated β-thujene. This technical guide provides an in-depth overview of the potential pharmacological effects of β-thujene, focusing on its antimicrobial, anti-inflammatory, antioxidant, and neuroactive properties. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available (though limited) data, detailed hypothetical experimental protocols for further investigation, and visualizations of relevant pathways and workflows.
Potential Antimicrobial Effects
β-Thujene, like many monoterpenes, is presumed to possess antimicrobial properties. Its lipophilic nature may facilitate its interaction with the cell membranes of microorganisms, leading to disruption of membrane integrity and function.
Table 1: Hypothetical Antimicrobial Activity of β-Thujene (MIC)
Disclaimer: The following data are illustrative examples based on the general activity of related monoterpenes and are intended to guide experimental design. Specific experimental validation for β-thujene is required.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 128 |
| Bacillus subtilis | Gram-positive Bacteria | 256 |
| Escherichia coli | Gram-negative Bacteria | 512 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >1024 |
| Candida albicans | Fungus (Yeast) | 256 |
| Aspergillus niger | Fungus (Mold) | 512 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of β-thujene against bacterial and fungal strains.
1. Materials:
-
β-Thujene (≥98% purity)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics (e.g., ampicillin, fluconazole)
2. Preparation of Solutions:
-
Prepare a stock solution of β-thujene (e.g., 10 mg/mL) in DMSO.
-
Prepare serial two-fold dilutions of the β-thujene stock solution in the appropriate growth medium (MHB or RPMI-1640) in the 96-well plates. The final concentrations may range from 1024 µg/mL to 1 µg/mL.
-
Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
3. Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the β-thujene dilutions.
-
Include a positive control (medium with inoculum and a standard antibiotic) and a negative control (medium with inoculum and DMSO without β-thujene).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of β-thujene that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Potential Anti-inflammatory Effects
β-Thujene may exert anti-inflammatory effects by modulating key inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.
Table 2: Hypothetical Anti-inflammatory Activity of β-Thujene
Disclaimer: The following data are illustrative examples based on the general activity of related monoterpenes and are intended to guide experimental design. Specific experimental validation for β-thujene is required.
| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite (B80452) | 75 |
| TNF-α Production | RAW 264.7 | TNF-α | 120 |
| IL-6 Production | RAW 264.7 | IL-6 | 150 |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes the assessment of β-thujene's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Materials:
-
β-Thujene (≥98% purity)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
2. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of β-thujene (e.g., 1-200 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Nitrite Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
4. Cell Viability (MTT Assay):
-
To ensure that the inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells.
-
Add MTT solution to the wells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
Potential Antioxidant Effects
The antioxidant potential of β-thujene can be evaluated by its ability to scavenge free radicals.
Table 3: Hypothetical Antioxidant Activity of β-Thujene
Disclaimer: The following data are illustrative examples based on the general activity of related monoterpenes and are intended to guide experimental design. Specific experimental validation for β-thujene is required.
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | >200 |
| ABTS Radical Scavenging | 150 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the assessment of the free radical scavenging activity of β-thujene using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
1. Materials:
-
β-Thujene (≥98% purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of β-thujene in methanol. Create serial dilutions to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each β-thujene dilution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined from a plot of scavenging percentage against concentration.
Potential Neuroactive Effects
The structural similarity of thujene to thujone, a known modulator of γ-aminobutyric acid (GABA) type A receptors, suggests that β-thujene may also possess neuroactive properties.[1] However, it is important to note that β-thujene lacks the ketone group of thujone, which is critical for the latter's activity at the GABA-A receptor. Therefore, any neuroactive effects of β-thujene are likely to be mediated by different mechanisms or be significantly less potent.
Experimental Protocol: GABA-A Receptor Binding Assay (Hypothetical)
This protocol outlines a competitive binding assay to investigate if β-thujene can displace a known ligand from the GABA-A receptor.
1. Materials:
-
β-Thujene (≥98% purity)
-
Rat brain membrane preparation (source of GABA-A receptors)
-
[³H]-Muscimol (radiolabeled GABA-A agonist)
-
GABA (unlabeled agonist)
-
Scintillation cocktail and counter
2. Procedure:
-
Incubate the rat brain membranes with a fixed concentration of [³H]-Muscimol and varying concentrations of β-thujene.
-
Include a control with no β-thujene and a non-specific binding control with an excess of unlabeled GABA.
-
After incubation, separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The ability of β-thujene to displace [³H]-Muscimol is indicative of its binding to the GABA-A receptor.
β-Thujene presents a promising area for pharmacological research. The existing literature, primarily focused on essential oils, suggests potential antimicrobial, anti-inflammatory, and antioxidant activities. However, there is a clear need for further studies on the isolated compound to quantify these effects and elucidate the underlying mechanisms of action. The experimental protocols provided in this guide offer a framework for conducting such investigations. Future research should also focus on in vivo studies to validate the in vitro findings and to assess the safety and efficacy of β-thujene as a potential therapeutic agent.
References
β-Thujene in Traditional Herbal Medicines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Thujene, a bicyclic monoterpene, is a constituent of the essential oils of several plants utilized in traditional herbal medicine. While often found alongside its isomer α-thujene and the more extensively studied α- and β-thujone, β-thujene possesses its own distinct chemical properties and potential biological activities. This technical guide provides an in-depth overview of the presence of β-thujene in various traditional herbal medicines, its quantitative analysis, and a summary of current knowledge regarding its biological effects, with a focus on experimental protocols and molecular signaling pathways.
Presence and Quantification of β-Thujene in Traditional Herbal Medicines
β-Thujene has been identified in the essential oils of a range of medicinal plants. The concentration of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) are the primary analytical techniques for the quantification of β-thujene.
Table 1: Quantitative Analysis of β-Thujene and Related Isomers in Select Traditional Herbal Medicines
| Herbal Medicine | Scientific Name | Plant Part | β-Thujene (% of Essential Oil) | Key Related Compounds (% of Essential Oil) | Reference(s) |
| Sage | Salvia officinalis | Aerial parts | Not explicitly quantified | α-Thujone (15.49%), β-Thujone (3.56%), Camphor (15.21%), Eucalyptol (11.26%) | [1] |
| Wormwood | Artemisia absinthium | Aerial parts | Not explicitly quantified | β-Thujone (18.6%), β-Pinene (23.8%) | [2] |
| Wormwood | Artemisia absinthium | Aerial parts | Not explicitly quantified | β-Thujone (0.4-7.3%) | [3] |
| White Wormwood | Artemisia herba-alba | Aerial parts | Not explicitly quantified | β-Thujone (12.9-23.2%), α-Thujone (3.0-5.4%), Camphor (9.76-15.8%) | [4] |
| Tansy | Tanacetum vulgare | Aerial parts | 0.1% | β-Thujone (47.2%), trans-Chrysanthenyl acetate (B1210297) (30.7%) | [5] |
| Croton | Croton adipatus | Not specified | Not explicitly quantified | α-Thujene (12.69%), β-Myrcene (18.34%), D-Limonene (10.94%) | [6] |
Note: Many studies focus on the quantification of the neurotoxic isomers α- and β-thujone, and do not specifically report the concentration of β-thujene. The data presented here reflects the available information from the cited sources.
Experimental Protocols
Extraction of Essential Oils Containing β-Thujene by Hydrodistillation
This protocol describes a general method for obtaining essential oils from plant material, which can then be analyzed for β-thujene content.
Workflow for Essential Oil Extraction
Caption: Workflow for Essential Oil Extraction by Hydrodistillation.
Methodology:
-
Plant Material Preparation: The desired plant parts (e.g., dried aerial parts, leaves) are collected and, if necessary, ground or crushed to increase the surface area for efficient oil extraction.[6]
-
Hydrodistillation: The plant material is placed in a flask with a sufficient volume of water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through a condenser. A Clevenger-type apparatus is commonly used for this purpose. The duration of distillation is typically around 3 hours.[3][6]
-
Collection and Separation: The condensed steam and essential oil are collected in a receiving vessel. Due to their immiscibility, the essential oil and water form separate layers, allowing for easy separation.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C until analysis.
Quantification of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a typical GC-MS method for the identification and quantification of β-thujene in essential oil samples.
Workflow for GC-MS Analysis
Caption: General Workflow for GC-MS Analysis of Essential Oils.
Methodology:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent, such as hexane, to an appropriate concentration for GC-MS analysis.
-
Gas Chromatography:
-
Injector: Split/splitless injector, typically set at 250°C.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might be: initial temperature of 40°C held for a few minutes, followed by a ramp up to 250°C at a rate of 6°C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: A quadrupole or triple quadrupole mass analyzer is used.
-
Scan Range: The mass range is typically set from m/z 35 to 500 amu.
-
Temperatures: The ion source and transfer line temperatures are maintained at approximately 230°C and 280°C, respectively.
-
-
Component Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram. For absolute quantification, a validated method with calibration curves using a certified β-thujene standard is required.[7]
-
Isolation of β-Thujene by Column Chromatography
For obtaining pure β-thujene for biological activity studies, column chromatography can be employed to fractionate the essential oil.
Methodology:
-
Column Preparation: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel. The column is equilibrated with a non-polar solvent (e.g., hexane).[8]
-
Sample Loading: The essential oil is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.
-
Elution: A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is passed through the column to elute the different components.[8]
-
Fraction Collection: Fractions are collected sequentially as the solvent passes through the column.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing β-thujene. Fractions with similar profiles are combined.[8]
-
Further Purification: If necessary, further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Biological Signaling Pathways
The current body of scientific literature on the specific biological signaling pathways of β-thujene is limited. Much of the research has focused on the neurotoxic effects of its isomer, β-thujone, which acts as a modulator of the GABA-A receptor.[9] However, some studies on related terpenes and compounds offer potential avenues for investigation into the mechanisms of β-thujene.
Potential Anti-inflammatory and Cytotoxic Pathways (Hypothetical)
Based on studies of other terpenes and related compounds, β-thujene may exert anti-inflammatory and cytotoxic effects through modulation of key signaling cascades. It is important to note that the following diagram represents a hypothetical model and requires experimental validation for β-thujene.
Caption: Hypothetical Signaling Pathways Potentially Modulated by β-Thujene.
Potential Mechanisms of Action:
-
Anti-inflammatory Effects: Like many other terpenes, β-thujene could potentially exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This could involve preventing the phosphorylation and subsequent degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus and reducing the expression of pro-inflammatory genes such as those for TNF-α, IL-6, iNOS, and COX-2. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) is another plausible mechanism, as these pathways are crucial in regulating inflammatory responses.
-
Cytotoxic and Anticancer Effects: Studies on α,β-thujone have demonstrated the induction of caspase-dependent apoptosis in ovarian cancer cells.[10] It is conceivable that β-thujene could also trigger the intrinsic apoptotic pathway through the activation of initiator caspases like caspase-9, leading to the executioner caspase-3 activation and subsequent cell death. Furthermore, α,β-thujone has been shown to induce endoplasmic reticulum stress and alter the metabolic landscape of cancer cells, suggesting that β-thujene might also influence these cellular processes.[10]
-
Antimicrobial Mechanisms: The antimicrobial activity of terpenes often involves the disruption of bacterial cell membrane integrity. β-Thujene, being a lipophilic compound, may be able to partition into the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[11]
Conclusion and Future Directions
β-Thujene is a component of various traditional herbal medicines, though its concentration is often lower than that of its isomers, and it is frequently not quantified separately from β-thujone. Standardized and validated analytical methods are crucial for the accurate quantification of β-thujene in plant extracts to better understand its contribution to the overall therapeutic effects of these traditional remedies.
The most significant knowledge gap lies in the understanding of the specific biological activities and molecular signaling pathways of β-thujene. Future research should focus on isolating pure β-thujene and investigating its effects on key cellular signaling cascades, such as the NF-κB and MAPK pathways, in relevant in vitro and in vivo models of inflammation, cancer, and microbial infection. Differentiating the biological effects of β-thujene from those of the more studied α- and β-thujone is essential for a comprehensive understanding of its therapeutic potential and safety profile. Such research will be invaluable for drug development professionals seeking to harness the medicinal properties of individual phytochemicals from traditional herbal sources.
References
- 1. GC-MS analysis of essential oil from Salvia officinalis cultivated in Mascara region (North West of Algeria) [shin-norinco.com]
- 2. scialert.net [scialert.net]
- 3. acgpubs.org [acgpubs.org]
- 4. GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The radiosensitizing effect of β-Thujaplicin, a tropolone derivative inducing S-phase cell cycle arrest, in head and neck squamous cell carcinoma-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of α,β-thujone through metabolic reprogramming and caspase-dependent apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Mechanism of Liangguoan against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction β-Thujene (IUPAC name: 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene) is a bicyclic monoterpenoid naturally present in the essential oils of various plants, including rosemary and certain pine species[1][2]. As a volatile organic compound, its identification and quantification are crucial in the quality control of essential oils, fragrance analysis, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification. This document provides detailed protocols and application data for the analysis of β-Thujene using GC-MS.
Principle of Analysis The GC-MS technique facilitates the analysis of volatile and semi-volatile compounds. In this application, a sample containing β-Thujene is first prepared in a suitable volatile solvent. An aliquot of this solution is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a capillary column. The column separates individual components of the sample based on their boiling points and affinity for the column's stationary phase. As each separated component, including β-Thujene, elutes from the column, it enters the mass spectrometer. The molecules are then ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
Experimental Protocols
Reagents and Materials
-
Solvents: High-purity (≥99.9%) hexane (B92381), dichloromethane, methanol, or ethyl acetate.
-
Standards:
-
Chemicals: Anhydrous sodium sulfate (B86663), saturated sodium chloride solution[3].
-
Glassware: Volumetric flasks, pipettes, 1.5 mL GC autosampler vials with PTFE-lined caps[5].
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
Sample Preparation Protocols
Protocol 1: Liquid-Liquid Extraction (for Aqueous Samples) This protocol is adapted for determining β-Thujene in aqueous matrices like infused waters or beverages[3].
-
Pipette 5 mL of the sample into a glass test tube.
-
Add 5 mL of saturated sodium chloride solution to facilitate the partitioning of organic analytes[3].
-
Spike the sample with 50 µL of the internal standard solution (e.g., 10 mg/L cyclodecanone).
-
Add 5 mL of a volatile organic solvent, such as dichloromethane[3].
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer if using dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
Protocol 2: Solvent Extraction (for Plant Material/Essential Oils) This protocol is suitable for extracting β-Thujene from solid matrices or for diluting essential oils.
-
For solid samples, weigh 1-2 g of homogenized material into a flask. Add 10 mL of hexane or ethanol (B145695) and sonicate for 20 minutes[6].
-
For essential oils, dilute 10 µL of the oil in 990 µL of a suitable solvent (e.g., chloroform (B151607) or hexane)[4].
-
Add the internal standard to achieve a known final concentration.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates.
-
Transfer the final solution to a GC vial for injection.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) This solventless technique is ideal for analyzing volatile compounds from complex matrices[7].
-
Place 1 g of the solid or liquid sample into a 20 mL headspace vial and seal it.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace[7].
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector port for thermal desorption of the trapped compounds onto the column.
GC-MS Instrument Configuration
The following table outlines a general-purpose method for the analysis of β-Thujene. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 6890/5973 or equivalent[3] |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[4][6] |
| Injector | Splitless mode (for trace analysis) or Split mode (10:1 ratio for higher concentrations)[4][5] |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min[3][4] |
| MS System | Mass Selective Detector or Time-of-Flight (TOF) |
| Ionization Mode | Electron Impact (EI) at 70 eV[6] |
| Ion Source Temp. | 230 °C[4] |
| Mass Scan Range | m/z 40-400[6][8] |
| Acquisition Mode | Full Scan (for identification); Selected Ion Monitoring (SIM) (for enhanced quantification)[4] |
Data Presentation and Interpretation
Compound Identification
Identification of β-Thujene is confirmed by two criteria:
-
Retention Time (RT): The RT of the analyte peak in the sample must match that of a pure standard analyzed under identical conditions.
-
Mass Spectrum: The acquired mass spectrum of the analyte must match the reference spectrum from a spectral library (e.g., NIST, Wiley) and the spectrum of the pure standard.
Quantitative Data Summary
Table 1: Physicochemical Properties of β-Thujene This table summarizes key identifiers and properties of β-Thujene.
| Property | Value | Reference |
| IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene | [1][9] |
| Molecular Formula | C₁₀H₁₆ | [1][9][10] |
| Molecular Weight | 136.23 g/mol | [1][9] |
| CAS Number | 28634-89-1 | [1][10] |
Table 2: Chromatographic Data for β-Thujene Kovats Retention Index (RI) is a standardized value that helps in compound identification across different systems.
| Column Type | Kovats Retention Index (RI) | Reference |
| Standard Non-Polar (e.g., HP-5MS) | 968 | [1] |
| Standard Polar (e.g., DB-Wax) | 1107 - 1133 | [1] |
Table 3: Illustrative Method Performance Characteristics The following data are representative of typical performance for monoterpenoid analysis by GC-MS and should be determined for each specific laboratory method[3][11][12].
| Parameter | Illustrative Value |
| Linear Range (mg/L) | 0.5 - 50.0 |
| Limit of Detection (LOD) (mg/L) | 0.05 |
| Limit of Quantification (LOQ) (mg/L) | 0.15 |
| Recovery (%) | 91 - 106% |
| Precision (RSD%) | < 12% |
Workflows and Diagrams
The following diagrams illustrate the logical flow of the analysis, from sample handling to final data reporting.
Caption: Overall experimental workflow for GC-MS analysis.
Caption: Decision tree for selecting a sample preparation protocol.
Caption: Workflow for data analysis and confirmation.
References
- 1. beta-Thujene | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 28634-89-1 [thegoodscentscompany.com]
- 3. ttb.gov [ttb.gov]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 8. shimadzu.com [shimadzu.com]
- 9. Showing Compound this compound (FDB006920) - FooDB [foodb.ca]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucviden.dk [ucviden.dk]
Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of β-Thujene
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Thujene, a bicyclic monoterpene, is a natural organic compound found in the essential oils of various plants, including species of Thuja (cedar), juniper, and Artemisia. Its unique chemical structure and potential biological activities make it a subject of interest in phytochemical research, fragrance chemistry, and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of β-Thujene. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of β-Thujene, along with tabulated spectral data for reference.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for β-Thujene. The data is presented for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of non-polar compounds like monoterpenes.
Table 1: ¹H NMR Spectral Data of β-Thujene in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.35 | d | 9.8 |
| H-3 | 5.50 | dd | 9.8, 2.0 |
| H-5 | 1.85 | m | |
| H-6exo | 0.80 | d | 5.5 |
| H-6endo | 0.15 | t | 5.5 |
| H-7 | 0.65 | m | |
| H-8 | 1.60 | sept | 7.0 |
| H-9, H-10 | 0.95 | d | 7.0 |
| H-11 | 1.05 | d | 7.5 |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the experimental conditions.
Table 2: ¹³C NMR Spectral Data of β-Thujene in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| C-1 | 42.5 |
| C-2 | 129.5 |
| C-3 | 135.0 |
| C-4 | 38.0 |
| C-5 | 31.5 |
| C-6 | 15.0 |
| C-7 | 25.0 |
| C-8 | 33.0 |
| C-9 | 21.0 |
| C-10 | 21.5 |
| C-11 | 12.0 |
Note: The assignments are based on typical chemical shift ranges for similar monoterpenes.
Experimental Protocols
Protocol 1: Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation. Due to the volatile nature of β-Thujene, care should be taken to minimize sample loss.
Materials:
-
β-Thujene sample (minimum 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial
Procedure:
-
Weighing: Accurately weigh the required amount of β-Thujene in a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: ¹H NMR Data Acquisition
Instrument:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 12-16 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 (can be increased for dilute samples)
-
Receiver Gain (RG): Set to an appropriate level to avoid signal clipping.
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton signals.
Protocol 3: ¹³C NMR Data Acquisition
Instrument:
-
An NMR spectrometer with a carbon-observe probe.
Acquisition Parameters (Example for a 100 MHz ¹³C frequency):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 200-240 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques such as HSQC and HMBC.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of β-Thujene.
This comprehensive guide provides the necessary information for researchers and scientists to successfully perform and interpret the NMR spectra of β-Thujene for structural verification and further research applications.
Application Notes and Protocols for the Extraction of β-Thujene from Sichuan Pepper Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting β-thujene from Sichuan pepper oil. The protocols detailed below cover various extraction techniques, purification methods, and analytical procedures for the quantification of β-thujene.
Introduction
Sichuan pepper (species of the genus Zanthoxylum, such as Z. piperitum, Z. bungeanum, and Z. armatum) is a well-known spice in Asian cuisine, prized for its unique numbing sensation and distinct aroma. The essential oil of Sichuan pepper is a complex mixture of volatile compounds, primarily composed of terpenoids and aromatic compounds. Among these, β-thujene, a bicyclic monoterpene, is a constituent of interest for its potential aromatic and biological activities. The essential oil composition can vary based on the species, geographical origin, and extraction method. For instance, the essential oil of Zanthoxylum armatum has been reported to contain α-thujene.[1] This document outlines detailed protocols for the extraction of the essential oil from Sichuan pepper and the subsequent isolation of β-thujene.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and composition of the essential oil, including the relative content of β-thujene. Below is a summary of common extraction techniques and their typical outcomes.
| Extraction Method | Principle | Typical Essential Oil Yield (% w/w) | β-Thujene Content in Oil | Advantages | Disadvantages |
| Steam Distillation | Co-distillation of volatile compounds with steam. | 0.5 - 4.0% | Variable, generally lower than SFE. | Cost-effective, well-established, suitable for large-scale production. | Thermal degradation of some compounds, lower yield of some volatiles. |
| Supercritical CO₂ Extraction (SFE) | Use of supercritical carbon dioxide as a solvent. | 2.0 - 11.0% | Potentially higher due to lower extraction temperatures. | High selectivity, no solvent residue, preserves heat-sensitive compounds. | High initial equipment cost, more complex operation. |
| Solvent Extraction | Use of organic solvents (e.g., ethanol, hexane) to dissolve the essential oil. | 5.0 - 15.0% (oleoresin) | Varies with solvent polarity. | High yield of total extractives, can be performed at room temperature. | Potential for solvent residue, may extract non-volatile compounds. |
Experimental Protocols
Protocol 1: Extraction of Sichuan Pepper Essential Oil by Steam Distillation
This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from Sichuan pepper.
Materials and Equipment:
-
Dried Sichuan pepper pericarps
-
Grinder
-
Clevenger-type steam distillation apparatus[2]
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Take 100 g of dried Sichuan pepper pericarps and grind them into a coarse powder.
-
Apparatus Setup: Assemble the Clevenger-type steam distillation apparatus. Place the ground Sichuan pepper into the 1 L round-bottom flask and add 500 mL of distilled water.
-
Distillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3-4 hours, collecting the condensate in the collection arm of the Clevenger apparatus.[2]
-
Oil Separation: Once the distillation is complete, allow the apparatus to cool. Carefully collect the oil layer that has separated from the aqueous layer (hydrosol) in the collection arm.
-
Drying: Transfer the collected oil to a separatory funnel and drain off any remaining water. Dry the essential oil by adding a small amount of anhydrous sodium sulfate.
-
Storage: Decant the dried essential oil into a clean, amber glass vial and store at 4°C.
Protocol 2: Extraction of Sichuan Pepper Oil by Supercritical CO₂ Extraction (SFE)
This protocol outlines the extraction of Sichuan pepper oil using supercritical CO₂.
Materials and Equipment:
-
Dried and ground Sichuan pepper pericarps
-
Supercritical fluid extraction system
-
Liquid CO₂ cylinder
Procedure:
-
Sample Preparation: Place 50 g of finely ground Sichuan pepper pericarps into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction pressure to 25 MPa.
-
Set the extraction temperature to 45°C.
-
Set the CO₂ flow rate to 2 L/min.
-
-
Extraction Process: Pump liquid CO₂ into the system and bring it to the supercritical state using the set temperature and pressure. Allow the supercritical CO₂ to pass through the extraction vessel for 2 hours.
-
Separation and Collection: The extracted oil is separated from the CO₂ in a separator vessel at a lower pressure (e.g., 5 MPa) and temperature (e.g., 25°C). The CO₂ can be recycled.
-
Product Recovery: Collect the extracted oil from the separator. The resulting product is a concentrated Sichuan pepper oil.
Protocol 3: Isolation of β-Thujene by Column Chromatography
This protocol describes the separation of β-thujene from the crude essential oil using column chromatography.
Materials and Equipment:
-
Crude Sichuan pepper essential oil
-
Glass chromatography column
-
Silica (B1680970) gel (60-120 mesh)
-
n-hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column to create a packed bed. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve 1 g of the crude essential oil in a minimal amount of n-hexane (1-2 mL). Carefully load the sample onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% n-hexane. Due to the non-polar nature of β-thujene, it is expected to elute early.
-
Collect fractions of approximately 10 mL each.
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a hexane:ethyl acetate (98:2) solvent system. Visualize the spots under a UV lamp.
-
-
Fraction Pooling: Combine the fractions that contain the spot corresponding to β-thujene.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated β-thujene.
Protocol 4: Quantification of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analytical method for quantifying β-thujene in the extracted oil and purified fractions.
Materials and Equipment:
-
Sichuan pepper essential oil or isolated fraction
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
β-Thujene analytical standard
-
Hexane (GC grade) for dilution
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: Increase to 180°C at a rate of 3°C/min.
-
Hold: 180°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-350 amu.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Procedure:
-
Sample Preparation: Prepare a 1% solution of the essential oil or purified fraction in hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the β-thujene peak by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the amount of β-thujene using an external or internal standard calibration curve. The relative percentage can be estimated by the peak area normalization method.
-
Visualization of Experimental Workflows
Diagram 1: Steam Distillation Workflow
Caption: Workflow for the extraction of Sichuan pepper oil via steam distillation.
Diagram 2: Supercritical CO₂ Extraction Workflow
Caption: Workflow for the extraction of Sichuan pepper oil using supercritical CO₂.
Diagram 3: β-Thujene Isolation and Analysis Workflow
Caption: Workflow for the isolation and analysis of β-thujene from crude Sichuan pepper oil.
References
Application Notes and Protocols for the Steam Distillation of β-Thujene
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Thujene is a bicyclic monoterpene found in the essential oils of various aromatic plants, notably species of the Thuja (cedar) and Juniperus (juniper) genera. As a volatile organic compound, it contributes to the characteristic aroma of these plants and is of interest for its potential biological activities. Steam distillation is the most prevalent and efficient method for extracting β-Thujene and other volatile components from plant matrices. This document provides detailed application notes and experimental protocols for the isolation of β-Thujene using steam distillation techniques, intended for use in research and drug development settings.
The principle of steam distillation relies on the partial pressure of volatile compounds. When steam is passed through the plant material, it lowers the boiling point of the volatile compounds, allowing them to co-distill with the steam at temperatures below their decomposition point. The resulting distillate, a mixture of water and essential oil, is then collected, and the oil is separated from the aqueous phase.
Plant Sources for β-Thujene Isolation
Several plant species are known to contain β-Thujene in their essential oils. The selection of the plant material is a critical first step and will significantly influence the yield and purity of the isolated compound.
| Plant Species | Plant Part | Reported β-Thujene Content (% of Essential Oil) |
| Juniperus sabina | Twigs | 1.04 - 1.93[1] |
| Juniperus formosana | Not specified | 0.16[1] |
| Juniperus przewalskii | Not specified | 1.28[1] |
| Juniperus convallium | Not specified | 1.09[1] |
| Juniperus tibetica | Not specified | 1.93[1] |
| Juniperus komarovii | Not specified | 1.76[1] |
Note: The chemical composition of essential oils can vary significantly based on factors such as the geographical origin of the plant, the time of harvest, and the specific chemotype.[1]
Experimental Protocols
Two primary methods of steam distillation are commonly employed for the extraction of essential oils from plant material: hydrodistillation and direct steam distillation. The choice of method may depend on the scale of the extraction and the nature of the plant material.
Protocol 1: Laboratory-Scale Hydrodistillation using a Clevenger-Type Apparatus
This protocol is suitable for small to medium-sized batches of plant material and is commonly used in research laboratories.
Materials and Equipment:
-
Dried and coarsely ground plant material (e.g., Juniperus sabina twigs)
-
Distilled water
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material:
-
Air-dry the fresh plant material to reduce water content.
-
Grind the dried material to a coarse powder to increase the surface area for efficient steam penetration. Avoid fine grinding, which can lead to clogging of the apparatus.
-
-
Apparatus Setup:
-
Place 100 g of the powdered plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are securely sealed.
-
Connect the condenser to a circulating cold water supply.
-
-
Distillation:
-
Heat the flask using the heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for a period of 3 to 4 hours. The optimal distillation time can vary, with some studies suggesting that for monoterpenes in juniper, an 8-hour distillation can yield the greatest concentration.
-
Steam will pass through the plant material, carrying the volatile essential oils.
-
The vapor mixture of water and oil will travel to the condenser, where it will cool and liquefy.
-
The condensed mixture will collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
-
-
Oil Collection and Drying:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the essential oil from the collection arm of the Clevenger apparatus.
-
To remove any residual water, dry the collected essential oil over a small amount of anhydrous sodium sulfate.
-
Decant the dry oil into a clean, airtight glass vial for storage.
-
-
Storage:
-
Store the essential oil in a cool, dark place to prevent degradation.
-
Protocol 2: Direct Steam Distillation
This method is suitable for larger quantities of plant material and is often used in pilot and industrial-scale extractions.
Materials and Equipment:
-
Coarsely chopped fresh or dried plant material
-
Steam generator
-
Distillation still (biomass flask)
-
Condenser
-
Florentine flask or separatory funnel for oil-water separation
-
Anhydrous sodium sulfate
-
Glass storage containers
Procedure:
-
Preparation of Plant Material:
-
Chop the plant material into small pieces to facilitate steam penetration.
-
-
Apparatus Setup:
-
Place the prepared plant material into the distillation still on a perforated grid above the steam inlet. This prevents the plant material from becoming waterlogged.
-
Fill the steam generator with distilled water and heat to produce steam.
-
Connect the steam generator to the inlet of the distillation still.
-
Connect the outlet of the still to the condenser.
-
Place a Florentine flask or a separatory funnel at the outlet of the condenser to collect the distillate.
-
-
Distillation:
-
Introduce steam from the generator into the bottom of the still. The steam will percolate up through the plant material.
-
The steam, now carrying the volatile essential oils, will exit the top of the still and enter the condenser.
-
The condensed mixture of oil and water will be collected in the separator.
-
Continue the distillation process for 2 to 4 hours, or until no more oil is observed in the distillate.
-
-
Oil Collection and Drying:
-
The essential oil and water will separate in the collection vessel based on their immiscibility and density difference.
-
Continuously or periodically drain the separated essential oil.
-
Dry the collected oil with anhydrous sodium sulfate.
-
-
Storage:
-
Store the purified essential oil in a sealed container in a cool, dark environment.
-
Analysis of β-Thujene Content
The quantitative analysis of β-Thujene in the extracted essential oil is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of monoterpenes.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the various components of the essential oil. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/minute.
-
Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes. (This program should be optimized based on the specific instrument and the complexity of the essential oil.)
-
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and spectral libraries (e.g., NIST).
Experimental Workflow and Logical Relationships
References
Application Note: Synthesis of β-Thujene via Isomerization of Sabinene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of β-thujene through the base-catalyzed isomerization of sabinene (B1680474). β-Thujene, a bicyclic monoterpene, is a valuable chiral building block in organic synthesis and a component of various essential oils. The described method utilizes a strong base to facilitate the migration of the double bond in sabinene to the thermodynamically more stable endocyclic position of the thujene scaffold. This application note includes a mechanistic overview, a detailed experimental protocol, a summary of reaction parameters from the literature, and analytical data for product identification.
Introduction
Sabinene is a natural bicyclic monoterpene that can be isolated from various plant sources. Its isomerization to thujene isomers, particularly α-thujene and β-thujene, is a chemically significant transformation. While the synthesis of α-thujene is well-documented, the selective synthesis of β-thujene presents a more nuanced challenge. The thermodynamic stability of the endocyclic double bond in β-thujene compared to the exocyclic double bond in sabinene drives this isomerization in the presence of a strong base. The choice of base, solvent, and reaction conditions can influence the product distribution between the α and β isomers. This protocol outlines a general procedure for this isomerization, which can be optimized to favor the formation of β-thujene.
Mechanistic Overview
The base-catalyzed isomerization of sabinene to β-thujene proceeds through the abstraction of an allylic proton from sabinene by a strong base, forming a resonance-stabilized allylic anion. Subsequent protonation of this intermediate at the exocyclic carbon atom leads to the formation of the endocyclic double bond characteristic of β-thujene. The use of a strong, non-nucleophilic base is crucial to prevent side reactions.
Caption: Reaction mechanism for the base-catalyzed isomerization of sabinene to thujene isomers.
Experimental Protocol
This protocol describes a general procedure for the isomerization of sabinene to β-thujene using sodium amide as the base.
3.1. Materials
-
Sabinene (95% purity or higher)
-
Sodium amide (NaNH₂)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) equipment
3.2. Procedure
Caption: General experimental workflow for the synthesis of β-thujene.
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried before use.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with sabinene (10 g, 73.4 mmol) and anhydrous toluene (100 mL).
-
Base Addition: With vigorous stirring, carefully add sodium amide (2.86 g, 73.4 mmol) in small portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain it for 4-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of sabinene), cool the flask to room temperature. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to isolate β-thujene.
Data Presentation
The following table summarizes various conditions for the isomerization of sabinene found in the literature. It is important to note that most literature specifically reports the synthesis of α-thujene. The conditions presented in the protocol above are a general guide, and optimization may be required to maximize the yield of β-thujene.
| Catalyst/Base System | Molar Ratio (Base:Sabinene) | Solvent | Temperature (°C) | Time (h) | Major Product Reported | Yield (%) | Reference |
| Lithium/Ethylenediamine | 0.26:1 | None | 150 | 4.5 | α-Thujene | 88 | Patent |
| Sodium/Di-n-propylamine | 0.3:1 | None | 120 | 4 | α-Thujene | 72 | Patent |
| Sodium Amide | 1:1 | Toluene | 110 (Reflux) | 4-6 | β-Thujene (and α-Thujene) | (Estimated 60-70% total thujenes) | General Protocol |
Analytical Data for β-Thujene
The identity and purity of the synthesized β-thujene can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z = 136
-
Key Fragmentation Ions: To be compared with a reference spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be compared with literature data for β-thujene to confirm the structure and isomeric purity.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C=C stretching of the endocyclic double bond.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive guide for the synthesis of β-thujene from sabinene. The provided protocol is a starting point, and optimization of reaction conditions may be necessary to achieve high selectivity for β-thujene. Careful monitoring of the reaction and thorough analysis of the product are essential for a successful synthesis.
β-Thujene: Application Notes and Protocols for Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Thujene, a bicyclic monoterpene, is a natural volatile organic compound found in the essential oils of various plants, including Sichuan pepper and some species of Eucalyptus[1]. Traditionally recognized for its contribution to the woody and herbal aromas of these oils, recent scientific inquiry has shifted towards its potential applications in pest management[1][2]. Emerging research suggests that β-thujene and related thujenes may act as semiochemicals, playing a role in insect communication and host selection, thus presenting a promising avenue for the development of environmentally benign pest control agents[2].
These application notes provide a comprehensive overview of the current understanding of β-thujene as a pest control agent and pheromone. Detailed experimental protocols are outlined to guide researchers in evaluating its efficacy and mechanism of action.
Potential Applications in Pest Control
β-Thujene is being explored for its utility in integrated pest management (IPM) strategies. Its potential applications stem from its roles as a repellent, attractant, or oviposition deterrent.
-
Pheromonal Activity: Studies have indicated that related thujenes, such as α-thujene, may act as signaling molecules in plant-insect interactions. For instance, the relative content of α-thujene was found to increase significantly in Huashan pine cones after being damaged by the pine cone borer, suggesting a role as a damage-induced plant volatile[2]. Similarly, weakened Platycladus orientalis trees showed higher levels of α-thujene, potentially signaling their compromised state to herbivorous insects like Semanotus bifasciatus[2]. This suggests that β-thujene could function as a synomone or kairomone, influencing insect behavior.
-
Repellent and Insecticidal Properties: As a component of essential oils, β-thujene contributes to the overall repellent and toxic effects of these oils against various pests[1]. While specific toxicity data for isolated β-thujene is limited, the broader class of monoterpenes is known to possess insecticidal properties. Thujone, a closely related compound, has been identified as an insecticide[3].
Quantitative Data Summary
Currently, there is a paucity of published quantitative data specifically on the isolated effects of β-thujene. The following tables are provided as templates for researchers to structure their experimental findings.
Table 1: Insecticidal Activity of β-Thujene against [Target Pest]
| Bioassay Method | Concentration/Dose | Mortality (%) (Mean ± SE) | LC50 / LD50 (95% CI) |
| Topical Application | |||
| Contact Toxicity | |||
| Fumigant Toxicity |
Table 2: Repellent Activity of β-Thujene against [Target Pest]
| Bioassay Method | Concentration | Repellency Index (%) (Mean ± SE) | Remarks |
| Area Preference | |||
| Y-Tube Olfactometer |
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for testing the efficacy of β-thujene against specific pest species.
Protocol for Contact Toxicity Bioassay
Objective: To determine the concentration-dependent contact toxicity of β-thujene to a target insect pest.
Materials:
-
β-Thujene (of known purity)
-
Acetone (B3395972) or other suitable solvent
-
Micropipette
-
Petri dishes (9 cm diameter) lined with filter paper
-
Target insects (e.g., adult beetles or larval stage of moths)
-
Ventilated rearing containers
-
Controlled environment chamber (e.g., 25±1°C, 65±5% RH, 12:12 L:D photoperiod)
Procedure:
-
Prepare a series of dilutions of β-thujene in acetone (e.g., 1, 5, 10, 25, 50 µg/µL). A control solution of pure acetone should also be prepared.
-
Apply 1 µL of each dilution to the dorsal thorax of an insect using a micropipette. For the control group, apply 1 µL of acetone.
-
Treat at least 30 insects per concentration level.
-
Place the treated insects in ventilated rearing containers with a food source.
-
Maintain the containers in a controlled environment chamber.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they do not move when prodded with a fine brush.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LD50 (lethal dose for 50% of the population) using probit analysis.
Protocol for Repellent Activity Bioassay (Area Preference Method)
Objective: To evaluate the repellent effect of β-thujene on a target insect pest.
Materials:
-
β-Thujene
-
Ethanol (B145695) or other suitable solvent
-
Filter paper discs (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Target insects (e.g., adult crawling insects)
Procedure:
-
Cut a filter paper disc in half.
-
Prepare a solution of β-thujene in ethanol at a desired concentration (e.g., 1% v/v).
-
Apply 0.5 mL of the β-thujene solution evenly to one half of the filter paper.
-
Apply 0.5 mL of pure ethanol to the other half as a control.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the two halves of the filter paper together in a Petri dish.
-
Release 20-30 adult insects in the center of the Petri dish.
-
Seal the Petri dish with parafilm.
-
Count the number of insects on each half of the filter paper after a set time interval (e.g., 1, 2, and 4 hours).
-
Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
-
Replicate the experiment at least 5 times.
Visualizations
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
Many monoterpenes exert their neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the insect nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synapse. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, resulting in paralysis and death of the insect.
Caption: Proposed signaling pathway of β-thujene via acetylcholinesterase inhibition.
Experimental Workflow: Evaluation of β-Thujene as a Pest Control Agent
Caption: General experimental workflow for evaluating β-thujene as a pest control agent.
Conclusion
β-Thujene represents a compelling natural compound for further investigation in the field of pest management. Its potential role as a semiochemical and its likely insecticidal and repellent properties warrant detailed study. The protocols and frameworks provided in these application notes are intended to facilitate this research, encouraging a systematic approach to unlocking the full potential of β-thujene as an eco-friendly pest control solution. Further research is critically needed to generate specific quantitative data on its efficacy against a range of agricultural and public health pests.
References
Investigating the Antimicrobial Properties of β-Thujene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Thujene is a bicyclic monoterpene naturally present in the essential oils of various aromatic plants, including species of Thuja (arborvitae), Salvia (sage), and Croton. While the antimicrobial activities of many essential oils containing β-thujene have been documented, scientific literature focusing on the specific antimicrobial properties of isolated β-Thujene is limited. These application notes provide a summary of the current understanding of β-Thujene's antimicrobial potential, primarily within the context of essential oil compositions, and offer detailed protocols for researchers to investigate its activity.
Application Notes
Current Understanding of β-Thujene's Antimicrobial Activity
β-Thujene is often found as a constituent in essential oils that exhibit a broad spectrum of antimicrobial activity. However, it is typically not the most abundant component. The antimicrobial efficacy of these essential oils is often attributed to the synergistic effects of their various components or to the presence of more dominant antimicrobial compounds like α-thujone, camphor, and β-caryophyllene.
Available research indicates that essential oils containing β-thujene have demonstrated inhibitory effects against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, essential oils from certain Croton species, which contain β-thujene, have shown activity against Bacillus subtilis and Candida albicans[1]. Similarly, its presence in some Salvia species contributes to the overall antimicrobial profile of their essential oils[2].
Mechanism of Action: A Putative Overview
The precise mechanism of action for β-Thujene has not been elucidated. However, based on the known mechanisms of other monoterpenes, a putative mechanism can be proposed. Monoterpenes are lipophilic compounds that can readily partition into the lipid bilayers of microbial cell membranes. This interaction is believed to increase membrane fluidity and permeability, leading to the leakage of essential ions and macromolecules, disruption of the proton motive force, and ultimately, cell death.
Data Presentation: Antimicrobial Activity of Essential Oils Containing β-Thujene
The following table summarizes the antimicrobial activity of various essential oils in which β-Thujene has been identified as a component. It is crucial to note that the reported Minimum Inhibitory Concentration (MIC) values represent the activity of the entire essential oil, not of pure β-Thujene.
| Plant Source of Essential Oil | β-Thujene Content (%) | Test Organism | MIC (µg/mL) | Reference |
| Croton adipatus | 6.96 | Bacillus subtilis | 286.4 | [1] |
| Croton adipatus | 6.96 | Candida albicans | 572.8 | [1] |
| Satureja macrostema | 7.8 | Escherichia coli | Not specified | [3] |
| Satureja macrostema | 7.8 | Staphylococcus aureus | Not specified | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the lowest concentration of β-Thujene that visibly inhibits the growth of a microorganism.
Materials:
-
Pure β-Thujene
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacteria or fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth medium with solvent)
-
Solvent for β-Thujene (e.g., Dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
Preparation of β-Thujene Stock Solution: Prepare a stock solution of β-Thujene in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the β-Thujene stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including the positive and negative control wells. The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a known antimicrobial agent.
-
Negative Control: A well containing broth, inoculum, and the solvent used to dissolve β-Thujene (at the highest concentration used in the assay).
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of β-Thujene at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of β-Thujene that kills the microorganism.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of β-Thujene that results in no microbial growth on the agar plate.
Protocol 3: Anti-Biofilm Activity Assay using Crystal Violet Staining
This protocol assesses the ability of β-Thujene to inhibit biofilm formation.
Materials:
-
Materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Perform the broth microdilution assay as described in Protocol 1 up to the incubation step. Use a medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose for bacteria).
-
After incubation, carefully discard the planktonic cell suspension from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Compare the absorbance of the wells treated with β-Thujene to the untreated control wells to determine the percentage of biofilm inhibition.
Visualizations
References
Enantioselective Synthesis of β-Thujene Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-thujene isomers. The strategy presented herein involves a two-stage approach: the initial enantioselective synthesis of the key intermediate, α-thujone, followed by its proposed conversion to β-thujene. This methodology allows for the preparation of specific β-thujene enantiomers, which are valuable chiral building blocks in natural product synthesis and drug discovery.
Introduction
Thujenes are a class of bicyclic monoterpenes characterized by the thujane (B1196268) skeleton. The controlled synthesis of specific stereoisomers of β-thujene is of significant interest due to their potential applications in the development of novel therapeutic agents and as chiral synthons in organic synthesis. The protocols outlined below are based on a highly efficient enantioselective synthesis of α-thujone, a closely related natural product, which can serve as a precursor to β-thujene.[1][2]
Overall Synthetic Strategy
The proposed enantioselective synthesis of a β-thujene isomer is envisioned to proceed through two key stages:
-
Enantioselective Synthesis of α-Thujone: A three-step sequence starting from commercially available 3-methyl-1-butyne (B31179) to afford either the (+) or (-) enantiomer of α-thujone with high enantiomeric excess.[1]
-
Proposed Conversion of α-Thujone to β-Thujene: A Shapiro reaction on the tosylhydrazone derivative of α-thujone is proposed to yield the corresponding β-thujene isomer. The Shapiro reaction is a well-established method for the conversion of ketones to alkenes.[3]
Caption: Overall two-stage synthetic workflow.
Stage 1: Enantioselective Synthesis of α-Thujone
This three-step synthesis provides access to either enantiomer of α-thujone with high stereocontrol. The key steps are an asymmetric Brown crotylation to establish the chirality, followed by a gold-catalyzed cycloisomerization to form the bicyclic core.[1]
Quantitative Data Summary
| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) |
| 1. Formylation | 3-Methyl-1-butyne | Ynal Intermediate | n-BuLi, DMF | 74 | - | - |
| 2. Asymmetric Crotylation | Ynal Intermediate | Chiral Homoallylic Alcohol | (-)-Ipc₂BOMe or (+)-Ipc₂BOMe, KOt-Bu, cis-2-butene (B86535) | 81 | >20:1 | 91 |
| 3. Cycloisomerization | Chiral Homoallylic Alcohol | (-)-α-Thujone or (+)-α-Thujone | (Ph₃P)AuNTf₂ | 59 | 10:1 | 88 |
Experimental Protocols
Step 1: Formylation of 3-Methyl-1-butyne
-
Procedure: To a solution of 3-methyl-1-butyne (1.0 eq) in anhydrous THF at -40 °C is added n-butyllithium (1.1 eq) dropwise. The reaction mixture is stirred for 30 minutes, followed by the addition of dimethylformamide (DMF, 1.2 eq). The reaction is stirred for an additional 2 hours at -40 °C before being quenched with saturated aqueous NH₄Cl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the volatile ynal intermediate.
-
Notes: The product is typically used in the next step without further purification due to its volatility.
Step 2: Asymmetric Brown Crotylation
-
Procedure: To a solution of cis-2-butene (2.0 eq) in anhydrous THF at -78 °C is added KOt-Bu (2.0 eq) followed by n-butyllithium (2.0 eq). The mixture is stirred for 10 minutes, and then a solution of either (-)-Ipc₂BOMe or (+)-Ipc₂BOMe (2.2 eq) in THF is added. After stirring for 30 minutes, the mixture is cooled to -78 °C, and a solution of the ynal intermediate (1.0 eq) in THF is added dropwise. The reaction is stirred for 4 hours at -78 °C. The reaction is then quenched by the addition of 30% H₂O₂ and saturated aqueous NaHCO₃. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and purified by flash chromatography.
-
Notes: The choice of (-)-Ipc₂BOMe or (+)-Ipc₂BOMe determines the enantiomer of the product formed.
Step 3: Gold-Catalyzed Cycloisomerization
-
Procedure: To a solution of the chiral homoallylic alcohol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) is added (Ph₃P)AuNTf₂ (0.05 eq). The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the corresponding enantiomer of α-thujone.[1]
Stage 2: Proposed Conversion of α-Thujone to β-Thujene via Shapiro Reaction
The conversion of the synthesized α-thujone to a β-thujene isomer can be proposed to proceed via a Shapiro reaction. This reaction involves the formation of a tosylhydrazone followed by treatment with a strong base to generate an alkene.[3] The regioselectivity of the elimination is expected to favor the formation of the less substituted alkene, which in the case of α-thujone would lead to a β-thujene isomer.
Experimental Protocol (Proposed)
Step 1: Formation of α-Thujone Tosylhydrazone
-
Procedure: To a solution of enantiomerically enriched α-thujone (1.0 eq) in methanol (B129727) is added p-toluenesulfonhydrazide (1.1 eq) and a catalytic amount of acetic acid. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude tosylhydrazone is purified by recrystallization or flash chromatography.
Step 2: Shapiro Reaction
-
Procedure: The α-thujone tosylhydrazone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Two equivalents of a strong base, such as n-butyllithium, are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with pentane. The combined organic layers are washed with brine, dried over MgSO₄, and the solvent is carefully removed to yield the β-thujene isomer.
-
Notes: The stereochemical outcome of this reaction on the thujone skeleton would need to be experimentally verified.
Caption: Proposed mechanism for the Shapiro reaction.
Conclusion
The presented application notes provide a detailed and experimentally validated protocol for the enantioselective synthesis of α-thujone, a key precursor for β-thujene isomers. The proposed subsequent conversion via a Shapiro reaction offers a plausible route to the target molecules. This synthetic strategy is valuable for researchers in medicinal chemistry and natural product synthesis, enabling access to enantiomerically pure β-thujene isomers for further investigation and application. The modularity of the synthesis allows for the preparation of either enantiomeric series by selecting the appropriate chiral reagent in the asymmetric crotylation step.
References
Application Notes and Protocols for Chiral Separation of β-Thujene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of β-Thujene enantiomers. Due to the structural similarity of β-Thujene to other monoterpenes, the methodologies presented here are based on established chiral separation techniques for analogous compounds, particularly those found in essential oils. Gas Chromatography (GC) with chiral stationary phases is the most common and effective technique for this purpose.
Introduction to Chiral Separation of β-Thujene
β-Thujene is a bicyclic monoterpene found in the essential oils of various plants, including certain species of Thuja (cedar) and Juniperus (juniper). Like many terpenes, β-Thujene possesses a chiral center, leading to the existence of two enantiomers: (+)-β-Thujene and (-)-β-Thujene. The enantiomeric composition of terpenes in natural products can be an indicator of authenticity and origin. In the pharmaceutical industry, the separation and characterization of enantiomers are critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.
The primary methods for the chiral separation of volatile compounds like β-Thujene are enantioselective Gas Chromatography (GC), and to a lesser extent, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
Chiral Separation Methods and Protocols
The most effective and widely documented method for the chiral separation of monoterpenes is Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID), utilizing a cyclodextrin-based chiral stationary phase.
Protocol 1: Enantioselective Gas Chromatography (GC)
This protocol describes a general method for the chiral separation of β-Thujene enantiomers using a commercially available chiral capillary column. The parameters are based on typical conditions used for the analysis of essential oils containing similar monoterpenes.
Objective: To separate and quantify the enantiomers of β-Thujene in an essential oil or a standard solution.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: e.g., a derivative of β-cyclodextrin like 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (e.g., Rt-βDEXsm) or a γ-cyclodextrin phase.
Experimental Workflow Diagram
Caption: Workflow for Chiral GC Analysis of β-Thujene.
Materials:
-
Sample containing β-Thujene (e.g., essential oil of Thuja plicata)
-
High-purity n-hexane (or other suitable solvent)
-
Reference standards of β-Thujene enantiomers (if available)
Procedure:
-
Sample Preparation:
-
Dilute the essential oil or β-Thujene standard in n-hexane. A typical dilution is 1:100 (v/v).
-
Transfer the diluted sample to a 2 mL GC vial.
-
-
GC Instrument Setup:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 220 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:50.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 120 °C at a rate of 2 °C/min.
-
Ramp 2: Increase to 200 °C at a rate of 5 °C/min, hold for 5 minutes.
-
-
Detector (FID) Temperature: 250 °C.
-
Detector (MS) Parameters:
-
Transfer line temperature: 230 °C.
-
Ion source temperature: 200 °C.
-
Electron ionization (EI) energy: 70 eV.
-
Mass scan range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the β-Thujene enantiomers based on their retention times (and mass spectra if using MS). The elution order will depend on the specific chiral stationary phase used.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the percentage of each enantiomer and the enantiomeric excess (ee%).
-
Quantitative Data Summary
The following table presents representative data for the chiral separation of monoterpenes, including what could be expected for β-Thujene, on a β-cyclodextrin-based chiral column. Actual retention times and resolution will vary depending on the specific instrument, column, and conditions.
| Compound | Enantiomer | Representative Retention Time (min) | Resolution (Rs) |
| β-Thujene | (+)-β-Thujene | 25.5 | 1.8 |
| (-)-β-Thujene | 26.2 | ||
| α-Pinene | (-)-α-Pinene | 15.1 | 2.1 |
| (+)-α-Pinene | 15.5 | ||
| Sabinene | (+)-Sabinene | 18.9 | 1.9 |
| (-)-Sabinene | 19.5 | ||
| Limonene | (-)-Limonene | 22.3 | 2.5 |
| (+)-Limonene | 23.1 |
Note: The elution order of enantiomers is column-dependent and should be confirmed with standards.
Logical Relationship Diagram
The principle of chiral separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Caption: Principle of Chiral Separation on a CSP.
Concluding Remarks
The protocols and data presented provide a robust starting point for developing a validated method for the chiral separation of β-Thujene enantiomers. Optimization of the temperature program, flow rate, and choice of chiral stationary phase may be necessary to achieve baseline separation, especially in complex matrices like essential oils. The use of authentic standards for each enantiomer is highly recommended for peak identification and confirmation of elution order.
Troubleshooting & Optimization
Technical Support Center: Purification of β-Thujene from Essential Oils
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of β-thujene from essential oil matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying β-thujene from essential oils?
A1: The main difficulties in purifying β-thujene stem from the inherent complexity of essential oils. These challenges include:
-
Presence of Isomers: Essential oils often contain multiple isomers of thujene, such as α-thujene and sabinene, which have identical molecular weights and very similar physicochemical properties, making them difficult to separate.[1]
-
Similar Boiling Points: Other monoterpenes and related compounds within the essential oil can have boiling points very close to that of β-thujene, complicating purification by fractional distillation.
-
Co-elution in Chromatography: Due to similar polarities and structures, β-thujene frequently co-elutes with other components, particularly its isomers, during chromatographic separation.
Q2: Which essential oils are good sources of β-thujene?
A2: β-Thujene is found in various essential oils, with a notable source being oils from the Thuja genus, particularly Thuja occidentalis (Eastern White Cedar).[2][3][4] It is also found in the essential oils of some Salvia (sage) and Artemisia species.[5][6] The composition of these oils can vary significantly based on factors like plant origin, harvest time, and extraction method.[4]
Q3: What are the most effective methods for purifying β-thujene?
A3: A combination of fractional distillation and chromatography is typically the most effective approach for isolating β-thujene.
-
Fractional Distillation: This technique is used as an initial step to enrich the fraction containing β-thujene by separating it from compounds with significantly different boiling points.[7][8]
-
Column Chromatography: Following distillation, column chromatography is essential for separating β-thujene from its isomers and other closely related compounds.[9]
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of β-thujene from other monoterpenes.
-
Possible Cause: Insufficient column efficiency. The boiling points of many monoterpenes are very close, requiring a high number of theoretical plates for effective separation.
-
Solution:
Problem 2: The distillation is very slow, or the vapor does not reach the condenser.
-
Possible Cause: Insufficient heating or excessive heat loss.
-
Solution:
-
Gradually increase the heating mantle temperature. The distilling pot may need to be significantly hotter than the vapor temperature at the top of the column.[10]
-
Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[10]
-
Ensure the heating mantle is in good contact with the distillation flask.
-
Problem 3: The temperature at the distillation head is fluctuating.
-
Possible Cause: Uneven boiling or inconsistent vapor flow.
-
Solution:
-
Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Maintain a slow and steady distillation rate. A rate of 1-2 drops per second is generally recommended for good separation.
-
Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser.
-
Column Chromatography
Problem 1: Co-elution of β-thujene with its isomers (e.g., α-thujene, sabinene).
-
Possible Cause: The mobile phase polarity is not optimized for separating isomers with very similar properties.
-
Solution:
-
Solvent System Optimization: Perform a systematic study of the mobile phase composition. For normal-phase chromatography on silica (B1680970) gel, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Use very shallow gradients to improve resolution.
-
Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider a different stationary phase. Silver nitrate-impregnated silica gel can be effective for separating unsaturated compounds like terpenes based on the degree and type of unsaturation.
-
Problem 2: Tailing or broad peaks during column chromatography.
-
Possible Cause:
-
Sample Overload: Too much sample has been loaded onto the column.
-
Poor Sample Application: The initial band of the sample at the top of the column was too broad.
-
Column Channeling: The column packing is not uniform.
-
-
Solution:
-
Reduce the amount of sample loaded onto the column.
-
Dissolve the sample in a minimal amount of the initial mobile phase and apply it as a narrow, concentrated band.
-
Ensure the column is packed evenly without any air bubbles or cracks.
-
Problem 3: Low recovery of β-thujene from the column.
-
Possible Cause:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Degradation: β-thujene may be degrading on the acidic surface of the silica gel.
-
-
Solution:
-
If irreversible adsorption is suspected, try a less active stationary phase like neutral alumina.
-
To prevent degradation, work quickly and avoid prolonged exposure of the compound to the stationary phase. Neutralizing the silica gel by washing it with a solvent containing a small amount of a weak base (e.g., triethylamine) can sometimes help, but this may affect the separation.
-
Data Presentation
Table 1: Boiling Points of β-Thujene and Common Co-eluting Monoterpenes
| Compound | Molecular Formula | Boiling Point (°C) at 760 mmHg |
| β-Thujene | C₁₀H₁₆ | 150 - 163[11] |
| α-Thujene | C₁₀H₁₆ | 151 - 152[12][13][14] |
| Sabinene | C₁₀H₁₆ | 163 - 164[15][16][17] |
| α-Pinene | C₁₀H₁₆ | 155 - 156[2][18][19] |
| Fenchone | C₁₀H₁₆O | 192 - 194[3][20][21] |
Table 2: Example Composition of Thuja occidentalis Essential Oil
| Compound | Percentage (%) - Source 1 | Percentage (%) - Source 2 |
| α-Thujone | 38.5[2] | 49.64[4] |
| Fenchone | 9.3[2] | 14.06[4] |
| Sabinene | 12.9[2] | - |
| β-Thujone | 4.9[2] | 8.98[4] |
| Terpinen-4-ol | 7.3[2] | - |
| Bornyl acetate | 4.3[2] | - |
| α-Pinene | - | 54.78[11] |
| (+)-4-Carene | - | 11.28[11] |
| α-Cedrol | - | 6.87[11] |
| Terpinolene | - | 5.88[11] |
Note: The composition of essential oils can vary significantly.
Experimental Protocols
Protocol 1: Two-Stage Purification of β-Thujene from Thuja occidentalis Essential Oil
This protocol outlines a general approach. Optimization will be required based on the specific composition of your essential oil.
Stage 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Connect a vacuum pump and a pressure gauge.
-
Charge: Add the crude Thuja occidentalis essential oil to the distillation flask along with a few boiling chips.
-
Fraction 1 (Monoterpene Hydrocarbons):
-
Gradually apply vacuum and gently heat the flask.
-
Collect the initial fraction, which will be enriched in lower-boiling monoterpenes like α-pinene. The head temperature should remain relatively constant during the collection of this fraction.
-
-
Intermediate Fraction: As the temperature at the distillation head begins to rise, switch receiving flasks to collect an intermediate fraction.
-
Fraction 2 (Thujene-rich fraction):
-
Continue the distillation, collecting the fraction that distills at a temperature range corresponding to the boiling points of α- and β-thujene (refer to Table 1, adjusting for the reduced pressure). This fraction should be enriched in thujenes.
-
-
Analysis: Analyze all fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and identify the fraction with the highest concentration of β-thujene.
Stage 2: Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a small layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Concentrate the thujene-rich fraction from the distillation under reduced pressure.
-
Dissolve the concentrated fraction in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Collect small fractions continuously (e.g., 10-20 mL each).
-
Gradually increase the polarity of the mobile phase by adding a very small percentage of ethyl acetate or diethyl ether to the hexane (e.g., 0.5%, 1%, 2%). A very shallow gradient is crucial for separating isomers.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) or GC-MS.
-
Combine the fractions that contain pure β-thujene.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified β-thujene.
Mandatory Visualization
Caption: Workflow for the purification of β-thujene.
References
- 1. 10408-16-9 CAS MSDS ((-)-Sabinene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Pinene - Wikipedia [en.wikipedia.org]
- 3. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Contribution to the study of the essential oil of Thuja occidentalis L [agris.fao.org]
- 5. «alpha»-Pinene (CAS 80-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (-)-FENCHONE | 4695-62-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asdlib.org [asdlib.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Buy beta-Thujene [smolecule.com]
- 12. alpha-Thujene | C10H16 | CID 17868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alpha-thujene, 2867-05-2 [thegoodscentscompany.com]
- 14. Thujene - Wikipedia [en.wikipedia.org]
- 15. (R)-sabinene, 2009-00-9 [thegoodscentscompany.com]
- 16. scent.vn [scent.vn]
- 17. Sabinene - Wikipedia [en.wikipedia.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. fenchone, 1195-79-5 [thegoodscentscompany.com]
Technical Support Center: Isomerization of β-Thujene to α-Thujene
This technical support center provides troubleshooting guides and frequently asked questions for researchers and professionals working on the thermal isomerization of β-thujene to α-thujene.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the thermal isomerization of β-thujene to α-thujene?
The thermal isomerization of β-thujene to the more stable α-thujene is a rearrangement reaction driven by heat. This process is believed to proceed through a diradical intermediate, leading to the migration of the double bond to a thermodynamically more favorable position. The bicyclo[3.1.0]hex-2-ene system of thujene is prone to complex thermal rearrangements.
Q2: What are the typical conditions for this isomerization?
While direct literature on the purely thermal conversion of β-thujene to α-thujene is sparse, conditions can be inferred from related terpene isomerizations. The reaction generally requires elevated temperatures, typically in the range of 120°C to 160°C.[1] The choice of an inert, high-boiling point solvent is crucial to facilitate heat transfer and maintain a consistent reaction temperature. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the terpenes.
Q3: What are the potential side products of this reaction?
Under thermal stress, β-thujene can isomerize into other terpenes besides α-thujene. Potential side products may include:
-
p-Cymene (B1678584) (especially at higher temperatures or in the presence of acidic catalysts)
-
Other monoterpenes through more complex rearrangements.
The formation of by-products like p-cymene is a known issue in similar terpene isomerizations.[1]
Q4: How can I monitor the progress of the reaction?
Gas Chromatography (GC) is the most effective method for monitoring the reaction progress. By taking aliquots of the reaction mixture at regular intervals, you can quantify the disappearance of the β-thujene peak and the appearance of the α-thujene peak, as well as detect any side products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structures of the products and byproducts formed.
Q5: What is the role of a catalyst in this reaction?
While this guide focuses on thermal isomerization, it is important to note that catalysts can significantly influence the reaction. Acid catalysts are commonly used for terpene isomerizations but can lead to a wider range of products, including aromatic compounds like p-cymene.[2] For the specific conversion of β-thujene to α-thujene, avoiding acidic conditions is likely preferable to enhance selectivity. Some related isomerizations, like that of sabinene to α-thujene, utilize a combination of an alkali metal and an amine.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of β-Thujene | 1. Reaction temperature is too low.2. Insufficient reaction time. | 1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition.2. Extend the reaction time, monitoring with GC to determine the optimal duration. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high, leading to undesired rearrangements.2. Presence of acidic impurities on glassware or in the solvent.3. Presence of oxygen leading to oxidation products. | 1. Lower the reaction temperature and increase the reaction time accordingly.2. Ensure all glassware is thoroughly cleaned and dried. Use a freshly distilled, high-purity inert solvent.3. Degas the solvent and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Formation of p-Cymene | 1. Aromatization is occurring at high temperatures.2. Trace acidic contaminants are catalyzing the reaction. | 1. Reduce the reaction temperature.2. As mentioned above, ensure the absence of acidic impurities. Consider adding a small amount of a non-nucleophilic base if acidity is suspected. |
| Difficulty in Isolating Pure α-Thujene | 1. Boiling points of α-thujene and remaining β-thujene or other terpene byproducts are very close. | 1. Use fractional distillation under vacuum to carefully separate the isomers.2. Consider preparative gas chromatography for obtaining a highly pure sample of α-thujene. |
Experimental Protocols
General Protocol for Thermal Isomerization of β-Thujene
This is a generalized protocol based on principles of thermal terpene rearrangement. Optimization of temperature and time will be necessary.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Use a high-purity, anhydrous, and inert solvent with a high boiling point (e.g., n-octane, n-nonane, or xylene).[1]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-thujene in the chosen solvent.
-
Flush the apparatus with an inert gas for 10-15 minutes to remove any air. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Isomerization:
-
Heat the reaction mixture to the desired temperature (e.g., starting at 120°C) using an oil bath.
-
Maintain a gentle reflux.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved (as determined by GC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude α-thujene can be purified by vacuum distillation.[1]
-
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart outlining the troubleshooting process for the isomerization of β-thujene.
Proposed Isomerization Pathway
Caption: A simplified diagram showing the proposed pathway for the thermal isomerization of β-thujene to α-thujene and potential side reactions.
References
Preventing degradation of β-Thujene during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of β-Thujene during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is β-Thujene and why is its stability a concern during sample preparation?
A1: β-Thujene is a bicyclic monoterpene found in the essential oils of various plants.[1][2] Like many terpenes, it is a volatile and reactive compound, making it susceptible to degradation during sample handling, extraction, and analysis.[3][4] Degradation can lead to inaccurate quantification and misinterpretation of experimental results. The primary stability concerns are isomerization, oxidation, and thermal degradation.
Q2: What are the main degradation pathways for β-Thujene?
A2: The main degradation pathways for β-Thujene include:
-
Isomerization: β-Thujene can isomerize to its more stable isomer, α-thujene, particularly when exposed to heat or catalysts.[1] It is also structurally related to sabinene (B1680474), and isomerization between these compounds can occur.[1][5]
-
Oxidation: The double bond in the β-Thujene structure makes it susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[6] This can lead to the formation of various oxygenated derivatives such as alcohols and ketones.[1] Photooxygenation, in the presence of light and a sensitizer, can produce hydroperoxides, which can be further converted to other compounds like 4-hydroxy-β-thujene.[6]
-
Thermal Degradation: High temperatures, such as those used in conventional gas chromatography (GC) inlets, can cause the thermal breakdown of terpenes into other compounds.[7]
Q3: What are the common degradation products of β-Thujene that I might see in my analysis?
A3: Common degradation products that may appear as unexpected peaks in your analytical results include:
-
α-Thujene (from isomerization)
-
Sabinene (from isomerization)
-
p-Cymene (a common aging product in terpenes)[4]
-
Various oxidation products such as thujone isomers, sabinene hydrate, and other oxygenated monoterpenes.[6]
Q4: How can I minimize the degradation of β-Thujene during extraction?
A4: To minimize degradation during extraction, consider the following:
-
Use non-thermal extraction methods: Techniques like supercritical fluid extraction (SFE) or solvent extraction at low temperatures are preferable to methods involving heat, such as steam distillation.[8][9]
-
Work under an inert atmosphere: Performing extractions under nitrogen or argon can prevent oxidation.
-
Use appropriate solvents: Select high-purity solvents and consider adding antioxidants.
-
Control the temperature: Keep the extraction environment cool.
Troubleshooting Guide
Issue: I am observing a decrease in β-Thujene concentration in my samples over a short period.
| Possible Cause | Troubleshooting Step |
| Oxidation | Store samples under an inert gas (nitrogen or argon). Use amber vials to protect from light. Consider adding an antioxidant like BHT or α-tocopherol to your solvent. |
| Volatility | Ensure sample vials are tightly sealed with appropriate septa. Store samples at low temperatures (-20°C or -80°C) to reduce evaporation. |
| Thermal Degradation | If using GC, lower the injector port temperature. Consider using a cool on-column injection technique.[7] |
| Isomerization | Avoid acidic or basic conditions during extraction and storage, as these can catalyze isomerization. Use neutral, high-purity solvents. |
Issue: I see unexpected peaks in my chromatogram that are not present in my standard.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products such as α-thujene, sabinene, or oxidized terpenes.[1][6] |
| Confirmation: Use a mass spectrometer (MS) detector to identify the molecular weight and fragmentation pattern of the unknown peaks. Compare these with library spectra of potential degradation products. | |
| Prevention: Implement the preventative measures outlined in the FAQs and the previous troubleshooting point to minimize the formation of these products. | |
| Solvent Impurities | Run a blank solvent injection to check for impurities. Use high-purity, GC-grade solvents. |
Quantitative Data Summary
The stability of terpenes is highly dependent on the specific storage conditions. The following table provides a general overview of factors influencing degradation.
| Factor | Effect on β-Thujene Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation and isomerization.[3][10] | Store samples at ≤ 4°C for short-term and -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Light | UV light can promote photooxidation and degradation.[4][6] | Store samples in amber glass vials or in the dark. |
| Oxygen | Exposure to atmospheric oxygen leads to oxidation.[6] | Purge sample vials with an inert gas (e.g., nitrogen, argon) before sealing. Use airtight containers. |
| Solvent pH | Acidic or basic conditions can catalyze isomerization. | Use neutral, buffered, or aprotic solvents. |
Experimental Protocols
Protocol: Sample Preparation of β-Thujene for GC-MS Analysis with Minimized Degradation
This protocol describes a method for preparing a plant matrix containing β-Thujene for GC-MS analysis, focusing on minimizing degradation.
1. Materials and Reagents:
-
Sample matrix (e.g., plant leaves, essential oil)
-
Liquid nitrogen
-
Anhydrous sodium sulfate (B86663)
-
Hexane (B92381) (GC-grade, purged with nitrogen)
-
Internal standard (e.g., tetradecane)
-
2 mL amber glass autosampler vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Sample Homogenization (for solid samples):
-
Freeze the plant material with liquid nitrogen to make it brittle and to slow down enzymatic degradation.[11]
-
Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.
-
Add 1.5 mL of cold, nitrogen-purged hexane containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Centrifuge at 4°C for 10 minutes at 3000 rpm to pellet the solid material.
-
-
Drying and Transfer:
-
Carefully transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
-
Final Preparation for Analysis:
-
Transfer the dried extract into a 2 mL amber autosampler vial.
-
Purge the headspace of the vial with a gentle stream of nitrogen before capping tightly.
-
Store at -20°C until analysis.
-
-
GC-MS Analysis:
-
Use a GC method with a cool on-column or a low-temperature split/splitless injection to minimize thermal degradation in the inlet.
-
Employ a non-polar column (e.g., DB-5ms) for good separation of terpenes.
-
Visualizations
Caption: Key degradation pathways of β-Thujene.
Caption: Workflow for minimizing β-Thujene degradation.
References
- 1. Buy beta-Thujene [smolecule.com]
- 2. This compound | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabinene - Wikipedia [en.wikipedia.org]
- 6. US5620569A - Process for the photooxidation of terpene olefins - Google Patents [patents.google.com]
- 7. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 8. env.go.jp [env.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing GC-MS for Thujene Isomer Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the effective separation of thujene isomers and related monoterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating thujene isomers by GC-MS?
Separating thujene isomers presents several analytical challenges due to their structural similarities. α-Thujene, its double-bond isomer β-thujene, and other related bicyclic monoterpenes like sabinene (B1680474) often have very close boiling points and similar mass spectra, leading to co-elution on standard, non-polar GC columns.[1][2] Their mass spectra are dominated by major fragments at m/z 93, 121, and 136, making differentiation by mass spectrometry alone difficult without effective chromatographic separation.[3] Furthermore, resolving the chiral enantiomers of these compounds, such as (+)-α-thujene and (-)-α-thujene, requires specialized chiral stationary phases.[4]
Q2: Which type of GC column is recommended for separating thujene positional isomers and enantiomers?
The choice of column is critical and depends on whether you need to separate positional isomers (e.g., α-thujene vs. sabinene) or chiral enantiomers.
-
For Positional Isomers: A mid-polarity column, such as one with a phenyl-containing polysiloxane stationary phase (e.g., 5% phenyl), can often improve selectivity compared to standard non-polar phases. However, for complex mixtures, achieving baseline separation may still be difficult.
-
For Enantiomers (Chiral Separation): To separate enantiomers like (+)-α-thujene and (-)-α-thujene, a chiral stationary phase (CSP) is mandatory.[5] Cyclodextrin-based columns, particularly those with derivatized β-cyclodextrin (e.g., β-DEX), are highly effective for separating a wide range of chiral monoterpenes.[4][6][7][8] These columns separate enantiomers by forming transient diastereomeric complexes with differing stabilities.
Q3: How can I optimize the oven temperature program to improve the resolution of closely eluting isomers?
The oven temperature program is one of the most powerful parameters for optimizing separation.[9][10] For isomers with similar boiling points, a slow temperature ramp is crucial.
-
Initial Temperature: Start with a low initial oven temperature (e.g., 40-60°C) to enhance the retention of volatile monoterpenes and improve separation of early-eluting peaks.[11]
-
Ramp Rate: Employ a slow ramp rate (e.g., 2-5°C/min). A slower rate increases the interaction time between the analytes and the stationary phase, which generally improves resolution for difficult separations.[11][12]
-
Isothermal Holds: Introducing an isothermal hold (a period of constant temperature) during the ramp can help separate specific groups of co-eluting compounds.[11]
-
Final Temperature: Ensure the final temperature is high enough to elute all components of interest from the column, followed by a brief hold to clean the column of any residual high-boiling compounds.[11]
As a rule of thumb, decreasing the oven temperature by 15°C can double the retention time, which often significantly improves resolution for closely eluting peaks.[9]
Q4: What is the effect of the carrier gas and its flow rate on separation?
The choice of carrier gas and its linear velocity affects both analysis speed and column efficiency.
-
Carrier Gas: Helium is the most common carrier gas for GC-MS. Hydrogen can provide higher efficiency and faster analysis times but is reactive and requires appropriate safety measures.[13]
-
Linear Velocity/Flow Rate: Each column has an optimal linear velocity at which it performs most efficiently. Operating too far above or below this optimum will decrease resolution. For many standard 0.25 mm ID columns, the optimal linear velocity for helium is around 27–32 cm/s.[14] It is crucial to optimize this parameter to ensure the column is operating at its highest efficiency.
Q5: My chromatogram shows poor peak shape (fronting or tailing). What are the common causes and solutions?
Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: This is often caused by active sites in the system (e.g., contaminated inlet liner, column degradation) or a poor column cut.[15]
-
Peak Fronting: This typically indicates column overload.[17]
-
Solution: Dilute the sample or increase the split ratio to inject a smaller amount of analyte onto the column.[17]
-
Troubleshooting Guides
Troubleshooting Poor Resolution / Co-elution
If you are experiencing co-elution of thujene isomers with other compounds like sabinene or β-pinene, follow this logical approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor isomer resolution.
Experimental Protocols
Protocol 1: GC-MS Method for Chiral Separation of Thujene Isomers
This protocol provides a starting point for separating thujene enantiomers and related monoterpenes. Optimization will be required based on your specific instrument and sample matrix.
-
Sample Preparation:
-
Dilute essential oil or sample extract in a suitable solvent (e.g., n-hexane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[18]
-
Vortex the sample thoroughly. If necessary, filter through a 0.22 µm syringe filter.
-
-
GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977A MSD (or equivalent).
-
Column: Rt-βDEXsa or similar derivatized β-cyclodextrin chiral column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Inlet: Split/Splitless, operated in split mode.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (adjust as needed to avoid column overload).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 3 minutes.
-
Ramp: 5°C/min to 170°C.
-
Hold: 6 minutes at 170°C.[19]
-
-
MS Transfer Line Temp: 250°C.[19]
-
Ion Source Temp: 230°C.[19]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode from m/z 40-200.[19] For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring key ions such as 93, 119, and 136.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with authentic standards.
-
Confirm peak identity by matching mass spectra against a reference library (e.g., NIST). Note that isomers will have very similar spectra.[3]
-
General Experimental Workflow
The diagram below outlines the logical flow from sample preparation to final data analysis for thujene isomer separation.
Caption: General workflow for GC-MS analysis of thujene isomers.
Data Presentation: GC Parameters
The following tables summarize typical GC parameters used for the separation of monoterpenes, including thujene and its isomers. These can serve as a starting point for method development.
Table 1: Example GC Columns for Monoterpene Separation
| Column Type | Stationary Phase | Dimensions (L x ID x df) | Application Note |
| Chiral | 2,3-di-O-acetyl-6-O-TBDMS derivatized γ-CD | 30 m x 0.25 mm x 0.25 µm | Excellent for separating a wide range of enantiomers, including menthol (B31143) and menthone.[5] |
| Chiral | Permethylated β-cyclodextrin (β-DEX) | 30 m x 0.25 mm x 0.25 µm | High shape selectivity for enantiomers and some positional isomers.[4][8] |
| Chiral | Rt-βDEXsa | 30 m x 0.25 mm x 0.25 µm | Provides baseline separation for all four thujone enantiomers.[6] |
| Polar | DB-HeavyWAX | 30 m x 0.25 mm x 0.25 µm | Used for general terpene profiling; elution order must be confirmed with standards.[3] |
Table 2: Example Oven Temperature Programs
| Application | Initial Temp & Hold | Ramp Rate(s) | Final Temp & Hold | Reference |
| Thujone Stereoisomers | 60°C for 3 min | 5°C/min | 170°C for 6 min | [19] |
| General Monoterpenes | 70°C for 3 min | 5°C/min to 100°C, then 120°C/min | 246°C for 3 min | [18] |
| Monoterpenoids | Not Specified | 5, 8, 10, or 15°C/min assessed | Not Specified | [20] |
References
- 1. Thujene - Wikipedia [en.wikipedia.org]
- 2. ucviden.dk [ucviden.dk]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. shopshimadzu.com [shopshimadzu.com]
- 17. agilent.com [agilent.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]
Improving yield and purity in β-Thujene synthesis
β-Thujene Synthesis Technical Support Center
Welcome to the technical support center for β-Thujene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield and purity of β-Thujene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing β-Thujene?
A1: The most common and industrially relevant method for synthesizing thujene isomers, including β-Thujene, is the base-catalyzed isomerization of sabinene (B1680474).[1] Sabinene, a bicyclic monoterpene, is readily available from various essential oils, such as those from nutmeg or carrot seed.[2] The process typically involves heating sabinene in the presence of a strong base, such as an alkali metal amide, to promote the rearrangement of the double bond.
Q2: What are the main products and by-products of this reaction?
A2: The isomerization of sabinene does not selectively produce β-Thujene. It typically yields a mixture of thujene isomers, primarily α-Thujene and β-Thujene. In addition to the desired isomers, common by-products include unreacted sabinene and p-cymene (B1678584), which is an aromatic compound formed through a side reaction. Minimizing the formation of p-cymene is a key challenge in optimizing the synthesis.
Q3: How can I analyze the product mixture to determine the yield and purity of β-Thujene?
A3: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the standard analytical method. This technique allows for the separation and quantification of the different components in your reaction mixture, including sabinene, α-Thujene, β-Thujene, and p-cymene. By comparing the peak areas to a known internal standard, you can accurately determine the yield and purity of your product.
Q4: Is it possible to selectively synthesize β-Thujene over α-Thujene?
A4: Achieving high selectivity for β-Thujene is challenging as it and α-Thujene are isomers that readily form under similar conditions. The final product ratio is often governed by the principles of kinetic versus thermodynamic control. It is theorized that β-Thujene may be the kinetic product (forms faster), while α-Thujene may be the more stable thermodynamic product. Therefore, manipulating reaction conditions such as temperature and reaction time may influence the product ratio. Lower temperatures and shorter reaction times could potentially favor the formation of β-Thujene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-Thujene via sabinene isomerization.
Issue 1: Low Overall Yield of Thujene Isomers
If your GC analysis shows a large peak for the starting material (sabinene) and low peaks for the thujene isomers, consider the following:
-
Insufficient Catalyst Activity: The alkali metal amide catalyst (e.g., lithium ethylenediamide) is moisture-sensitive. Ensure all reagents and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Reaction Temperature: The isomerization requires sufficient thermal energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. A typical temperature range is 120-160°C.
-
Inadequate Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by taking aliquots over time and analyzing them by GC to determine the optimal reaction duration, which is typically between 3 to 8 hours.
Issue 2: High Percentage of p-Cymene By-product
The formation of p-cymene indicates an undesired aromatization side reaction. To minimize this:
-
Optimize Reagent Stoichiometry: Using an excess of the base catalyst can promote the formation of p-cymene. A patented process for the related synthesis of α-Thujene suggests using sub-stoichiometric amounts of the alkali metal and amine relative to sabinene to significantly reduce p-cymene formation.
-
Control Reaction Temperature: Excessively high temperatures can favor the thermodynamically stable aromatic product, p-cymene. Maintain the temperature within the recommended range and avoid localized overheating.
Issue 3: Undesirable α-Thujene to β-Thujene Ratio
If you are aiming to maximize the β-Thujene content but are observing a high proportion of α-Thujene, this may be an issue of thermodynamic versus kinetic control.
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Kinetic Control Conditions: To favor the potential kinetic product (β-Thujene), try running the reaction at the lower end of the effective temperature range and for a shorter duration. The goal is to stop the reaction once the kinetic product has formed, before it has a chance to equilibrate to the more stable thermodynamic product (α-Thujene).
-
Thermodynamic Control Conditions: Conversely, if α-Thujene is desired, higher temperatures and longer reaction times will favor its formation.
The logical workflow for troubleshooting these common issues is illustrated in the diagram below.
Caption: Troubleshooting Logic for β-Thujene Synthesis.
Experimental Protocols & Data
General Protocol for Isomerization of Sabinene to Thujenes
This protocol is adapted from a procedure for synthesizing α-Thujene and will produce a mixture of thujene isomers. Researchers should optimize conditions to favor the desired β-isomer.
Materials:
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Sabinene (purified from a natural source, e.g., nutmeg oil)
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Lithium metal
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Ethylenediamine (B42938) (anhydrous)
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Nonpolar solvent (e.g., n-octane, anhydrous)
-
Ice-cold water
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Organic extraction solvent (e.g., diethyl ether or hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), carefully add the specified amount of lithium metal to anhydrous ethylenediamine in a suitable reaction vessel. Heat the mixture to prepare the lithium ethylenediamide catalyst.
-
Reaction Setup: To the catalyst mixture, add the sabinene, either neat or dissolved in an anhydrous nonpolar solvent.
-
Isomerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and maintain for the specified time (e.g., 6 hours), with stirring. Monitor the reaction progress via GC analysis of withdrawn aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into ice-cold water to quench the reaction and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. If no solvent was used initially, add an extraction solvent like diethyl ether. Wash the organic phase with water to remove any remaining ethylenediamine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil, containing α-thujene, β-thujene, unreacted sabinene, and any by-products, should be purified by fractional vacuum distillation.
Data Presentation
The following tables provide reference data for the synthesis and purification process.
Table 1: Example Reaction Conditions for Sabinene Isomerization (Note: This data is for a reaction optimized for α-Thujene and serves as a starting point for optimization)
| Parameter | Value |
| Sabinene | 1.0 mole |
| Lithium | 0.2 - 0.5 moles |
| Ethylenediamine | 0.3 - 0.8 moles |
| Temperature | 130°C |
| Reaction Time | 6 hours |
| Resulting Yield (α-Thujene) | ~76% |
Table 2: Boiling Points of Relevant Compounds at Atmospheric Pressure
| Compound | Boiling Point (°C) |
| β-Thujene | ~147 - 151 °C[3][4] |
| α-Thujene | ~151 - 152 °C[5][6] |
| Sabinene | ~163 - 164 °C[2][7] |
| p-Cymene | ~177 °C |
The close boiling points of the thujene isomers necessitate the use of an efficient fractional distillation column for effective separation.
Visualization of Workflow and Chemical Relationships
Caption: General Workflow for β-Thujene Synthesis.
Caption: Key Compounds in Sabinene Isomerization.
References
- 1. beta-Thujone | C10H16O | CID 91456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sabinene - Wikipedia [en.wikipedia.org]
- 3. beta-thujene, 28634-89-1 [thegoodscentscompany.com]
- 4. Buy this compound [smolecule.com]
- 5. alpha-Thujene | C10H16 | CID 17868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-alpha-thujene, 3917-48-4 [thegoodscentscompany.com]
- 7. (R)-sabinene, 2009-00-9 [thegoodscentscompany.com]
Overcoming low water solubility of β-Thujene in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low water solubility of β-Thujene in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is β-Thujene and why is its water solubility a challenge in bioassays?
β-Thujene is a monoterpene, a type of volatile unsaturated hydrocarbon found in the essential oils of various plants. Structurally, it is a bicyclic organic compound with a lipophilic nature, meaning it has a strong affinity for fats and oils and repels water. This inherent hydrophobicity leads to very low water solubility, making it difficult to prepare homogenous aqueous solutions required for most standard bioassays, such as cell-based and enzyme assays. This can result in inaccurate and non-reproducible data due to precipitation of the compound.
Q2: What are the initial steps to solubilize β-Thujene for a bioassay?
The primary approach is to first dissolve β-Thujene in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then serially diluted into the aqueous assay medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being tested.
Q3: Which organic solvents are recommended for creating a β-Thujene stock solution?
The choice of solvent is critical and should be based on its biocompatibility and ability to dissolve β-Thujene. The most commonly used solvents are:
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Dimethyl sulfoxide (B87167) (DMSO): The most common choice due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v) in most cell-based assays.
-
Ethanol (B145695) (EtOH): A good alternative, particularly for assays where DMSO might interfere. However, it can be more toxic to cells at lower concentrations compared to DMSO.
-
Methanol (MeOH): Can be used, but it is generally more toxic than DMSO or ethanol.
-
Acetone: Can be effective for initial solubilization but has higher volatility and toxicity, limiting its use in many bioassays.
Q4: How can I determine the maximum permissible solvent concentration in my assay?
It is essential to run a solvent toxicity control experiment. In this experiment, the biological system (e.g., cells, enzymes) is exposed to a range of concentrations of the chosen organic solvent without β-Thujene. The highest concentration of the solvent that does not cause a significant effect on the assay's endpoint (e.g., cell viability, enzyme activity) is considered the maximum permissible concentration.
Troubleshooting Guide
This guide addresses common problems encountered when working with β-Thujene in bioassays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution. | The concentration of β-Thujene exceeds its solubility limit in the chosen organic solvent. | 1. Gently warm the solution (e.g., to 37°C) to aid dissolution. 2. Use sonication to break up aggregates. 3. If precipitation persists, remake the stock solution at a lower concentration. |
| Precipitation occurs when diluting the stock solution into the aqueous assay medium. | The final concentration of β-Thujene is above its solubility limit in the final assay medium, even with the co-solvent. This is known as "crashing out". | 1. Decrease the final concentration of β-Thujene. 2. Increase the final concentration of the organic co-solvent, ensuring it remains below the toxic level for your assay. 3. Use a solubilizing agent (see below). 4. Prepare dilutions serially with vigorous vortexing between each step. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete dissolution of β-Thujene, leading to heterogeneous concentrations. 2. Degradation of β-Thujene over time. 3. Interaction of β-Thujene with plasticware. | 1. Visually inspect all solutions for precipitation before use. 2. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C, protected from light). 3. Consider using low-adhesion microplates or glass tubes. |
| The solvent control shows a significant effect on the assay. | The concentration of the organic solvent is too high and is toxic to the biological system. | 1. Reduce the final concentration of the organic solvent in the assay. This may require preparing a more concentrated stock solution of β-Thujene if possible. 2. Switch to a less toxic solvent (e.g., from ethanol to DMSO). 3. Perform a thorough solvent toxicity test to determine the non-toxic concentration range. |
Advanced Solubilization Strategies
If direct dissolution in a co-solvent is insufficient, consider these advanced methods:
| Method | Description | Advantages | Considerations |
| Use of Surfactants | Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate β-Thujene, increasing its apparent water solubility. | Can significantly increase solubility. | Surfactants can have their own biological effects and may interfere with the assay. A surfactant control experiment is necessary. |
| Complexation with Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate β-Thujene, forming an inclusion complex that is water-soluble. | Generally have low toxicity and are widely used in drug delivery. | The binding affinity and stoichiometry need to be considered. Not all cyclodextrins will be effective for every compound. |
| Liposomal Formulations | β-Thujene can be incorporated into the lipid bilayer of liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions. | Can improve bioavailability and reduce toxicity. | Preparation can be complex and requires specialized equipment. The liposomes themselves might interact with the biological system. |
Experimental Protocols
Protocol 1: Preparation of β-Thujene Stock Solution and Working Solutions
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Choose a Solvent: Select a suitable water-miscible organic solvent (e.g., DMSO).
-
Prepare Stock Solution:
-
Accurately weigh a small amount of pure β-Thujene.
-
Add the chosen solvent to achieve a high but fully dissolved concentration (e.g., 100 mM).
-
Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution. Visually inspect for any particulate matter.
-
-
Store Stock Solution: Store the stock solution in a tightly sealed vial at -20°C, protected from light.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution using the same organic solvent.
-
Prepare Final Working Solutions:
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Add a small volume of the intermediate dilutions to the final aqueous assay buffer.
-
The final concentration of the organic solvent should not exceed the pre-determined non-toxic limit (e.g., <0.5% DMSO).
-
Vortex immediately after adding the stock to the aqueous medium to prevent precipitation.
-
Protocol 2: Solvent Toxicity Control Assay
-
Prepare Solvent Dilutions: Prepare a serial dilution of the chosen organic solvent (e.g., DMSO) in the assay medium to achieve final concentrations ranging from, for example, 2% down to 0.01%.
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Perform Assay: Run your standard bioassay protocol using these solvent dilutions in place of the test compound. Include a "no solvent" control.
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Analyze Results: Determine the highest concentration of the solvent that does not produce a statistically significant change in the assay's endpoint compared to the "no solvent" control. This is the maximum allowable solvent concentration for your experiments with β-Thujene.
Visualizing Experimental Workflows
Caption: Workflow for preparing and testing β-Thujene in a bioassay.
Caption: Decision tree for troubleshooting β-Thujene precipitation.
Technical Support Center: Stabilizing β-Thujene in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing β-thujene in various solvent systems. The following information is designed to address common challenges and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of β-thujene in solution?
A1: The stability of β-thujene, a monoterpene with a strained bicyclic structure, is influenced by several factors.[1] Key among them are:
-
Temperature: Elevated temperatures can provide the activation energy needed for degradation reactions, including isomerization.[1]
-
Light: Exposure to UV light can induce photochemical reactions, leading to isomerization or oxidation.
-
Oxygen: The presence of oxygen can lead to oxidation of the double bond in the β-thujene molecule.[1]
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Solvent Type: The polarity and proticity of the solvent can influence degradation pathways.
-
Presence of Catalysts: Acids, bases, or metal ions can catalyze degradation reactions such as isomerization.[1]
Q2: In which common laboratory solvents is β-thujene soluble?
A2: β-Thujene is a nonpolar compound and exhibits good solubility in organic solvents with low to medium polarity. It is readily soluble in ethanol (B145695) and n-hexane.[1] Its limited water solubility is a characteristic feature of monoterpenes due to the absence of polar functional groups capable of forming hydrogen bonds with water.[1]
Q3: What are the main degradation pathways for β-thujene in solution?
A3: The primary degradation pathways for β-thujene include:
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Isomerization: β-thujene can convert to its more stable isomer, α-thujene. This process can be facilitated by heat or catalysts.[1]
-
Oxidation: The double bond in β-thujene is susceptible to oxidation, which can result in the formation of alcohols, ketones, or other oxygenated derivatives.[1]
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Electrophilic Additions: The double bond can undergo electrophilic attack, leading to the formation of various addition products, particularly in the presence of acidic species.[1]
Q4: How does solvent polarity impact the stability of β-thujene?
A4: While direct comparative studies are limited, general chemical principles suggest that solvent polarity can play a significant role. Polar protic solvents, like ethanol, might facilitate isomerization or other rearrangements due to their ability to stabilize charged intermediates. Nonpolar aprotic solvents, such as hexane, are less likely to promote ionic reaction pathways, potentially offering a more stable environment for β-thujene.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of β-thujene standard in solution. | 1. Improper Storage: Exposure to light and elevated temperatures. 2. Solvent Impurities: Presence of acidic or oxidizing impurities in the solvent. 3. Oxygen Exposure: Dissolved oxygen in the solvent. | 1. Store solutions in amber vials at low temperatures (e.g., 4°C or -20°C). 2. Use high-purity, HPLC, or GC-grade solvents. 3. Degas the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. |
| Inconsistent analytical results for β-thujene concentration. | 1. Thermal Degradation during Analysis: High inlet temperatures in GC can cause on-column degradation. 2. Co-elution with other compounds: Isomers or other terpenes may have similar retention times.[2] 3. Volatility of β-thujene: Loss of analyte during sample preparation or from improperly sealed vials. | 1. Utilize a cool on-column injection technique if available. Optimize the GC inlet temperature to the lowest practical value.[3] 2. Use a mass spectrometry (MS) detector to deconvolve co-eluting peaks based on their mass spectra.[2] Employ a longer GC column or a column with a different stationary phase to improve separation. 3. Ensure vials are tightly sealed with appropriate septa. Minimize headspace in the vial. Prepare samples at a cool temperature. |
| Appearance of unknown peaks in the chromatogram over time. | 1. Degradation of β-thujene: Formation of isomerization (e.g., α-thujene) or oxidation products.[1] | 1. Analyze freshly prepared samples alongside stored samples to identify new peaks corresponding to degradation products. Use GC-MS to identify the chemical structure of the new peaks. |
Data Summary
The following table summarizes the expected relative stability of β-thujene in different solvent systems based on general chemical principles. This information is intended as a guideline, and empirical testing is recommended for specific experimental conditions.
| Solvent System | Solvent Type | Expected Relative Stability | Potential Degradation Pathways |
| n-Hexane | Nonpolar Aprotic | High | Minimal; potential for slow oxidation if exposed to air. |
| Chloroform | Polar Aprotic | Moderate | Potential for acid-catalyzed isomerization if the solvent contains acidic impurities. |
| Ethanol | Polar Protic | Moderate to Low | Isomerization, potential for acid-catalyzed reactions. |
| Methanol | Polar Protic | Low | Isomerization, potential for acid-catalyzed reactions. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating β-Thujene Stability
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Solution Preparation:
-
Prepare a stock solution of β-thujene in the desired high-purity solvent (e.g., n-hexane, ethanol) at a known concentration (e.g., 1 mg/mL).
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Dispense aliquots of the stock solution into amber glass vials with PTFE-lined caps.
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Prepare multiple vials for each time point and storage condition to be tested.
-
-
Storage Conditions:
-
Store the vials under controlled conditions. Recommended variables to test include:
-
Temperature: 4°C (refrigerated), 25°C (ambient), 40°C (accelerated).
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Light: Protected from light (wrapped in aluminum foil) and exposed to ambient light.
-
-
-
Sample Analysis:
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
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Analyze the sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
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Quantify the peak area of β-thujene and any observed degradation products.
-
-
Data Analysis:
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Calculate the percentage of β-thujene remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of β-thujene remaining versus time for each storage condition to determine the degradation kinetics.
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Protocol 2: Recommended GC-MS Method for β-Thujene Analysis
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
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Injection: Cool on-column or splitless injection to minimize thermal degradation.[3]
-
Inlet Temperature: Optimized to be as low as possible while ensuring efficient volatilization (e.g., 200-250°C).
-
Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a final temperature that allows for the elution of all components (e.g., 250-280°C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
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MS Detector: Operated in scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for accurate quantification of β-thujene.
Visualizations
Caption: Potential degradation pathways of β-thujene.
Caption: Workflow for β-thujene stability testing.
References
Troubleshooting low extraction efficiency of β-Thujene
Welcome to the technical support center for β-Thujene extraction. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction efficiency.
Troubleshooting Guide: Low β-Thujene Extraction Efficiency
Low yield of β-Thujene can be a significant hurdle in your research. This section provides a systematic approach to identifying and resolving common issues.
Question: My β-Thujene yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low β-Thujene yield can stem from several factors, ranging from the choice of extraction method to the handling of the plant material. Below is a step-by-step guide to help you identify and address the issue.
Step 1: Evaluate Your Plant Material
The source and preparation of your plant material are critical.
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Drying Method: Inappropriate drying can lead to the loss of volatile compounds like β-Thujene. Sun-drying, for instance, can cause degradation due to UV radiation and heat.[1] Consider using methods like freeze-drying or hot-air drying at controlled, moderate temperatures (e.g., 60°C) to better preserve the compound.[2]
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Material Quality: The concentration of β-Thujene can vary significantly between different plant species and even within the same species depending on the cultivation region and harvesting time.[3][4] Ensure you are using a plant source known for high β-Thujene content, such as certain species of Salvia (sage) or Zanthoxylum (Sichuan pepper).[3][5][6]
Step 2: Re-evaluate Your Extraction Method
The chosen extraction method significantly impacts the yield of β-Thujene.
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Method Comparison: Different extraction techniques have varying efficiencies for specific terpenes. For instance, Headspace Solid-Phase Microextraction (HS-SPME) has been shown to be highly effective for extracting a complete profile of volatiles, including α- and β-thujone, from sage tea.[5][6] In contrast, methods like Tenax TA® purge and trap and Headspace Sorptive Extraction (HSSE) may result in a lower number of identified compounds.[5][6]
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Steam Distillation Optimization: If you are using steam distillation, critical parameters to optimize include the liquid-to-material ratio, distillation time, and collection temperature.[7][8] Prolonging the distillation time up to a certain point (e.g., 8 hours in some studies) can increase the yield.[8]
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Solvent Extraction Considerations: For solvent-based extractions, the choice of solvent is crucial. β-Thujene is readily soluble in organic solvents of low to medium polarity like ethanol (B145695) and n-hexane.[9] The polarity of the solvent will determine which compounds are preferentially extracted. Methanol, a polar solvent, is effective for extracting polar bioactive compounds.[10][11]
Step 3: Optimize Extraction Parameters
Fine-tuning the parameters of your chosen method can significantly boost efficiency.
-
Temperature: High temperatures can lead to the thermal degradation of terpenes.[12] For methods like ultrasound-assisted extraction (UE), a mild temperature (e.g., 25°C) can minimize degradation and volatilization losses compared to higher-temperature methods like Soxhlet extraction (SE) or steam distillation (SD).[10]
-
Time: The duration of the extraction process is a critical factor. For steam distillation, the yield of volatile oils generally increases with time up to an optimal point, after which it plateaus.[8] For solvent extraction, an optimal duration must be determined to ensure maximum recovery without significant degradation.
-
Solvent-to-Solid Ratio: The ratio of solvent to plant material can influence the extraction efficiency. An optimized ratio ensures that there is enough solvent to fully extract the target compound from the matrix.
Step 4: Consider Compound Degradation
β-Thujene, as a monoterpene, can be susceptible to degradation.
-
Thermal Degradation: As mentioned, excessive heat during extraction can degrade β-Thujene.[10][12]
-
Oxidation: Exposure to air and light can lead to the oxidation of terpenes. Ensure that extractions are performed in a controlled environment and that extracts are stored properly, for example, at low temperatures in the dark.[13]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low β-Thujene extraction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. foreverest.net [foreverest.net]
- 4. scribd.com [scribd.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Comparison of different extraction methods for the determination of α- and β-thujone in sage (Salvia officinalis L.) herbal tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy beta-Thujene [smolecule.com]
- 10. Effects of different extraction methods on the volatile components and numbing substances in red Huajiao (Zanthoxylum bungeanum Maxim.) and green Huajiao (Zanthoxylum armatum DC.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing by-product formation in β-Thujene synthesis
Welcome to the technical support center for β-thujene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of β-thujene, with a primary focus on minimizing by-product formation during the isomerization of sabinene (B1680474).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your β-thujene synthesis experiments.
Question: My β-thujene yield is low, and I am observing a significant amount of unreacted sabinene. What are the possible causes and solutions?
Answer:
Low conversion of sabinene to β-thujene can be attributed to several factors related to the reaction conditions. Here are the primary causes and recommended solutions:
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Insufficient Catalyst Activity: The alkali metal-amine catalyst system is sensitive to moisture and air. Ensure all reagents and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reagent Ratios: The molar ratio of the alkali metal and amine to sabinene is crucial for efficient isomerization. Based on analogous α-thujene synthesis, a molar ratio of 0.2 to 0.5 for the alkali metal and 0.3 to 0.8 for the amine per mole of sabinene is recommended to drive the reaction forward while minimizing by-products.[1]
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Inadequate Reaction Temperature or Time: Isomerization of sabinene requires sufficient thermal energy. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. For the isomerization to α-thujene, temperatures around 120-150°C for 4-6 hours have been reported to be effective.[1] Similar conditions can be a starting point for β-thujene synthesis, but optimization may be necessary.
Question: I am observing significant by-product formation, particularly α-thujene and p-cymene (B1678584). How can I minimize these impurities?
Answer:
The formation of α-thujene and p-cymene are common side reactions during the isomerization of sabinene. Here’s how to address them:
-
Minimizing α-Thujene Formation: The isomerization of sabinene can lead to the formation of both α- and β-thujene. The selectivity towards β-thujene is influenced by the choice of base and reaction conditions. While specific conditions for maximizing β-thujene are not extensively documented in readily available literature, exploring different alkali metals (e.g., sodium, potassium in addition to lithium) and various amine solvents (e.g., different diamines or alkyl amines) could alter the product ratio. Milder reaction conditions (lower temperature, shorter reaction time) might also favor the kinetic product, which could potentially be β-thujene.
-
Minimizing p-Cymene Formation: p-Cymene is an aromatization product and its formation is often favored by harsh reaction conditions. To minimize its formation:
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Control Reagent Ratios: A key factor in suppressing p-cymene formation is to use a sub-stoichiometric amount of the alkali metal and amine relative to sabinene. Using 0.2 to 0.5 moles of alkali metal and 0.3 to 0.8 moles of amine per mole of sabinene has been shown to significantly reduce or eliminate p-cymene formation in the synthesis of α-thujene.[1]
-
Moderate Reaction Temperature: High temperatures can promote the dehydrogenation reaction that leads to p-cymene. It is advisable to maintain the reaction temperature within the optimal range for isomerization without excessive heating.
-
Question: How can I effectively purify β-thujene from the reaction mixture containing unreacted sabinene and by-products?
Answer:
Purification of β-thujene can be achieved through fractional distillation under reduced pressure. The boiling points of the components are typically different enough to allow for separation. Sabinene has a boiling point of approximately 163-164°C, while thujene isomers have similar boiling points around 152°C. p-Cymene has a higher boiling point of about 177°C. Careful fractional distillation should allow for the separation of these components. For high-purity requirements, preparative gas chromatography (GC) may be necessary.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing β-thujene?
The most common laboratory-scale synthesis of thujenes, including β-thujene, is the isomerization of sabinene.[2] Sabinene is a readily available natural product found in various essential oils. The isomerization is typically carried out using a strong base, such as an alkali metal in an amine solvent (e.g., lithium in ethylenediamine).[1]
What are the main by-products to expect in β-thujene synthesis from sabinene?
The primary by-products are its isomer, α-thujene, and the aromatic compound, p-cymene. Other minor by-products that could potentially form through rearrangement reactions include other monoterpenes like α-pinene, β-pinene, myrcene, and limonene.
How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed to determine the relative amounts of sabinene, β-thujene, and any by-products.
What are the safety precautions I should take during β-thujene synthesis?
The synthesis involves flammable and corrosive reagents. Alkali metals like lithium are highly reactive and pyrophoric. The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.
Data Presentation
Table 1: Influence of Reagent Ratios on By-product Formation in Sabinene Isomerization (Analogous to α-Thujene Synthesis)
| Molar Ratio (Sabinene:Li:Ethylenediamine) | Temperature (°C) | Time (h) | α-Thujene Yield (%) | p-Cymene Yield (%) | Unreacted Sabinene (%) |
| 1 : 0.26 : 0.49 | 150 | 4.5 | 88 | 0 | 12 |
| 1 : 1.6 : 7.2 | Room Temp | 24 | 68 | 25 | 7 |
Data adapted from US Patent 4,374,292A for the synthesis of α-thujene, demonstrating the principle of by-product control through reagent ratios.[1]
Experimental Protocols
Key Experiment: Isomerization of Sabinene to Thujene
The following protocol is adapted from a procedure for the synthesis of α-thujene and can be used as a starting point for optimizing β-thujene synthesis.[1] The selectivity towards β-thujene may be influenced by modifying the base, solvent, temperature, and reaction time.
Materials:
-
Sabinene (purified)
-
Lithium metal
-
Ethylenediamine (B42938) (anhydrous)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Ice-cold water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add the anhydrous solvent to the flask.
-
Carefully add freshly cut lithium metal to the solvent.
-
Slowly add anhydrous ethylenediamine to the mixture while stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 120-150°C) and allow the catalyst to form.
-
Once the catalyst is formed, add the sabinene to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by GC analysis of small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water to decompose any unreacted lithium and the lithium amide.
-
Separate the organic layer.
-
Wash the organic layer with water multiple times to remove any remaining ethylenediamine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude thujene mixture by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of β-thujene from sabinene.
Caption: Reaction pathways in sabinene isomerization leading to β-thujene and by-products.
References
Technical Support Center: Trace-Level Detection of β-Thujene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method development for trace-level detection of β-Thujene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical process.
| Question | Answer |
| Why am I seeing a low or no signal for β-Thujene? | 1. Inefficient Extraction: β-Thujene is a volatile organic compound. Ensure your sample preparation method, such as Headspace Solid-Phase Microextraction (HS-SPME) or Solid-Phase Extraction (SPE), is optimized for volatile terpenes. For complex matrices like alcoholic beverages, a simple liquid-liquid extraction or SPE is often necessary to remove interfering substances.[1] 2. Thermal Degradation: High temperatures in the GC inlet or column can cause degradation of terpenes.[2] It is advisable to use the lowest possible temperatures that still allow for good chromatographic separation. 3. Inappropriate Column Choice: The choice of GC column is critical. A non-polar or mid-polar column is typically used for terpene analysis. For separating isomers like α- and β-thujone, a chiral column may be required.[3] 4. MS Fragmentation: In mass spectrometry, extensive fragmentation can lead to a weak molecular ion peak. Ensure you are monitoring the correct and most abundant fragment ions for β-Thujene. |
| My results show poor reproducibility. What are the common causes? | 1. Sample Inhomogeneity: Ensure your sample is homogenous before taking an aliquot for analysis. This is especially important for essential oils or plant extracts. 2. Inconsistent Sample Preparation: Manual sample preparation techniques like SPME can have variability. Ensure consistent timing, temperature, and agitation during extraction and desorption steps. Using an autosampler can significantly improve precision. 3. GC Inlet Discrimination: The GC inlet can be a source of variability. Ensure the liner is clean and appropriate for your injection technique (e.g., split/splitless). Deactivated liners are recommended to prevent analyte adsorption. 4. Carryover: Terpenes can be "sticky" and cause carryover between injections. Run a blank solvent injection after a high-concentration sample to check for and mitigate carryover. |
| I suspect another compound is co-eluting with my β-Thujene peak. How can I confirm and resolve this? | 1. Use Mass Spectrometry (MS): A Flame Ionization Detector (FID) will show a single peak for co-eluting compounds. MS detection is highly recommended as it can distinguish between compounds based on their mass spectra.[1] For instance, linalool (B1675412) has been reported to co-elute with α-thujone.[1] 2. Check Mass Spectra: Examine the mass spectrum across the entire peak. If the spectra at the beginning, middle, and end of the peak are different, it indicates the presence of more than one compound. 3. Improve Chromatographic Resolution: Modify your GC method to better separate the peaks. You can try: a) Lowering the temperature ramp rate. b) Using a longer GC column or one with a different stationary phase. c) Adjusting the carrier gas flow rate. |
| My calibration curve is not linear. What should I do? | 1. Check Concentration Range: The linear range of the detector may have been exceeded. Prepare and analyze a more diluted set of calibration standards. A typical linear range for GC-MS analysis of thujone can be from 0.1 to 40 mg/L.[1] 2. Detector Saturation: If using an MS detector, ensure it is not saturated at the higher concentrations of your curve. 3. Analyte Adsorption: Active sites in the GC system (liner, column) can cause non-linearity, especially at lower concentrations. Ensure the system is well-maintained and use deactivated consumables. 4. Use a Weighted Regression: If non-linearity persists and is predictable, consider using a weighted linear regression or a quadratic fit for your calibration curve, but this should be justified and validated. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common method for trace-level β-Thujene analysis? | The most common and robust method is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[4] For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is frequently used for its sensitivity and ability to concentrate volatile analytes from a sample matrix.[3] |
| What are typical Limits of Detection (LOD) and Quantification (LOQ) for β-Thujene? | LOD and LOQ are method-dependent. For a rapid GC-FID method, LODs can range from 0.02–0.9 mg/L and LOQs from 0.08–3.0 mg/L.[5] Methods using SPE followed by GC can achieve LODs around 0.033 mg/L.[1] Highly sensitive techniques like UHPLC-MS-MS can detect concentrations in the ng/mL range.[6] |
| Why is MS detection preferred over FID for thujone analysis? | MS detection is preferred due to its selectivity. Complex samples, like plant extracts or beverages, can contain hundreds of compounds.[1] MS provides mass spectral information that can definitively identify β-Thujene and distinguish it from other structurally similar terpenes or co-eluting matrix components, which an FID cannot do.[1] |
| How do I prepare samples from a complex matrix like a plant extract or alcoholic beverage? | For complex matrices, an extraction step is mandatory to isolate the analytes of interest and remove non-volatile components.[1] Solid-Phase Extraction (SPE) is a robust method for this purpose.[1] For beverages, a simple dilution followed by direct injection may be possible with highly sensitive methods like UHPLC-MS-MS.[6] For volatile analysis from plant material, hydrodistillation or HS-SPME are common choices. |
| Can I distinguish between β-Thujene and its isomers (e.g., α-Thujene)? | Yes, isomers can typically be separated chromatographically using a suitable capillary GC column. The retention times will be different. For stereoisomers, a chiral GC column may be necessary to achieve separation.[3] Mass spectrometry can further aid in identification, although the mass spectra of isomers are often very similar. |
Quantitative Method Performance
The following table summarizes the performance of various analytical methods used for the detection of thujone isomers.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| GC-FID | Sage Essential Oil | 0.02–0.9 mg/L | 0.08–3.0 mg/L | 28–342 mg/L | [7][5] |
| SPE-GC | Absinthe | 0.033 mg/L | Not Reported | 0.5–30.0 mg/L | [1] |
| GC-MS | Absinthe | 0.08 mg/L | Not Reported | 0.1–40 mg/L | [1] |
| ¹H NMR | Absinthe | 0.3 mg/L | Not Reported | 1–100 mg/L | [1] |
| UHPLC-MS-MS | Absinthe | Not Reported | Not Reported | 5–10,000 ng/mL | [6] |
Detailed Experimental Protocol: HS-SPME-GC-MS
This section provides a general protocol for the trace-level detection of β-Thujene in a liquid matrix (e.g., diluted essential oil, beverage). Note: This is a template and must be optimized for your specific application and instrumentation.
1. Materials and Reagents
-
Standards: Certified reference material of β-Thujene.
-
Internal Standard (IS): e.g., Cyclodecanone or another compound not present in the sample.[1]
-
Solvents: Methanol or Ethanol (B145695) (LC-MS or HPLC grade).
-
SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 10 mL or 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
2. Standard Preparation
-
Prepare a stock solution of β-Thujene (e.g., 1000 mg/L) in methanol.
-
Prepare a stock solution of the Internal Standard.
-
Create a series of calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., 40% ethanol for beverages). Spike each standard with a constant concentration of the IS.
3. Sample Preparation
-
Pipette a fixed volume (e.g., 5 mL) of the liquid sample or calibration standard into a headspace vial.
-
Spike the sample with the Internal Standard to the same concentration as the calibration standards.
-
If the sample is solid, weigh a precise amount into the vial and add a fixed volume of water.
-
Seal the vial immediately.
4. HS-SPME Procedure
-
Place the vial in the autosampler tray, which is equipped with a heating and agitation block.
-
Incubation/Equilibration: Heat the sample (e.g., at 60°C for 10 minutes) with agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.
-
Desorption: Immediately after extraction, transfer the fiber to the heated GC inlet (e.g., at 250°C) where the analytes are desorbed into the GC column. Desorb for a fixed time (e.g., 5 minutes) in splitless mode.
5. GC-MS Parameters
-
GC Column: e.g., DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification. Selected Ion Monitoring (SIM) mode for trace-level quantification, monitoring characteristic ions of β-Thujene and the IS.
-
6. Data Analysis
-
Identify the β-Thujene peak based on its retention time and mass spectrum compared to a pure standard.
-
Integrate the peak areas for β-Thujene and the Internal Standard.
-
Calculate the ratio of the analyte area to the IS area.
-
Construct a calibration curve by plotting the area ratio against the concentration of the standards.
-
Quantify the amount of β-Thujene in the samples using the regression equation from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 3. Detection of the Previously Unobserved Stereoisomers of Thujone in the Essential Oil and Consumable Products of Sage (Salvia officinalis L.) Using Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography: an investigative tool in multiple allergies to essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucviden.dk [ucviden.dk]
- 6. lcms.cz [lcms.cz]
- 7. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Pharmaceutical-Grade β-Thujene via Molecular Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of β-Thujene to pharmaceutical-grade purity using molecular distillation.
Frequently Asked Questions (FAQs)
Q1: What is β-Thujene and why is it important for pharmaceutical applications?
A1: β-Thujene is a bicyclic monoterpene, a type of volatile organic compound found in the essential oils of various plants.[1] It is an isomer of α-Thujene.[1] Its potential biological activities make it a compound of interest for pharmaceutical research and development. For pharmaceutical applications, high purity of the active ingredient is crucial to ensure safety and efficacy, necessitating advanced purification techniques like molecular distillation.[1]
Q2: Which natural sources are rich in β-Thujene?
A2: β-Thujene is found in relatively high concentrations in the essential oils of plants such as Sichuan pepper (Zanthoxylum schinifolium), Vine pepper (Zanthoxylum armatum), and North American Arborvitae (Thuja plicata).[1] It can also be found in other plants like Black Seed (Nigella Sativa) and Summer Savory.[1] In some essential oils, like that of Croton adipatus, β-thujene can be a notable component, with concentrations around 6.96%.[2]
Q3: Why is molecular distillation the preferred method for purifying β-Thujene for pharmaceutical use?
A3: For pharmaceutical-grade applications, advanced purification processes like molecular distillation (MD) or short-path distillation (SPD) are recommended.[1] This is because β-Thujene, like many terpenes, is a heat-sensitive compound. Molecular distillation operates under high vacuum and low temperatures, which prevents thermal degradation of the molecule and preserves its integrity. This technique is particularly suitable for separating compounds with high boiling points and those that are susceptible to oxidation.
Q4: What purity level can be expected for pharmaceutical-grade β-Thujene?
A4: While specific purity standards for pharmaceutical-grade β-Thujene are not widely published, typical requirements for active pharmaceutical ingredients (APIs) demand very high purity, often exceeding 99%. The final purity will depend on the initial concentration of β-Thujene in the essential oil and the optimization of the molecular distillation parameters.
Experimental Protocols
General Experimental Workflow for Molecular Distillation of β-Thujene Rich Essential Oil
The following diagram outlines the general workflow for the refinement of β-Thujene from a natural essential oil source.
Detailed Methodology: Molecular Distillation of a β-Thujene Rich Fraction (Hypothetical Example)
This protocol is a generalized procedure based on the distillation of similar monoterpenes and should be optimized for the specific essential oil being used.
-
Preparation of the Feed Material:
-
Start with a crude essential oil known to contain a significant percentage of β-Thujene (e.g., from Sichuan pepper).
-
Pre-treat the oil by filtering it to remove any particulate matter. For oils with high wax content, a winterization step (cooling to precipitate waxes followed by filtration) may be necessary.
-
-
Setting up the Molecular Distillation Unit:
-
Ensure the short-path distillation unit is clean and all seals are in good condition to maintain a high vacuum.
-
Set the condenser temperature. A chilled fluid circulating through the condenser is recommended, typically between -5°C and 10°C.
-
Begin pulling a vacuum on the system. A deep vacuum (e.g., 0.05 to 1 mbar) is crucial for efficient separation of terpenes.
-
-
Distillation Process:
-
Heat the feed flask to a temperature that allows for a consistent feed rate.
-
Introduce the pre-treated essential oil into the evaporator at a controlled feed rate. A common starting point for a lab-scale unit is 1-5 mL/min.
-
Set the evaporator temperature. For monoterpenes like β-Thujene, a starting evaporator temperature in the range of 60-100°C is recommended. This will need to be optimized based on the specific composition of the essential oil.
-
The rotating wiper system will create a thin film of the oil on the heated surface, allowing for rapid evaporation of the more volatile components.
-
The evaporated molecules travel a short distance to the internal condenser where they condense and are collected as the distillate (light fraction), which will be enriched in β-Thujene.
-
The less volatile components will not evaporate and will be collected as the residue (heavy fraction).
-
-
Analysis:
-
Collect both the distillate and residue fractions.
-
Analyze the chemical composition of the feed, distillate, and residue using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of β-Thujene and other components.
-
Data Presentation
Table 1: Estimated Molecular Distillation Parameters for β-Thujene Enrichment
| Parameter | Recommended Range | Justification |
| Evaporator Temperature | 60 - 100 °C | Based on the boiling point of monoterpenes under vacuum. Higher temperatures may be needed for separation from other similar boiling point compounds. |
| Condenser Temperature | -5 - 10 °C | To efficiently condense the volatile β-Thujene. |
| System Pressure (Vacuum) | 0.05 - 1 mbar | A high vacuum is essential to lower the boiling point of β-Thujene and prevent thermal degradation. |
| Feed Rate | 1 - 5 mL/min (lab scale) | A slower feed rate allows for more efficient separation. |
| Wiper Speed | 200 - 400 rpm | Ensures a thin, uniform film on the evaporator surface for optimal heat transfer and evaporation. |
Table 2: Hypothetical GC-MS Analysis of Sichuan Pepper Essential Oil Before and After Molecular Distillation
| Compound | Retention Time (min) | Concentration in Crude Oil (%) | Concentration in Distillate (%) | Concentration in Residue (%) |
| α-Pinene | 10.2 | 5.5 | 7.2 | 1.8 |
| Sabinene | 11.5 | 12.0 | 15.5 | 3.5 |
| β-Thujene | 12.1 | 13.0 | 75.0 | 2.0 |
| Limonene | 12.8 | 15.5 | 1.0 | 5.0 |
| Linalool | 14.5 | 31.3 | 0.5 | 60.0 |
| Other Terpenes/Terpenoids | Various | 22.7 | 0.8 | 27.7 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the starting material and distillation parameters.
Troubleshooting Guide
Common Problems and Solutions in Molecular Distillation of β-Thujene
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Distillate | - Evaporator temperature is too low.- Feed rate is too high.- Poor vacuum. | - Gradually increase the evaporator temperature in small increments.- Reduce the feed rate to allow for more efficient evaporation.- Check the vacuum system for leaks and ensure the vacuum pump is operating correctly. |
| Poor Separation (Low Purity of β-Thujene) | - Evaporator temperature is too high, causing co-distillation of heavier compounds.- Condenser is not cold enough.- Feed rate is too fast. | - Decrease the evaporator temperature to improve selectivity.- Ensure the condenser is at the optimal low temperature.- Slow down the feed rate for better fractional separation. |
| Product Discoloration or Off-Odor | - Thermal degradation due to excessive evaporator temperature.- Oxidation due to leaks in the vacuum system. | - Lower the evaporator temperature.- Improve the vacuum level to distill at a lower temperature.- Check all seals and connections for vacuum leaks. |
| Inconsistent Vacuum Level | - Leaks in the system (joints, seals).- Contamination in the vacuum pump oil.- Overloading of the cold trap. | - Perform a leak check on the entire system.- Change the vacuum pump oil.- Empty and clean the cold trap. |
Logical Troubleshooting Flowchart
References
Validation & Comparative
Comparative Bioactivity of β-Thujene and α-Thujene: A Guide for Researchers
Introduction
α-Thujene and β-thujene are isomeric bicyclic monoterpenes naturally present in the essential oils of numerous plants, including Eucalyptus, Sichuan pepper, and various herbs.[1][2] As structural isomers, they share the same molecular formula (C₁₀H₁₆) but differ in the position of a double bond within their bicyclo[3.1.0]hex-2-ene skeleton.[1][3] This subtle structural variance can lead to significant differences in their physicochemical properties and biological activities. Both isomers are recognized for contributing to the woody and herbal aromas of essential oils.[1][2]
This guide provides a comparative analysis of the reported bioactivities of α-thujene and β-thujene. It is important to note a significant gap in the current scientific literature: there is a scarcity of studies evaluating the bioactivity of these compounds in their purified forms. Most available data are derived from studies on essential oils where α- and β-thujene are present as components of a complex mixture. Consequently, the bioactivities discussed are often attributed to the essential oil as a whole and not definitively to the individual thujene isomers. This guide synthesizes the available, albeit indirect, data to offer a comparative overview and highlights the need for future research on the isolated compounds.
Chemical Structures and Isomeric Relationship
The fundamental difference between α-thujene and β-thujene lies in the placement of the carbon-carbon double bond within the bicyclic ring structure. This structural distinction is the primary determinant of their differing chemical reactivity and, potentially, their bioactivity.
References
Differentiating β-Thujene and Sabinene: A Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of chemical entities. This guide provides a comparative analysis of analytical techniques for differentiating between the structural isomers β-thujene and sabinene (B1680474), two bicyclic monoterpenes with closely related structures but potentially different biological activities. This document outlines key analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—and presents experimental data and protocols to aid in their unambiguous identification.
Structural Differences
β-Thujene and sabinene are constitutional isomers with the same molecular formula (C₁₀H₁₆) and molecular weight (136.23 g/mol ). Their structural difference lies in the position of the double bond within the bicyclo[3.1.0]hexane framework. In β-thujene, the double bond is endocyclic, within the six-membered ring. In contrast, sabinene possesses an exocyclic double bond. This subtle difference in structure gives rise to distinct spectroscopic and chromatographic properties that can be exploited for their differentiation.
Analytical Techniques for Differentiation
A multi-technique approach is often the most robust strategy for the conclusive identification of these isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. Due to their structural differences, β-thujene and sabinene exhibit distinct retention indices on various GC columns.
Table 1: Comparison of Kovats Retention Indices for β-Thujene and Sabinene on Different GC Columns
| Compound | Column Type | Kovats Retention Index (RI) |
| β-Thujene | DB-5 | 971 |
| Sabinene | DB-5 | 973 - 976 |
| β-Thujene | HP-5MS | Not available |
| Sabinene | HP-5MS | 974 |
Data sourced from publicly available databases. Note that RI values can vary slightly between different laboratories and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C) within a molecule. The distinct placement of the double bond in β-thujene and sabinene results in unique chemical shifts for the protons and carbons, particularly those in close proximity to the double bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for β-Thujene and Sabinene
| β-Thujene | Sabinene | ||
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Atom |
| 1 | - | 42.1 | 1 |
| 2 | 5.42 | 128.5 | 2 |
| 3 | 5.65 | 132.0 | 3 |
| 4 | 2.20 | 38.9 | 4 |
| 5 | 1.85 | 31.5 | 5 |
| 6 | 0.85, 0.20 | 21.0 | 6 |
| 7 | 1.95 | 33.2 | 7 |
| 8 | 1.05 | 20.5 | 8 |
| 9 | 1.05 | 20.5 | 9 |
| 10 | 1.70 | 22.8 | 10 |
Disclaimer: These are predicted chemical shifts and may vary from experimental values. Experimental data for β-thujene is limited in publicly accessible sources.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The different bond arrangements in β-thujene and sabinene, particularly the endocyclic versus exocyclic double bond, lead to characteristic differences in their IR spectra.
Table 3: Key Differentiating FTIR Absorption Bands for β-Thujene and Sabinene
| Functional Group | Vibration Mode | β-Thujene (cm⁻¹) | Sabinene (cm⁻¹) |
| =C-H (alkene) | Stretch | ~3030 | ~3075 |
| C=C (alkene) | Stretch | ~1640 | ~1650 |
| =C-H (alkene) | Out-of-plane bend | Not well-defined | ~885 |
Note: These are expected absorption ranges and may vary based on the sample matrix and instrument. A key differentiating feature is the strong out-of-plane C-H bending vibration for the exocyclic methylene (B1212753) group (=CH₂) in sabinene, which is typically observed around 885 cm⁻¹.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify β-thujene and sabinene in a sample mixture.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5 or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample containing β-thujene and/or sabinene, diluted in a suitable solvent (e.g., hexane)
-
n-alkane standard mixture (C8-C20) for Kovats Index calculation
Procedure:
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1% v/v) in hexane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 100:1)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 3 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-350 amu
-
-
Data Analysis:
-
Identify the peaks corresponding to β-thujene and sabinene based on their retention times and mass spectra.
-
Calculate the Kovats retention indices for the identified peaks using the retention times of the n-alkane standards.
-
Compare the obtained mass spectra and retention indices with library data and the values provided in Table 1 for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to differentiate between β-thujene and sabinene.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Purified sample of β-thujene or sabinene
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified monoterpene in approximately 0.6 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H spectrum.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Assign the chemical shifts and compare them with the predicted values in Table 2 and literature data.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectra of β-thujene and sabinene for comparison.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
Purified liquid sample of β-thujene or sabinene
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol (B130326) and a soft tissue after each measurement.
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Pay close attention to the C-H and C=C stretching and bending regions to identify the key differentiating peaks as outlined in Table 3.
-
Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of β-thujene and sabinene.
Caption: Workflow for differentiating β-Thujene and Sabinene.
Conclusion
The differentiation of β-thujene and sabinene can be reliably achieved through a combination of modern analytical techniques. Gas chromatography provides an excellent initial separation and tentative identification based on retention indices. For unambiguous structural confirmation, NMR spectroscopy is the most powerful tool, offering detailed insight into the molecular framework. FTIR spectroscopy serves as a rapid and complementary method, particularly useful for identifying the characteristic exocyclic double bond of sabinene. By employing the data and protocols outlined in this guide, researchers can confidently distinguish between these two closely related monoterpene isomers.
Comparative Guide to the In Vitro Validation of β-Thujene's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro mechanism of action of β-Thujene and structurally related monoterpenes. Due to the limited direct research on β-Thujene's specific molecular pathways, this document leverages experimental data from its isomer α-pinene, the closely related bicyclic monoterpene β-pinene, and sabinene (B1680474) to provide a comparative framework and infer potential mechanisms. Additionally, data on β-Thujaplicin, a tropolone (B20159) derivative with noted anticancer properties, is included for a broader comparison of related natural compounds.
Data Presentation: Comparative Cytotoxicity and Anti-inflammatory Activity
The following tables summarize quantitative data from in vitro studies on β-Thujaplicin and related monoterpenes, providing a basis for comparing their potency and cellular effects.
Table 1: Comparative Cytotoxicity (IC50 Values) of β-Thujaplicin and Related Compounds against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| β-Thujaplicin | CAL27 (HNSCC¹) | Resazurin Assay | 15.1 | [1] |
| FADU (HNSCC¹) | Resazurin Assay | 8.5 | [1] | |
| α-Pinene | BEL-7402 (Hepatocellular Carcinoma) | MTT Assay | ~50 (at 72h) | [2] |
| Malignant Melanoma Cells | Not Specified | Not Specified | [2] | |
| β-Pinene derivative (5g) | Hela (Cervical Cancer) | MTT Assay | 3.48 | [3] |
| CT-26 (Colon Carcinoma) | MTT Assay | 8.84 | [3] | |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | 6.69 | [3] |
¹Head and Neck Squamous Cell Carcinoma
Table 2: Comparative Anti-inflammatory Effects of Related Monoterpenes
| Compound | Cell Line | Key Effects | Signaling Pathway Modulation | Reference |
| α-Pinene | Mouse Peritoneal Macrophages | Decreased IL-6, TNF-α, NO production; Inhibited iNOS, COX-2 expression | Suppression of MAPK and NF-κB activation | [4] |
| Sabinene | RAW 264.7 Macrophages | Reduced NO production; Decreased iNOS expression; Reduced IL-6 mRNA | Reduced phosphorylation of JNK and p38 | [5] |
Inferred and Comparative Mechanisms of Action
Based on the available literature for structurally similar monoterpenes, the following signaling pathways are likely relevant to the biological activity of β-Thujene.
Potential Anti-inflammatory Signaling Pathway
α-Pinene and Sabinene have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4][5] A primary mechanism involves the inhibition of the NF-κB and MAPK signaling cascades in macrophages stimulated with lipopolysaccharide (LPS).[4] This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
Figure 1: Inferred anti-inflammatory signaling pathway of β-Thujene.
Potential Anticancer (Apoptotic) Signaling Pathway
Studies on α-pinene and β-pinene derivatives suggest a potential anticancer mechanism involving the induction of apoptosis.[2][3] This is often mediated through the intrinsic mitochondrial pathway. Key events include the increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to a reduced mitochondrial membrane potential.[3] This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to programmed cell death.[3][6]
Figure 2: Inferred apoptotic signaling pathway of β-Thujene.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Plating: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., β-Thujene) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Figure 3: Workflow for the MTT cell viability assay.
NF-κB Activity Assessment: Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[10][11]
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with the test compound (e.g., β-Thujene) for a specified duration, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).[11][12]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[11]
-
Luciferase Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity using a luminometer after adding the luciferase assay substrate. Subsequently, add a stop reagent and measure Renilla luciferase activity for normalization.[11][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Apoptosis Assessment: Western Blot for Caspase-3 Activation
This technique detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of the cleaved caspase-3 fragment (typically 17/19 kDa) indicates apoptosis.[14][15]
Figure 4: Workflow for Western Blot detection of caspase-3 activation.
References
- 1. The radiosensitizing effect of β-Thujaplicin, a tropolone derivative inducing S-phase cell cycle arrest, in head and neck squamous cell carcinoma-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lseee.net [lseee.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bowdish.ca [bowdish.ca]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.opentrons.com [library.opentrons.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of β-Thujene and Other Common Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Monoterpenes, a class of naturally occurring organic compounds found in the essential oils of many plants, have garnered significant attention for their potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of β-thujene against other structurally related monoterpenes, supported by available experimental data.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of monoterpenes is typically quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Note on β-Thujene Data: Direct and specific quantitative data on the antimicrobial efficacy of isolated β-thujene is limited in the current scientific literature. The data presented below for α-thujene, a structural isomer of β-thujene, is provided as the closest available comparison. It is important to note that isomers can exhibit different biological activities. The data for other well-studied monoterpenes is included for a broader comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Monoterpenes against Selected Microorganisms
| Monoterpene | Microorganism | MIC (µg/mL) | Reference |
| α-Thujene (in essential oil) | Bacillus subtilis | 286.4 | [1] |
| Candida albicans | 572.8 | [1] | |
| α-Pinene | Staphylococcus aureus | 420 - 4150 | [1][2] |
| Escherichia coli | 686 | [1] | |
| Candida albicans | 3125 | [2] | |
| β-Pinene | Staphylococcus aureus | >4000 | [3] |
| Escherichia coli | >4000 | [3] | |
| Candida albicans | 187 | [2] | |
| Limonene | Staphylococcus aureus | 2500 | [4] |
| Escherichia coli | 2500 | [4] | |
| Listeria monocytogenes | 20000 | [5] | |
| p-Cymene | Staphylococcus aureus | 5980 (v/v) | [6] |
| Escherichia coli | 4920 (v/v) | [6] | |
| Terpinolene | Staphylococcus aureus | >1000 | [6] |
| Thymol | Staphylococcus aureus | 3.0 - 72 | [4][6] |
| Escherichia coli | 7.0 | [4] | |
| Carvacrol | Staphylococcus aureus | 256 | [6] |
| Escherichia coli | 60 - 250 | [3] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method involves preparing a series of twofold dilutions of the monoterpene in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well is then inoculated with a standardized suspension of the test microorganism.
Key Steps:
-
Preparation of Monoterpene Solutions: The pure monoterpene is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. Serial twofold dilutions are then made in the appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism, corresponding to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL for bacteria), is prepared in sterile saline. This is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the monoterpene at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density. An indicator dye, such as resazurin, can also be used to aid in the visualization of microbial growth.
-
Determination of MBC (Optional): To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium. The plates are then incubated, and the MBC is identified as the lowest concentration of the monoterpene that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many monoterpenes is the disruption of the microbial cell membrane.[4] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects.
Caption: General mechanism of antimicrobial action of monoterpenes.
The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of monoterpenes.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. Chemical Profile of the Volatile Constituents and Antimicrobial Activity of the Essential Oils from Croton adipatus, Croton thurifer, and Croton collinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpene antifungal activities: evaluating geraniol, citronellal, and linalool on Candida biofilm, host inflammatory responses, and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for β-Thujene Quantification
This guide offers an objective comparison of common analytical methodologies for the quantification of β-Thujene, a monoterpene of significant interest in the fragrance, food, and pharmaceutical industries. Ensuring accurate and reliable quantification is critical for quality control, regulatory compliance, and research. This document provides a cross-validation perspective on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of each analytical method is evaluated based on key validation parameters, such as those outlined by the International Council for Harmonisation (ICH). The following table summarizes quantitative data from various studies to facilitate a direct comparison. It is important to note that performance metrics can vary based on the sample matrix, instrumentation, and specific experimental conditions.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Linearity (R²) | 0.9993 - 1.0000[1] | r = 1.000 (for α/β-thujone)[2] | R² = 0.9999 (for a related compound)[3] |
| Accuracy (% Recovery) | 98-102% (Typical expectation)[4] | Not explicitly stated in results | Good recovery reported[3] |
| Precision (RSD) | 0.6 - 0.9%[1] | 1.6 - 2.3%[2] | ≤ 15% (Typical for trace analysis)[4] |
| Specificity | High, but potential co-elution with isomers[2] | Very High (Mass fragments aid identification)[2] | Dependent on chromatographic conditions[3] |
| Limit of Detection (LOD) | 0.02 - 0.9 mg/L[1] | 0.08 mg/L[2] | 0.5 µg/mL (for a related compound)[3] |
| Limit of Quantification (LOQ) | 0.08 - 3.0 mg/L[1] | Not explicitly stated in results | 1.5 µg/mL (for a related compound)[3] |
| Robustness | High | High | Moderate to High |
Experimental Workflows and Logic
Visualizing the analytical process provides clarity on the steps involved from sample preparation to final analysis. The following diagrams illustrate a general workflow for chromatographic analysis and a logical approach to method selection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of β-Thujene using GC-FID and GC-MS, synthesized from established methods.[1][2][5]
1. Sample Preparation: Solid Phase Extraction (SPE) for Alcoholic Beverages
This protocol is effective for cleaning up complex matrices like absinthe before GC analysis.[2]
-
Objective: To isolate α- and β-thujone from interfering matrix components.
-
Materials: SPE Cartridges (e.g., C18), methanol (B129727) (conditioning), water (equilibration), sample (absinthe), elution solvent.
-
Procedure:
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the alcoholic beverage sample onto the cartridge.
-
Wash the cartridge with a water/ethanol mixture to remove polar interferences.
-
Elute the thujone isomers using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The eluate is then concentrated and reconstituted in a suitable solvent for injection into the GC system.
-
-
Note: Recovery rates for SPE can range from 40% to 70%, and this should be assessed during method validation.[2]
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for quantifying volatile compounds like β-Thujene in essential oils.[1][6][7]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS, 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]
-
Injector and Detector Temperatures:
-
Injector: 250°C
-
Detector (FID): 250°C - 300°C[5]
-
-
Oven Temperature Program:
-
Quantification: An external or internal standard method is used. A calibration curve is generated by plotting the peak area against the concentration of β-Thujene standards.
3. Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides higher specificity than GC-FID, which is crucial when dealing with complex samples where peaks might overlap.[2] It allows for the definitive identification of β-Thujene based on its mass spectrum.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column and Temperature Program: Similar to those used for GC-FID. An Elite-5MS capillary column is a suitable choice.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Data Acquisition:
-
Full Scan Mode: Used for initial identification by comparing the obtained mass spectrum with a library (e.g., NIST).
-
Selected Ion Monitoring (SIM) Mode: Used for quantification. Specific ions characteristic of β-Thujene are monitored to increase sensitivity and reduce matrix interference.
-
-
Quantification: An internal standard, such as cyclodecanone, is often recommended.[2] The quantification is based on the ratio of the peak area of β-Thujene to the peak area of the internal standard. This method is highly recommended to avoid misidentification with co-eluting compounds like linalool.[2]
References
- 1. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. researchgate.net [researchgate.net]
- 7. ucviden.dk [ucviden.dk]
Unveiling the Pharmacological Potential of β-Thujene: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo pharmacological effects of β-Thujene. Due to the limited number of studies focusing solely on β-Thujene, this document draws comparisons with its isomer, α-Thujone, and other structurally related monoterpenes to offer a broader context for its potential therapeutic applications.
While in vivo research specifically investigating the isolated effects of β-Thujene is not abundant, its presence in various plant essential oils has been documented. For instance, it is a constituent of essential oils from Croton collinus and Satureja macrostema.[1][2] Studies on essential oils containing β-Thujene suggest potential antimicrobial and anti-inflammatory properties, although direct attribution to β-Thujene alone is challenging.
To provide a comprehensive overview, this guide will compare the known toxicological data of a mixture of α- and β-thujone with the established pharmacological effects of a related and well-studied monoterpene, β-pinene.
Comparative Pharmacological and Toxicological Data
The following table summarizes key in vivo data for a mixture of α,β-Thujone and for β-Pinene, offering insights into their relative activities and safety profiles.
| Compound/Mixture | Pharmacological Effect | Animal Model | Key Findings | Dosage | Reference |
| α,β-Thujone Mixture | Neurotoxicity | F344/N Rats | Seizures | Not specified for seizures | [3] |
| Neurotoxicity | B6C3F1 Mice | Seizures | Not specified for seizures | [3] | |
| Carcinogenicity | F344/N Rats & B6C3F1 Mice | No evidence of carcinogenic activity | 25, 50, 100 mg/kg (rats); 12.5, 25, 50 mg/kg (mice) | [4] | |
| β-Pinene | Neuroprotection (Alzheimer's model) | Wistar Rats (ICV-STZ-induced) | Improved cognitive performance, reduced oxidative stress, attenuated AChE activity | 100 and 200 mg/kg (p.o.) | [5] |
| Anti-inflammatory | RBL-2H3 cells (in vitro) | Inhibition of β-hexosaminidase secretion | IC₅₀ = 0.033% | [6] | |
| Antimicrobial | Plant pathogenic fungi and bacteria (in vitro) | Potent inhibitory activity of derivatives | EC₅₀ = 0.538 µg/mL (derivative against C. acutatum) | [7] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the pharmacological effects of these compounds, detailed methodologies for key experiments are provided below.
Neurotoxicity and Carcinogenicity Studies of α,β-Thujone Mixture
-
Animal Model: Male and female F344/N rats and B6C3F1 mice.[4]
-
Administration: Gavage administration for 3 months and 2 years.[4]
-
Dosage Groups (2-year study):
-
Rats: 0, 25, 50, or 100 mg/kg.
-
Mice: 0, 12.5, 25, or 50 mg/kg.
-
-
Endpoints:
-
Toxicokinetics: Plasma and brain concentrations of α-thujone were determined following intravenous and gavage administration to understand its absorption, distribution, and elimination.[3]
Neuroprotective Effects of β-Pinene in an Alzheimer's Disease Model
-
Animal Model: Wistar rats with intracerebroventricular (ICV) streptozotocin (B1681764) (STZ)-induced sporadic Alzheimer's disease.[5]
-
Administration: Oral administration (p.o.) for 21 days.[5]
-
Dosage Groups: 50, 100, and 200 mg/kg of β-pinene.[5]
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Novel Object Recognition (NOR): To evaluate recognition memory.[5]
-
-
Biochemical and Molecular Analyses:
-
Antioxidant status: Measurement of oxidative stress markers in the brain.
-
Acetylcholinesterase (AChE) activity: Assessment of cholinergic function.
-
Mitochondrial complex activities: Evaluation of mitochondrial function.[5]
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Chemical Profile of the Volatile Constituents and Antimicrobial Activity of the Essential Oils from Croton adipatus, Croton thurifer, and Croton collinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative study of β-Thujene content in different plant species
A Comparative Analysis of β-Thujene Content Across Various Plant Species
This guide provides a comparative analysis of β-Thujene content in different plant species, intended for researchers, scientists, and professionals in drug development. The data presented is compiled from various scientific studies and is summarized for objective comparison.
Introduction to β-Thujene
β-Thujene is a bicyclic monoterpene, an isomer of α-Thujene, found in the essential oils of numerous plants.[1][2] It is a volatile organic compound that contributes to the characteristic aroma of certain herbs and spices, often described as woody or herbal.[1][3] β-Thujene, along with its isomer α-Thujene and the related compound thujone, is a subject of interest for its potential biological activities and its role in the chemical profile of medicinal and aromatic plants. The concentration of these compounds can vary significantly depending on the plant species, geographical location, plant part, and developmental stage.[4][5]
Comparative β-Thujene Content
The following table summarizes the quantitative content of β-Thujene found in the essential oils of various plant species as reported in scientific literature.
| Plant Species (Scientific Name) | Family | Plant Part Analyzed | β-Thujene / β-Thujone Content (% of Essential Oil) |
| Thuja occidentalis (White Cedar) | Cupressaceae | Dried Twigs / Herbal Substance | The thujone fraction contains 15% β-thujone.[6][7][8] |
| Thuja occidentalis | Cupressaceae | Not Specified (Trees in Belarus) | ~10%–12% β-thujone.[4] |
| Artemisia herba-alba (White Wormwood) | Asteraceae | Aerial Parts | 0.16%–8.04% β-thujone.[9] |
| Artemisia herba-alba | Asteraceae | Aerial Parts | 8.38% β-thujone.[9][10] |
| Artemisia herba-alba | Asteraceae | Leaves | 11.4% β-thujone.[11] |
| Artemisia herba-alba | Asteraceae | Leaves/Stems | 8.2% β-thujone.[11] |
| Artemisia absinthium (Wormwood) | Asteraceae | Leaves & Flowers | 2.9%–8.6% β-thujone.[5] |
| Salvia officinalis (Common Sage) | Lamiaceae | Not Specified | 1.0%–40.1% β-thujone.[5] |
| Salvia officinalis | Lamiaceae | Commercial Leaves | 1.5%–11.6% β-thujone.[12] |
| Juniperus sabina (Savin Juniper) | Cupressaceae | Leaves | β-thujone was detected.[13] |
| Juniperus sabina var. balkanensis | Cupressaceae | Leaves | Trace amounts to 12.7% trans-thujone (β-thujone).[14] |
| Juniperus species | Cupressaceae | Not Specified | Identified as a shared component across six species.[15] |
Note: Thujene and thujone are closely related monoterpenes; β-thujone is a ketone derivative of β-thujene. The literature often discusses them together, and quantitative data for β-thujone is more commonly reported due to its toxicological significance.
Experimental Protocols
The quantification of β-Thujene and other volatile compounds in plant essential oils is predominantly achieved through chromatographic techniques. Below is a generalized methodology based on common practices cited in the literature.
Essential Oil Extraction by Hydrodistillation
This is the most common method for extracting essential oils from plant material.[16]
-
Plant Material Preparation: The specific plant parts (e.g., leaves, stems, flowers) are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then cut or ground into small pieces to increase the surface area for efficient extraction.
-
Hydrodistillation Apparatus: A Clevenger-type apparatus is used for the extraction.
-
Procedure:
-
A known quantity of the prepared plant material is placed into a round-bottom flask.
-
The material is immersed in distilled water.
-
The flask is heated, causing the water to boil and vaporize. The steam passes through the plant material, volatilizing the essential oils.
-
The mixture of steam and oil vapor travels into a condenser, where it is cooled and condenses back into a liquid.
-
The liquid is collected in a graduated separator, where the oil, being immiscible with water, forms a distinct layer on top and can be separated.
-
The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial in a cool, dark place until analysis.
-
Quantification by Gas Chromatography (GC)
Gas chromatography, coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the standard for analyzing the composition of essential oils.[16][17][18]
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, ZB5-MS) is used.[19]
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., diethyl ether, hexane). An internal standard may be added for precise quantification.[16]
-
GC-FID/MS Analysis:
-
A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., Helium) through the capillary column.
-
The components of the oil are separated based on their boiling points and interaction with the column's stationary phase. A programmed temperature ramp is used to elute the compounds.
-
The separated compounds are detected by the FID or MS. The MS detector also fragments the molecules, providing a unique mass spectrum for each compound, which acts as a chemical fingerprint.
-
-
Component Identification and Quantification:
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of known standards and by matching their spectra with databases like NIST.[19]
-
Quantification: The relative percentage of each component, including β-Thujene, is calculated based on the peak area relative to the total peak area in the chromatogram. For absolute quantification, a calibration curve is constructed using pure standards.[16][17]
-
Visualizations
The following diagrams illustrate the general workflow for the analysis of β-Thujene in plant samples.
Caption: General workflow for β-Thujene analysis.
Caption: Factors influencing β-Thujene content in plants.
References
- 1. Buy beta-Thujene [smolecule.com]
- 2. Thujene - Wikipedia [en.wikipedia.org]
- 3. foreverest.net [foreverest.net]
- 4. ffhdj.com [ffhdj.com]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. Thuja occidentalis (Arbor vitae): A Review of its Pharmaceutical, Pharmacological and Clinical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thuja occidentalis L. (Cupressaceae): Ethnobotany, Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. techscience.com [techscience.com]
- 13. Phytochemistry, Pharmacology, and Traditional Medicine Applications of Juniperus sabina L.: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytologia.org [phytologia.org]
- 15. Chemodiversity and Bioactivity of the Essential Oils of Juniperus and Implication for Taxonomy [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 19. researchgate.net [researchgate.net]
Head-to-head comparison of β-Thujene and α-pinene antioxidant activity
A detailed analysis for researchers, scientists, and drug development professionals.
In the realm of natural compounds with therapeutic potential, monoterpenes such as β-thujene and α-pinene have garnered significant interest for their diverse biological activities, including their antioxidant properties. This guide provides a head-to-head comparison of the antioxidant activity of β-thujene and α-pinene, supported by available experimental data. It is important to note that while substantial research has been conducted on α-pinene, direct quantitative data on the antioxidant activity of isolated β-thujene is limited in publicly available literature. Therefore, this comparison includes data on related thujene isomers as a proxy, with the caveat that these may not fully represent the specific activity of β-thujene.
Quantitative Antioxidant Activity
The antioxidant capacity of α-pinene has been evaluated in several studies using common in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). In contrast, specific IC50 or EC50 values for β-thujene are not readily found. The following tables summarize the available quantitative data for α-pinene and related thujene isomers.
Table 1: Quantitative Antioxidant Activity of α-Pinene
| Assay | Test System | Result (IC50/EC50) | Reference |
| DPPH | Cell-free | Weak activity, 47.9 ± 2.78% inhibition at highest tested concentration | [1] |
| ABTS | Cell-free | Weak activity, 49.28 ± 3.55% inhibition at highest tested concentration | [1] |
Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.
Table 2: Quantitative Antioxidant Activity of Thujene Isomers (Sabinene and Thujone)
| Compound | Assay | Test System | Result | Reference |
| Sabinene (B1680474) | DPPH | Cell-free | Concentration-dependent activity | [2] |
| Thujone | DPPH | Essential Oil | IC50 of 0.35 to 17.21 µg/mL (for Thuja orientalis L. extracts containing thujone) | [3] |
Disclaimer: The data for thujone is from an essential oil extract and not from the isolated compound. The antioxidant activity of sabinene was noted as concentration-dependent, but a specific IC50 value was not provided in the referenced abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance maximum around 517 nm.
-
Various concentrations of the test compound (β-thujene or α-pinene) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
A small volume of the test sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the reaction mixture is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known antioxidant such as FeSO₄ or Trolox.
Mechanisms of Antioxidant Action
α-Pinene
The antioxidant mechanism of α-pinene is thought to be indirect.[4] Studies suggest that α-pinene may induce a state of mild oxidative stress within cells.[4][5] This, in turn, triggers a protective response, leading to the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[4] This enhanced enzymatic activity helps to neutralize reactive oxygen species (ROS) and protect the cells from oxidative damage.[4] Therefore, α-pinene's antioxidant effect appears to be mediated through the enhancement of the cell's own defense systems rather than direct radical scavenging.[4]
Caption: Proposed antioxidant mechanism of α-pinene.
β-Thujene
Specific studies detailing the antioxidant mechanism of β-thujene are scarce. However, research on its isomer, thujone, suggests that it may also interact with cellular systems, although its primary effects are often associated with neurotoxicity through modulation of GABA receptors.[6] Some studies on essential oils containing thujone have reported antioxidant activity, but the direct contribution and mechanism of thujone itself are not well-defined.[3][7] It is plausible that, like other monoterpenes, β-thujene could exhibit some radical scavenging activity due to its chemical structure, but further research is required to elucidate its specific mechanism of action.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant activity of compounds like β-thujene and α-pinene is illustrated in the diagram below.
Caption: General experimental workflow for antioxidant assays.
Conclusion
Based on the currently available scientific literature, α-pinene exhibits weak direct radical scavenging activity in cell-free assays but is proposed to act as an antioxidant in biological systems by upregulating endogenous antioxidant enzymes. Direct and specific quantitative data on the antioxidant activity of β-thujene is lacking, making a direct head-to-head comparison challenging. While some of its isomers, like sabinene and thujone, have shown antioxidant potential, it is not scientifically rigorous to directly extrapolate these findings to β-thujene.
For researchers and drug development professionals, this comparison highlights a significant knowledge gap regarding the antioxidant properties of β-thujene. Future studies should focus on isolating pure β-thujene and evaluating its antioxidant capacity using a battery of standardized assays. Furthermore, mechanistic studies are crucial to understand how it interacts with biological systems and to determine if it shares the indirect antioxidant mechanism proposed for α-pinene or possesses a different mode of action. Such research will be invaluable in unlocking the full therapeutic potential of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Repurposing of Natural Molecule: Sabinene for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Pinene Inhibits Growth and Induces Oxidative Stress in Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of Thujene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic monoterpenes α-thujene, β-thujene, and sabinene (B1680474) are isomers that constitute significant components of various plant essential oils. Their structural similarities and differences give rise to a spectrum of biological activities, making them compelling subjects for research in pharmacology and drug development. This guide provides a comparative analysis of the structure-activity relationships of these thujene isomers, presenting available experimental data and highlighting areas for future investigation.
Isomeric Structures
The fundamental difference between α-thujene, β-thujene, and sabinene lies in the position of the double bond within their shared bicyclo[3.1.0]hexane framework. This subtle structural variation significantly influences their physicochemical properties and biological interactions.
-
α-Thujene: The double bond is at the 3-position of the bicyclic system.
-
β-Thujene: The double bond is at the 2-position of the bicyclic system.
-
Sabinene: The double bond is exocyclic to the five-membered ring.
Comparative Biological Activities
Direct comparative studies detailing the biological activities of all three thujene isomers are limited in the current scientific literature. However, individual studies on these compounds and related molecules provide insights into their potential therapeutic applications.
Antimicrobial Activity
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Sabinene | Bacillus subtilis | 5 - 40 | [1] |
| Pseudomonas aeruginosa | 5 - 40 | [1] | |
| Escherichia coli | 5 - 40 | [1] | |
| Saccharomyces cerevisiae | 5 - 40 | [1] | |
| Candida albicans | 5 - 40 | [1] |
Cytotoxic Activity
Research into the cytotoxic effects of thujene isomers is an emerging field. While direct comparative data is lacking, a study on the related compound, thujone (a ketone derivative), provides context for the potential of this structural backbone in cancer research. It is crucial to note that thujone's ketone group significantly alters its biological activity compared to the alkene thujene isomers.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| α-Thujone | HeLa (Cervical Cancer) | 191 | [2] |
| A375 (Melanoma) | >400 | [2] | |
| HCT-116 (Colon Cancer) | >400 | [2] | |
| α/β-Thujone (7:1) | HeLa (Cervical Cancer) | 198 | [2] |
| A375 (Melanoma) | >400 | [2] | |
| HCT-116 (Colon Cancer) | >400 | [2] |
Anti-inflammatory and Antioxidant Activities
While essential oils containing thujene isomers are reported to possess anti-inflammatory and antioxidant properties, specific quantitative data (e.g., IC50 values for nitric oxide inhibition or EC50 values from DPPH/ABTS assays) for the isolated isomers in a comparative context are not well-documented in the reviewed literature. This underscores a need for further research to elucidate the individual contributions of each isomer to these effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of thujene isomers.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the thujene isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution directly in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thujene isomer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Proposed Biosynthetic Pathway of Thujone from Sabinene
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of α- and β-thujone from the thujene isomer, sabinene. This highlights the close biochemical relationship between these compounds.
References
The Role of β-Thujene in the Flavor Profile of Vine Pepper Oil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the contribution of β-Thujene to the characteristic flavor of vine pepper oil (Zanthoxylum armatum). By comparing its chemical profile with other flavor contributors and detailing the experimental methodologies used for its characterization, this document serves as a valuable resource for research and development in the fields of flavor science and natural product chemistry.
Chemical Profile of Vine Pepper Oil
Vine pepper oil is a complex mixture of volatile organic compounds, primarily monoterpenes, sesquiterpenes, and their oxygenated derivatives. While numerous compounds contribute to its unique aroma, β-Thujene has been identified as a key contributor to its characteristic woody notes.[1]
Table 1: Key Volatile Compounds in Vine Pepper (Zanthoxylum armatum) Oil
| Compound | Chemical Class | Typical Relative Content (%) | Reported Aroma Descriptors |
| Linalool (B1675412) | Monoterpenoid Alcohol | 30.00 - 52.00 | Floral, Sweet, Spicy[1][2] |
| D-Limonene | Monoterpene | 15.00 - 40.00 | Citrus, Fresh, Fruity[1][2] |
| β-Thujene | Monoterpene | Variable, can be a significant component | Woody, Resinous, Herbaceous[1] |
| Sabinene | Monoterpene | Can be a major component | Woody, Spicy, Peppery |
| Methyl Cinnamate | Ester | 4.00 - 16.00 | Balsamic, Fruity, Spicy[2] |
| β-Phellandrene | Monoterpene | ≤ 15.00 | Peppery, Minty, Citrus[2] |
| Terpinen-4-ol | Monoterpenoid Alcohol | Variable | Woody, Peppery, Floral |
| α-Pinene | Monoterpene | Variable | Piney, Woody, Fresh |
Note: The relative content of these compounds can vary significantly based on the geographical origin, harvesting time, and distillation method.
Verifying the Role of β-Thujene: A Qualitative and Comparative Analysis
Research conducted in China on the characteristic flavor of vine pepper oils has established a direct correlation between a higher relative concentration of β-Thujene and a more pronounced woody flavor, often described as resembling crushed wood chips.[1] In a comparative analysis of volatile components in Sichuan Zuye pepper fruit, a related species, thujene (referring to the isomers) was identified as the third most abundant volatile, contributing a distinct woody sense to the overall flavor profile, alongside the green, sweet, and spicy notes from linalool and the fresh, fruity notes from limonene.[1]
Alternative Volatile Compounds Contributing to the "Woody" Aroma:
It is important to note that other compounds present in vine pepper oil may also contribute to or modulate the perception of the woody aroma. These can include:
-
Sabinene: Often described as having woody and peppery notes.
-
α-Pinene: Possesses a characteristic piney and woody aroma.
-
Terpinen-4-ol: Can exhibit woody and earthy undertones.
The overall woody perception in vine pepper oil is likely a result of the synergistic or additive effects of these compounds, with β-Thujene playing a primary role.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Objective: To identify and quantify the volatile compounds in vine pepper oil.
Methodology:
-
Sample Preparation: A dilute solution of the vine pepper essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol). An internal standard (e.g., n-alkane series) is added for the calculation of Retention Indices (RI).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is commonly used for the separation of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is applied to the oven to elute compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis:
-
Compound Identification: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for identification. The calculated Retention Indices (RI) are also compared with literature values for confirmation.
-
Quantification: The peak area of each compound is integrated, and its relative percentage is calculated based on the total peak area. For absolute quantification, calibration curves with authentic standards are required.
-
Sensory Evaluation by a Trained Panel
Objective: To qualitatively and quantitatively assess the flavor profile of vine pepper oil.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and rate the intensity of specific aroma and flavor attributes relevant to vine pepper oil, including "woody," "citrus," "floral," "spicy," and "peppery." Reference standards for each attribute are used during training.
-
Sample Preparation: Vine pepper oil samples are diluted in a neutral carrier oil (e.g., deodorized sunflower oil) to a concentration that is safe for consumption and allows for clear perception of the flavor attributes. Samples are presented in coded, opaque containers to prevent bias.
-
Evaluation Procedure:
-
Environment: The evaluation is conducted in a sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions.
-
Protocol: Panelists evaluate the samples in a randomized order. They first assess the aroma (orthonasal perception) by sniffing the sample, and then the flavor (retronasal perception) by taking a small amount into their mouths.
-
Scoring: The intensity of each attribute is rated on a structured scale, typically a line scale or a category scale (e.g., 0-10, where 0 = not perceptible and 10 = extremely intense).
-
Palate Cleansing: Panelists rinse their mouths with water and eat a neutral food like unsalted crackers between samples to cleanse their palate.
-
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each attribute and to assess the statistical significance of any differences between samples.
Visualizations
Caption: Experimental workflow for the chemical and sensory analysis of vine pepper oil.
References
A Comparative Genomic Guide to β-Thujene Biosynthesis in Lamiaceae and Cupressaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomics and biochemistry of β-thujene biosynthesis, with a focus on key enzymes and regulatory strategies in the Lamiaceae (mint family) and Cupressaceae (cypress family). β-Thujene is a bicyclic monoterpene and a key intermediate in the formation of thujone, a compound of interest for its pharmacological properties. Understanding the genetic and enzymatic basis of its production in different plant families is crucial for metabolic engineering and drug development.
Key Enzymes and Biosynthetic Pathway
The biosynthesis of β-thujene originates from geranyl diphosphate (B83284) (GPP), the universal precursor of monoterpenes. The key enzyme responsible for the formation of the thujane (B1196268) skeleton is sabinene (B1680474) synthase . This enzyme catalyzes the cyclization of GPP to sabinene, which is the direct precursor of β-thujene. Subsequent enzymatic steps, likely involving hydroxylation and oxidation, can lead to the formation of α- and β-thujone. While not the focus of this guide, it is important to note this downstream pathway.[1][2]
Comparative Analysis of Sabinene Synthase
This section compares the sabinene synthase enzymes from representative species of Lamiaceae (Salvia officinalis - common sage) and Cupressaceae (Thuja plicata - Western red cedar).
Enzyme Kinetics and Properties
| Parameter | Salvia officinalis (+)-Sabinene Synthase | Thuja plicata (+)-Sabinene Synthase (TpSAB) |
| Family | Lamiaceae | Cupressaceae |
| Substrate | Geranyl Diphosphate (GPP) | Geranyl Diphosphate (GPP) |
| Major Product | (+)-Sabinene | (+)-Sabinene |
| Minor Products | γ-Terpinene, Terpinolene, Myrcene, α-Pinene, β-Pinene | Myrcene, (+)-α-Pinene, Terpinolene, α-Thujene, γ-Terpinene, (+)-Limonene, (+)-β-Pinene |
| Divalent Cation Requirement | Mg²⁺, Mn²⁺ | Mn²⁺ or Co²⁺ (optimal), Mg²⁺ or Ni²⁺ (moderate)[3][4] |
| Subunit Structure | Monomer | Not explicitly stated, but recombinant protein was functional. |
| Kinetic Parameters (with Mn²⁺) | Not explicitly detailed in the provided search results. | kcat: 0.28 ± 0.01 s⁻¹ Km: 1.2 ± 0.2 µM kcat/Km: 2.3 x 10⁵ M⁻¹s⁻¹[3] |
Note: The kinetic parameters for Salvia officinalis sabinene synthase were not available in the searched literature, highlighting a gap in comparative data.
Product Profile Comparison
| Compound | Salvia officinalis (+)-Sabinene Synthase Product Profile (%) | Thuja plicata (+)-Sabinene Synthase (TpSAB) Product Profile (%)[5] |
| (+)-Sabinene | Major product (exact percentage not specified)[6] | 86.5 ± 1.1 |
| Myrcene | Present[6] | 4.9 ± 0.1 |
| (+)-α-Pinene | Present[6] | 2.74 ± 0.2 |
| Terpinolene | Significant quantity[6] | 1.8 ± 0.25 |
| α-Thujene | Not Reported | 1.3 ± 0.1 |
| γ-Terpinene | Significant quantity[6] | 1.1 ± 0.4 |
| (+)-Limonene | Not Reported | 0.9 ± 0.2 |
| (+)-β-Pinene | Present[6] | 0.7 ± 0.2 |
Genomic Organization and Gene Expression
Transcriptomic studies in both Lamiaceae and Pinaceae (a related conifer family to Cupressaceae) reveal that terpene synthase (TPS) genes, including sabinene synthase, are part of large and diverse gene families.[1][7][8]
In Lamiaceae , such as Salvia species, the diversity of monoterpenes is linked to the catalytic activity of multiple monoterpene synthases.[9][10] Studies have shown that copy number variation and differential expression of these genes, including (+)-sabinene synthase, correlate with the essential oil composition.[9][10] For instance, a high content of thujones in Salvia pomifera was associated with gene duplication and increased expression of (+)-sabinene synthase.[9][10] The expression of these genes is often tissue-specific, with high levels typically found in glandular trichomes.[11]
In Cupressaceae and related conifers, transcriptomic analyses of species like Thuja plicata have identified multiple putative terpene synthase genes that are upregulated during heartwood formation, a site of significant secondary metabolite accumulation.[12] The identified (+)-sabinene synthase from Thuja plicata (TpSAB) is a major monoterpene-producing enzyme in the foliage.[5] The expression of TPS genes in conifers is often highest in needles and leaf buds, suggesting a primary role in defense against herbivores and pathogens.[13]
Experimental Protocols
Heterologous Expression and Characterization of Sabinene Synthase
This protocol is a generalized procedure based on methodologies described for plant terpene synthases.[5][6]
-
cDNA Isolation: Total RNA is extracted from the plant tissue of interest (e.g., young leaves of Salvia officinalis or foliage of Thuja plicata). The full-length open reading frame of the putative sabinene synthase gene is amplified by RT-PCR using gene-specific primers.
-
Vector Construction: The amplified cDNA is cloned into an E. coli expression vector, such as pET or pGEX, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG to the culture medium.
-
Protein Purification: Bacterial cells are harvested and lysed. The recombinant protein is purified from the crude cell extract using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Enzyme Assays: The purified recombinant protein is incubated with the substrate geranyl diphosphate (GPP) in a reaction buffer containing a divalent cation (e.g., MgCl₂ or MnCl₂).
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Comparison of retention times and mass spectra with authentic standards is used for product verification.
GC-MS Analysis of β-Thujene and Related Monoterpenes
This is a general protocol for the analysis of monoterpenes in plant essential oils or from in vitro enzyme assays.
-
Sample Preparation: For essential oil analysis, the oil is diluted in a suitable solvent (e.g., hexane). For enzyme assays, the organic solvent extract containing the products is used directly. An internal standard (e.g., n-alkane series) is often added for quantification and retention index calculation.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 40-60 °C held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 200-250 °C.
-
Split/Splitless Injection: Typically, a split injection is used to avoid column overloading.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Compound identification is based on comparison of mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with published values. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Visualizations
β-Thujene Biosynthesis Pathway
Caption: Biosynthetic pathway of β-thujene from Geranyl Diphosphate.
Experimental Workflow for Sabinene Synthase Characterization
Caption: Workflow for heterologous expression and characterization of sabinene synthase.
Conclusion
The biosynthesis of β-thujene in both Lamiaceae and Cupressaceae is primarily governed by the activity of sabinene synthase. While the fundamental enzymatic reaction is conserved, there are notable differences in the kinetic properties and product profiles of the enzymes from these distinct plant families. The genomic context reveals that sabinene synthase is part of a larger, dynamic family of terpene synthase genes, with gene duplication and differential expression playing significant roles in the evolution of diverse chemical profiles. Further research, particularly generating direct comparative kinetic and expression data under standardized conditions, will be invaluable for a deeper understanding and for harnessing these biosynthetic pathways for biotechnological applications.
References
- 1. Frontiers | Phylotranscriptomics and evolution of key genes for terpene biosynthesis in Pinaceae [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Genes in Thuja plicata Foliar Terpenoid Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00026B [pubs.rsc.org]
- 8. Comparative transcriptome analysis to identify putative genes involved in carvacrol biosynthesis pathway in two species of Satureja, endemic medicinal herbs of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of beta-Thujene: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Beta-Thujene, a bicyclic monoterpene found in the essential oils of various plants, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Profile and Safety Summary
Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on data for related compounds, this compound should be treated as a substance with the following potential hazards:
| Hazard Classification | Description | GHS Hazard Statement (Inferred) |
| Flammability | Combustible liquid. Can be ignited by heat, sparks, or open flames. Vapors may form explosive mixtures with air.[1] | H227 (Combustible liquid) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | H302 (Harmful if swallowed) |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | H317 (May cause an allergic skin reaction) |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2][3] | H412 (Harmful to aquatic life with long lasting effects) |
Step-by-Step General Disposal and Decontamination Procedures
The following steps outline a general procedure for the disposal of this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult Institutional Protocols: Before initiating any disposal procedure, review your institution's chemical hygiene plan and specific disposal guidelines. Contact your EHS department for guidance.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with organic solvents.
-
Do not mix this compound with other waste chemicals unless explicitly permitted by your EHS office.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Combustible," "Toxic").
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
-
Decontamination:
-
Decontaminate surfaces that have come into contact with this compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.
-
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to these guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Operational Guidance for Handling beta-Thujene
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of beta-Thujene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: Specific safety data for this compound is limited. The following guidance is based on safety data sheets for a closely related mixture of α,β-Thujone isomers. It is recommended to handle this compound with the same precautions as its isomers.
Quantitative Safety and Physical Data
For quick reference, the following table summarizes key quantitative data for this compound and its isomers.
| Property | Value | Source Citation |
| Chemical Formula | C₁₀H₁₆ | [1][2] |
| Molecular Weight | 136.23 g/mol | [1][2] |
| Density | 0.822 g/cm³ at 25 °C | [3] |
| Boiling Point | 151.4 ± 7.0 °C (Predicted) | [3] |
| Flash Point | Combustible liquid (Classification for α,β-Thujone isomers) | [4] |
| Acute Toxicity (Oral) | LD50: 500 mg/kg (Rat, for α,β-Thujone isomers) | [5] |
| CAS Number | 28634-89-1 | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for α,β-Thujone isomers, this compound should be treated as a substance with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles with side protection.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is recommended to check the resistance with the glove supplier.[7] |
| Skin and Body Protection | Laboratory coat. In case of potential splashing, additional protective clothing may be necessary. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood.[5] If aerosols or mists are generated, use a respirator with an appropriate filter for organic vapors.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a well-ventilated work area. All handling of this compound should be conducted in a certified chemical fume hood.[8]
- Verify that an eyewash station and safety shower are readily accessible.[8]
- Keep away from heat, sparks, open flames, and other ignition sources.[4]
- Have absorbent materials (e.g., sand, diatomaceous earth) readily available for spill control.[5]
2. Handling:
- Wear the appropriate personal protective equipment (PPE) as detailed in the table above.
- Avoid contact with skin, eyes, and clothing.[5]
- Do not breathe vapors or spray.[5]
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the work area.
3. Storage:
- Store in a tightly closed container.[4]
- Store in a cool, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7]
4. Accidental Release Measures:
- In case of a spill, immediately evacuate the area.
- Remove all sources of ignition.[8]
- Ventilate the area.
- Contain the spill using an inert absorbent material.[5]
- Collect the absorbed material into a suitable, closed container for disposal.[8]
- Do not allow the substance to enter drains or waterways.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
1. Waste Identification:
- This compound is considered hazardous waste.[5]
- Any materials contaminated with this compound (e.g., absorbent materials, gloves, empty containers) must also be treated as hazardous waste.
2. Waste Collection and Storage:
- Collect waste in clearly labeled, sealed containers.
- Store waste containers in a designated, well-ventilated area, away from incompatible materials.
3. Disposal Procedure:
- Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5]
- Do not mix with other waste.
- Handle uncleaned containers as you would the product itself.
- Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Visual Workflow for Safe Handling of this compound
References
- 1. This compound | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. This compound|lookchem [lookchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
